Product packaging for MoTP(Cat. No.:CAS No. 57055-82-0)

MoTP

Cat. No.: B159132
CAS No.: 57055-82-0
M. Wt: 267.39 g/mol
InChI Key: YHKNLUTUXZDOQI-UHFFFAOYSA-N
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Description

MoTP, known more formally as 4-(4-morpholinobutylthio)phenol, is used to ablate larval melanocytes in zebrafish in order to study melanocyte regeneration. This compound is converted to a cytotoxin in cells with high tyrosinase activity, which in the zebrafish embryo are limited to melanoblasts and newly formed melanocytes. The wash-out of this compound allows regeneration through the proliferation of melanocyte stem cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2S B159132 MoTP CAS No. 57055-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-morpholin-4-ylbutylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKNLUTUXZDOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCSC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389177
Record name 4-(4-Morpholinobutylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57055-82-0
Record name 4-(4-Morpholinobutylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Morpholinobutylthio)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Morpholinobutylthio)phenol, commonly referred to as MoTP, is a specialized research chemical notable for its application in the study of cell regeneration, particularly in zebrafish models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its mechanism of action, and established experimental procedures for its use in biological research. The information is intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their studies.

Chemical Profile

4-(4-Morpholinobutylthio)phenol is a phenol derivative containing a morpholine moiety linked by a butylthioether chain. This structure is central to its biological activity.

PropertyValueReference
IUPAC Name 4-((4-morpholinobutyl)thio)phenol
Synonyms This compound, (2-morpholinobutyl)-4-thiophenol[1][2]
CAS Number 57055-82-0
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.4 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO and ethanol. Limited solubility in water.[3]

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for 4-(4-Morpholinobutylthio)phenol is not detailed in the primary research literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of thioethers and the synthesis of analogous compounds. The following is a generalized, two-step proposed synthesis:

Step 1: Synthesis of 4-(4-bromobutyl)morpholine

This intermediate can be synthesized by reacting morpholine with an excess of 1,4-dibromobutane.

  • Reactants: Morpholine, 1,4-dibromobutane

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF.

  • Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours. A base, such as potassium carbonate, may be added to neutralize the HBr formed during the reaction.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-(4-Morpholinobutylthio)phenol

The final product is synthesized by the reaction of 4-mercaptophenol with the previously synthesized 4-(4-bromobutyl)morpholine via a nucleophilic substitution reaction.

  • Reactants: 4-mercaptophenol, 4-(4-bromobutyl)morpholine

  • Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the thiol group of 4-mercaptophenol, forming a more nucleophilic thiolate.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile.

  • Conditions: The reaction is typically stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-(4-Morpholinobutylthio)phenol.

Mechanism of Action: Tyrosinase-Dependent Cytotoxicity

The selective cytotoxicity of this compound against melanocytes is contingent upon the enzymatic activity of tyrosinase, an enzyme highly expressed in these cells.[2] The proposed mechanism involves the bioactivation of this compound into a toxic species.

MoTP_Mechanism This compound 4-(4-Morpholinobutylthio)phenol (this compound) Tyrosinase Tyrosinase This compound->Tyrosinase Oxidation Ortho_quinone Ortho-quinone derivative (Cytotoxic) Tyrosinase->Ortho_quinone Bioactivation CellDeath Melanocyte Apoptosis Ortho_quinone->CellDeath Covalent binding to cellular macromolecules ROS Reactive Oxygen Species (ROS) Ortho_quinone->ROS ROS->CellDeath

Caption: Tyrosinase-mediated bioactivation of this compound leading to melanocyte apoptosis.

The phenol group of this compound is a substrate for tyrosinase, which hydroxylates the position ortho to the hydroxyl group, followed by oxidation to form a highly reactive ortho-quinone derivative.[2] This ortho-quinone is a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and apoptosis. Additionally, the redox cycling of the quinone can generate reactive oxygen species (ROS), inducing oxidative stress and further contributing to cytotoxicity.

Experimental Protocols: Zebrafish Melanocyte Ablation and Regeneration

This compound is a valuable tool for studying melanocyte regeneration in zebrafish larvae. The following protocols are based on methodologies described in the primary literature.[1][3]

Zebrafish Maintenance and Embryo Collection
  • Zebrafish (Danio rerio) are maintained in a controlled environment with a 14-hour light/10-hour dark cycle at 28.5°C.

  • Embryos are collected after natural spawning and raised in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C.

  • To prevent pigment formation in non-melanocyte cells, the E3 medium can be supplemented with 0.003% 1-phenyl-2-thiourea (PTU) from 24 hours post-fertilization (hpf).

Melanocyte Ablation with this compound
  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Zebrafish larvae are treated with this compound in E3 medium at a final concentration typically ranging from 25 to 50 µM.[3] The optimal concentration should be determined empirically to maximize melanocyte ablation while minimizing general toxicity.

  • The treatment period is typically from 24 hpf to 72 hpf to target developing melanocytes.[1]

  • Following treatment, the larvae are washed thoroughly with fresh E3 medium to remove any residual this compound.

Analysis of Melanocyte Regeneration
  • After this compound washout, larvae are maintained in fresh E3 medium.

  • Melanocyte regeneration is monitored daily. The number of regenerated melanocytes in specific regions (e.g., dorsal, lateral, and ventral stripes) can be quantified using a dissecting microscope.

  • Regeneration is typically observed over a period of 4-5 days following this compound removal.[1]

Experimental Workflow Diagram

Melanocyte_Ablation_Regeneration_Workflow cluster_0 Preparation cluster_1 Melanocyte Ablation cluster_2 Regeneration and Analysis A Zebrafish Embryo Collection (0 hpf) B Incubation in E3 Medium (0-24 hpf) A->B C This compound Treatment (25-50 µM in E3) (24-72 hpf) B->C D Washout of this compound (72 hpf) C->D E Incubation in fresh E3 Medium (>72 hpf) D->E F Daily Quantification of Regenerated Melanocytes E->F G Analysis of Signaling Pathways (e.g., Kit, ErbB) F->G

Caption: Workflow for zebrafish melanocyte ablation and regeneration studies using this compound.

Quantitative Data Summary

The following table summarizes quantitative data from a key study on this compound-induced melanocyte ablation and regeneration in zebrafish.[1]

ParameterUntreated ControlThis compound-Treated
This compound Concentration N/A50 µM (14 µg/ml)
Treatment Duration N/A14 - 72 hpf
Average Melanocyte Count at 9 dpf ~460~350-400
Regeneration Efficiency N/AFails to regenerate the majority of ventral yolk sac melanocytes.

Signaling Pathways in Melanocyte Regeneration

The regeneration of melanocytes following this compound-induced ablation is not a spontaneous process but is governed by specific signaling pathways that control the activation and differentiation of melanocyte stem cells (MSCs).

Requirement of Kit Signaling

The Kit receptor tyrosine kinase signaling pathway is essential for larval melanocyte regeneration.[2] The ligand for the Kit receptor, Kit ligand (Kitl), is crucial for the survival, proliferation, and migration of melanoblasts, the precursors to melanocytes.

Role of ErbB Signaling in MSC Establishment

The ErbB receptor tyrosine kinase signaling pathway is critical for the establishment of the adult melanocyte stem cell population that is responsible for regenerating the larval melanocytes.[4] Inhibition of ErbB signaling during early development prevents the formation of a functional MSC pool, thereby impairing the ability of the larvae to regenerate melanocytes after ablation.

Regeneration_Signaling MSC Melanocyte Stem Cell (Quiescent) Melanoblast Melanoblast (Proliferating/Migrating) MSC->Melanoblast Activation Melanocyte Differentiated Melanocyte Melanoblast->Melanocyte Differentiation ErbB ErbB Signaling ErbB->MSC Establishment Kit_Ligand Kit Ligand Kit_Receptor Kit Receptor Signaling Kit_Ligand->Kit_Receptor Kit_Receptor->Melanoblast Survival & Proliferation

Caption: Key signaling pathways in melanocyte regeneration from stem cells.

Conclusion

4-(4-Morpholinobutylthio)phenol is a powerful and specific tool for the chemical ablation of melanocytes in zebrafish. Its tyrosinase-dependent mechanism of action ensures high specificity for this cell type. The ability to induce a controlled loss of melanocytes provides a robust model for studying the fundamental processes of stem cell-mediated regeneration, including the roles of key signaling pathways such as Kit and ErbB. This technical guide provides a foundational resource for researchers aiming to incorporate this compound into their experimental designs for investigating cell regeneration and related cellular and developmental processes.

References

In-Depth Technical Guide: 4-(4-Morpholinobutylthio)phenol (CAS Number 57055-82-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Morpholinobutylthio)phenol, a compound identified by the CAS number 57055-82-0. The document focuses on its primary application in biological research, specifically as a tool for the targeted ablation of melanocytes in zebrafish larvae to study regeneration processes. This guide details its mechanism of action, provides an experimental protocol for its use, and illustrates the key signaling pathways involved in the subsequent regeneration of melanocytes. While extensive biological application data is available, it is important to note that detailed, publicly accessible information regarding its chemical synthesis and complete physicochemical and spectroscopic characterization is limited. This guide compiles the available data and provides a theoretical framework for its synthesis.

Chemical Identity and Physicochemical Properties

4-(4-Morpholinobutylthio)phenol, also known as MoTP, is a substituted phenol derivative containing a morpholinobutylthio side chain. Its primary utility lies in its selective cytotoxicity towards tyrosinase-expressing cells.

Data Presentation
PropertyValue
CAS Number 57055-82-0
Molecular Formula C₁₄H₂₁NO₂S
Molecular Weight 267.4 g/mol
Solubility DMF: ~33 mg/mLDMSO: ~25 mg/mLEthanol: ~0.3 mg/mLPBS (pH 7.2): ~5 mg/mL
UV Maximum (λmax) 229, 257 nm
Purity ≥98% (as commercially available)
Appearance Crystalline solid

Note: Solubility data is sourced from commercially available product information and may vary.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of 4-(4-Morpholinobutylthio)phenol is the selective ablation of melanocytes. This effect is contingent on the enzymatic activity of tyrosinase, an enzyme highly expressed in melanocytes.

The proposed mechanism of action involves the tyrosinase-mediated oxidation of the phenol group of 4-(4-Morpholinobutylthio)phenol to a reactive quinone species. This quinone is highly cytotoxic and induces cell death specifically in the cells where it is generated, i.e., melanocytes. This targeted cytotoxicity allows for the removal of the melanocyte population in organisms like zebrafish larvae, providing a powerful model to study the subsequent regeneration of these cells from a stem cell population.

Signaling Pathway for Cytotoxicity

The conversion of 4-(4-Morpholinobutylthio)phenol to a cytotoxic agent is a direct enzymatic process. The following diagram illustrates this workflow.

This compound 4-(4-Morpholinobutylthio)phenol (this compound) Tyrosinase Tyrosinase (in Melanocyte) This compound->Tyrosinase Substrate Quinone Cytotoxic Quinone Species Tyrosinase->Quinone Oxidation Ablation Melanocyte Ablation (Cell Death) Quinone->Ablation Induces

Caption: Mechanism of tyrosinase-mediated cytotoxicity of this compound.

Experimental Protocols

Hypothetical Synthesis of 4-(4-Morpholinobutylthio)phenol

Reaction Scheme:

4-mercaptophenol + 4-(4-chlorobutyl)morpholine → 4-(4-Morpholinobutylthio)phenol + HCl

Materials:

  • 4-mercaptophenol

  • 4-(4-chlorobutyl)morpholine (or the corresponding bromide or iodide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 4-mercaptophenol in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

  • Allow the mixture to stir for a predetermined time to ensure the formation of the thiophenolate anion.

  • Add a solution of 4-(4-chlorobutyl)morpholine in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-Morpholinobutylthio)phenol.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Protocol for Melanocyte Ablation in Zebrafish Larvae

This protocol is adapted from published studies utilizing 4-(4-Morpholinobutylthio)phenol for melanocyte ablation.

Materials:

  • 4-(4-Morpholinobutylthio)phenol (this compound)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Zebrafish embryo water

  • Zebrafish larvae (e.g., at 24 hours post-fertilization, hpf)

  • Petri dishes or multi-well plates

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A typical concentration might be 10 mg/mL. Store the stock solution at -20°C.

  • Working Solution Preparation: Dilute the this compound stock solution in zebrafish embryo water to the desired final concentration. A commonly used concentration is in the range of 10-20 µM. It is crucial to determine the optimal concentration for your specific experimental conditions to achieve efficient melanocyte ablation with minimal toxicity to the larvae.

  • Treatment of Zebrafish Larvae:

    • Collect zebrafish larvae at the desired developmental stage (e.g., 24 hpf).

    • Transfer the larvae to the this compound working solution in petri dishes or multi-well plates.

    • Incubate the larvae in the this compound solution for a period of 24 to 48 hours. The incubation time should be optimized based on the desired extent of melanocyte ablation.

  • Washout and Regeneration:

    • After the treatment period, carefully remove the this compound solution.

    • Wash the larvae several times with fresh embryo water to completely remove any residual this compound.

    • Maintain the larvae in fresh embryo water and monitor for the reappearance of melanocytes over the following days. Regeneration of melanocytes from stem cell populations typically begins within 24-48 hours after this compound washout and can be followed for several days.

Signaling Pathways in Melanocyte Regeneration

Following the ablation of melanocytes by 4-(4-Morpholinobutylthio)phenol, a regenerative process is initiated from melanocyte stem cells. Key signaling pathways implicated in this process include the Wnt and Kit signaling pathways.

Role of Wnt and Kit Signaling in Melanocyte Regeneration

The diagram below illustrates the involvement of Wnt and Kit signaling in the proliferation and differentiation of melanocyte stem cells during regeneration.

cluster_0 Melanocyte Stem Cell Niche cluster_1 Regeneration Cascade MSC Melanocyte Stem Cell (Quiescent) Wnt Wnt Signaling MSC->Wnt Activation KitR Kit Receptor MSC->KitR Expresses Proliferation Stem Cell Proliferation Wnt->Proliferation KitL Kit Ligand (SCF) KitL->KitR Binds Differentiation Differentiation KitR->Differentiation Promotes Proliferation->Differentiation Melanocyte Regenerated Melanocyte Differentiation->Melanocyte

Caption: Wnt and Kit signaling in melanocyte stem cell-mediated regeneration.

Conclusion

4-(4-Morpholinobutylthio)phenol is a valuable chemical tool for studying melanocyte biology and regeneration in model organisms such as zebrafish. Its tyrosinase-dependent cytotoxicity allows for the specific ablation of melanocytes, providing a clear window to investigate the subsequent regenerative processes. While its biological application is well-documented, a significant gap exists in the public domain regarding its detailed chemical synthesis and characterization. The hypothetical synthesis protocol provided herein offers a potential starting point for researchers needing to prepare this compound. Further studies are warranted to fully characterize its physicochemical and spectroscopic properties, which would greatly benefit the scientific community utilizing this important research compound.

The Tyrosinase-Dependent Cytotoxicity of 4-(4-Morpholinobutylthio)phenol: A Technical Guide to its Mechanism of Action and Application in Melanocyte Ablation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Morpholinobutylthio)phenol, commonly known as MoTP, is a small molecule that has emerged as a valuable tool in regenerative biology research, particularly in studies involving melanocytes. Its utility lies in its ability to selectively induce cytotoxicity in cells expressing high levels of tyrosinase, an enzyme crucial for melanin synthesis. This targeted action allows for the specific ablation of melanocytes, providing a powerful model for investigating melanocyte regeneration and the dynamics of melanocyte stem cells. This technical guide provides an in-depth exploration of the mechanism of action of 4-(4-Morpholinobutylthio)phenol, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: A Prodrug Approach

The primary mechanism of action of 4-(4-Morpholinobutylthio)phenol is centered on its role as a prodrug that is selectively activated within melanocytes. The process can be delineated as follows:

  • Cellular Uptake: this compound, a phenol derivative, readily crosses the cell membrane and enters the cytoplasm of various cell types.

  • Tyrosinase-Mediated Oxidation: In cells with high tyrosinase activity, such as melanoblasts and newly differentiated melanocytes, this compound is recognized as a substrate by this copper-containing enzyme. Tyrosinase catalyzes the oxidation of the phenol group on this compound, converting it into a highly reactive and cytotoxic quinone species.[1]

  • Induction of Cytotoxicity: The resulting quinone is a potent electrophile that can react with and damage essential cellular components, including proteins and nucleic acids. This leads to overwhelming cellular stress and ultimately triggers apoptotic or necrotic cell death pathways, resulting in the specific ablation of the melanocyte population.[1]

  • Specificity: The selectivity of this compound's cytotoxic effect is directly linked to the presence and activity of tyrosinase. Cells lacking or expressing low levels of this enzyme are largely unaffected by the compound, as they cannot efficiently convert it to its toxic metabolite.

This targeted cytotoxicity makes this compound an invaluable tool for studying the regeneration of melanocytes from a quiescent stem cell population following the removal of the differentiated cells.[1]

Signaling Pathway for this compound-Induced Melanocyte Ablation

MoTP_Mechanism cluster_extracellular Extracellular cluster_cell Melanocyte MoTP_ext 4-(4-Morpholinobutylthio)phenol (this compound) MoTP_int This compound MoTP_ext->MoTP_int Cellular Uptake Tyrosinase Tyrosinase MoTP_int->Tyrosinase Substrate Quinone Cytotoxic Quinone Tyrosinase->Quinone Oxidation Cellular_Damage Cellular Damage (Protein & DNA) Quinone->Cellular_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Damage->Cell_Death

Caption: Mechanism of 4-(4-Morpholinobutylthio)phenol (this compound) induced cytotoxicity in melanocytes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of 4-(4-Morpholinobutylthio)phenol for melanocyte ablation in zebrafish larvae.

ParameterValueSpecies/Cell TypeExperimental ContextReference
Effective Concentration for Melanocyte Ablation 50 µMZebrafish (Danio rerio) larvaeTreatment from 9 to 35 hours post-fertilization (hpf) to ablate melanocytes and melanoblasts.[2]
Effective Concentration for Melanocyte Ablation 200 µMZebrafish (Danio rerio) larvaeTreatment from 1 to 3 days post-fertilization (dpf) for complete ablation of differentiated melanocytes.[3]

Experimental Protocols

Zebrafish Melanocyte Ablation Protocol

This protocol outlines the procedure for the specific ablation of larval melanocytes in zebrafish using this compound.

Materials:

  • 4-(4-Morpholinobutylthio)phenol (this compound) stock solution (e.g., 10 mM in DMSO)

  • Zebrafish embryos/larvae

  • Embryo medium/E3 medium

  • Petri dishes

  • Incubator at 28.5°C

Procedure:

  • Embryo Collection and Staging: Collect zebrafish embryos and raise them in embryo medium at 28.5°C to the desired developmental stage (e.g., 9 hpf or 1 dpf).

  • Preparation of this compound Treatment Solution: Prepare the final working concentration of this compound (e.g., 50 µM or 200 µM) by diluting the stock solution in embryo medium. Ensure thorough mixing. A control group with an equivalent concentration of DMSO should be run in parallel.

  • Treatment: Transfer the zebrafish larvae to the Petri dishes containing the this compound treatment solution.

  • Incubation: Incubate the larvae in the this compound solution for the desired duration (e.g., from 9 to 35 hpf or from 1 to 3 dpf) at 28.5°C.

  • Washout: After the treatment period, carefully remove the this compound solution and wash the larvae several times with fresh embryo medium to completely remove the compound.

  • Observation and Analysis: Observe the larvae under a stereomicroscope to confirm the ablation of melanocytes. The absence of pigmented cells indicates successful treatment.

Melanocyte Regeneration Assay Protocol

This protocol describes the procedure for studying melanocyte regeneration following this compound-induced ablation.

Materials:

  • Zebrafish larvae with ablated melanocytes (from Protocol 3.1)

  • Fresh embryo medium/E3 medium

  • Petri dishes

  • Incubator at 28.5°C

  • Microscope with imaging capabilities

Procedure:

  • Post-Ablation Culture: After the washout of this compound, maintain the larvae in fresh embryo medium at 28.5°C.

  • Daily Observation: Observe the larvae daily for the reappearance of pigmented melanocytes.

  • Quantification of Regeneration: At specific time points (e.g., daily from 4 to 10 dpf), anesthetize a subset of larvae and count the number of regenerated melanocytes in specific body regions (e.g., dorsal, lateral, ventral stripes).

  • Imaging: Document the process of melanocyte regeneration by capturing images of the larvae at regular intervals.

  • Data Analysis: Plot the number of regenerated melanocytes over time to analyze the kinetics of regeneration.

Experimental Workflow for this compound-Induced Melanocyte Ablation and Regeneration Studies

experimental_workflow start Start: Zebrafish Embryos treatment This compound Treatment (e.g., 50-200 µM) start->treatment washout Washout of this compound treatment->washout ablation_check Confirm Melanocyte Ablation washout->ablation_check ablation_check->treatment Ablation Incomplete regeneration_phase Culture in Fresh Medium (Observe Regeneration) ablation_check->regeneration_phase Ablation Successful quantification Quantify Regenerated Melanocytes (e.g., cell counting, imaging) regeneration_phase->quantification end End: Analyze Regeneration Dynamics quantification->end

Caption: A typical experimental workflow for studying melanocyte ablation and regeneration using this compound.

Impact on Melanocyte Stem Cells and Regeneration

A key application of 4-(4-Morpholinobutylthio)phenol is in the study of melanocyte stem cells. Following the ablation of the differentiated melanocyte population by this compound, a process of regeneration is initiated. This regeneration is driven by a population of otherwise quiescent melanocyte precursor or stem cells. The removal of the differentiated cells appears to trigger these stem cells to re-enter the cell cycle, proliferate, and differentiate to replenish the melanocyte population. This model system has been instrumental in demonstrating that larval melanocyte regeneration is dependent on the kit receptor tyrosine kinase signaling pathway.

Logical Relationship in Melanocyte Regeneration Post-MoTP Treatment

regeneration_pathway motp_treatment This compound Treatment melanocyte_ablation Ablation of Differentiated Melanocytes motp_treatment->melanocyte_ablation stem_cell_activation Activation of Quiescent Melanocyte Stem Cells melanocyte_ablation->stem_cell_activation proliferation Proliferation stem_cell_activation->proliferation differentiation Differentiation proliferation->differentiation regeneration Regeneration of Melanocyte Population differentiation->regeneration

Caption: The logical sequence of events leading to melanocyte regeneration following this compound-induced ablation.

Conclusion

4-(4-Morpholinobutylthio)phenol is a powerful and specific tool for the chemical ablation of melanocytes. Its mechanism of action, which relies on the enzymatic activity of tyrosinase, ensures a high degree of cell-type specificity. This has made it an indispensable compound for researchers in the fields of developmental biology, regenerative medicine, and cancer research, particularly for elucidating the fundamental processes of melanocyte stem cell biology and regeneration. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

Tyrosinase-Dependent Toxicity of 4-(4-Morpholinobutylthio)phenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a diverse class of molecules with a wide range of biological activities. A key enzyme in their metabolism within pigmented cells is tyrosinase. This enzyme, central to melanin biosynthesis, can convert certain phenolic substrates into highly reactive ortho-quinones. These quinones are implicated in the selective toxicity of these compounds towards melanocytes and melanoma cells. This technical guide provides a comprehensive overview of the mechanisms underlying the tyrosinase-dependent toxicity of phenolic compounds, using 4-(4-Morpholinobutylthio)phenol as a focal point for discussion. While direct experimental data for this specific compound is not extensively available in public literature, this guide will draw upon established research on analogous 4-substituted phenolic compounds to delineate the expected metabolic activation, subsequent cytotoxic effects, and the experimental protocols required for a thorough investigation. The information presented herein is intended to equip researchers with the foundational knowledge and methodological framework to explore the potential of novel phenolic compounds as targeted therapeutic or depigmenting agents.

Introduction to Tyrosinase and Phenolic Compound Activation

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the biosynthesis of melanin.[1][2][3] It catalyzes two distinct reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols (like L-DOPA) to o-quinones (diphenolase activity).[1][2][4] These o-quinones are highly reactive electrophiles that can spontaneously polymerize to form melanin.

Certain phenolic compounds, particularly those with a substitution at the 4-position, can act as alternative substrates for tyrosinase.[5][6][7][8] This enzymatic processing transforms a relatively stable phenol into a highly reactive o-quinone intermediate.[7][8][9] This bioactivation is the cornerstone of the selective toxicity observed in pigmented cells, which have high levels of tyrosinase activity. The resulting quinones can lead to cellular damage through various mechanisms, including the depletion of cellular antioxidants, covalent modification of cellular macromolecules, and the generation of reactive oxygen species (ROS). This principle has been explored for the development of anti-melanoma agents and depigmenting compounds.[5][10]

Signaling Pathways in Tyrosinase-Dependent Toxicity

The cytotoxic cascade initiated by the tyrosinase-mediated activation of a phenolic compound, such as 4-(4-Morpholinobutylthio)phenol, is multifaceted. The central event is the enzymatic conversion of the phenol to its corresponding o-quinone. This highly electrophilic molecule can then engage in several damaging downstream reactions.

A primary consequence is the depletion of intracellular glutathione (GSH), a critical antioxidant. The o-quinone readily reacts with the sulfhydryl group of GSH, forming glutathionyl-adducts.[7][8] This rapid consumption of GSH can overwhelm the cell's antioxidant capacity, leading to a state of oxidative stress.

Furthermore, the reactive quinone can form covalent adducts with other cellular nucleophiles, including cysteine residues on proteins. This can lead to enzyme inactivation and disruption of cellular function. The autoxidation of quinones and their derivatives can also generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, further exacerbating oxidative stress and causing damage to lipids, proteins, and DNA.

Tyrosinase_Toxicity_Pathway Phenol 4-(4-Morpholinobutylthio)phenol Tyrosinase Tyrosinase Phenol->Tyrosinase Substrate o_Quinone o-Quinone (Reactive Intermediate) Tyrosinase->o_Quinone Oxidation GSH Glutathione (GSH) o_Quinone->GSH Proteins Cellular Proteins (with -SH groups) o_Quinone->Proteins ROS Reactive Oxygen Species (ROS) o_Quinone->ROS Autoxidation GSH_Adduct Glutathionyl Adduct GSH->GSH_Adduct Protein_Adduct Protein Adducts Proteins->Protein_Adduct GSH_Depletion GSH Depletion GSH_Adduct->GSH_Depletion Enzyme_Inactivation Enzyme Inactivation Protein_Adduct->Enzyme_Inactivation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Enzyme_Inactivation->Cellular_Damage Oxidative_Stress->Cellular_Damage ROS->Oxidative_Stress Apoptosis Apoptosis Cellular_Damage->Apoptosis

Tyrosinase-mediated toxicity pathway.

Experimental Protocols

A thorough investigation of the tyrosinase-dependent toxicity of 4-(4-Morpholinobutylthio)phenol would involve a series of in vitro experiments. The following protocols are based on established methodologies for analogous phenolic compounds.

Tyrosinase Inhibition/Substrate Activity Assay

This assay determines if the compound acts as an inhibitor or a substrate of tyrosinase.

  • Principle: Mushroom tyrosinase is commonly used. The assay measures the formation of dopachrome from the oxidation of L-DOPA, which absorbs at 475 nm. To test for monophenolase activity, L-tyrosine is used as the substrate, and the formation of L-DOPA is monitored.

  • Reagents: Mushroom tyrosinase, L-DOPA, L-tyrosine, phosphate buffer (pH 6.8), test compound.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and L-DOPA (or L-tyrosine).

    • Add various concentrations of the test compound.

    • Initiate the reaction by adding mushroom tyrosinase.

    • Measure the change in absorbance at 475 nm over time using a spectrophotometer.

    • Kojic acid can be used as a positive control for inhibition.[11]

  • Data Analysis: Calculate the percentage of inhibition or the rate of substrate oxidation compared to a control without the test compound. Determine the IC50 value for inhibitors or the Km and Vmax for substrates.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the compound on different cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

  • Cell Lines: A panel of cell lines should be used, including human melanoma cell lines with varying pigmentation (e.g., SK-MEL-28, B16-F0) and non-melanoma cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) to assess selectivity.[6][12][13]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the LC50 (lethal concentration 50%) for each cell line.

Melanin Content Assay

This assay quantifies the effect of the compound on melanin production in melanocytes.

  • Principle: Melanin is extracted from cultured cells and quantified by its absorbance at 405 nm.

  • Cell Line: B16-F10 murine melanoma cells are commonly used due to their high melanin production.

  • Procedure:

    • Treat cells with the test compound for a specified period.

    • Harvest the cells and lyse them in a solution of NaOH.

    • Heat the lysate to solubilize the melanin.

    • Measure the absorbance of the supernatant at 405 nm.

    • Normalize the melanin content to the total protein content of the cell lysate.

  • Data Analysis: Compare the melanin content of treated cells to that of untreated controls.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS within cells following treatment with the compound.

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. It is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • Load cells with DCFH-DA.

    • Treat the cells with the test compound.

    • Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Quantify the fold increase in fluorescence in treated cells compared to untreated controls.

Quantitative Data on Analogous Phenolic Compounds

The following tables summarize quantitative data for phenolic compounds structurally related to 4-(4-Morpholinobutylthio)phenol, providing a reference for expected activity.

Table 1: Tyrosinase Inhibitory Activity of Phenolic Compounds

CompoundTyrosinase SourceSubstrateIC50 (µM)Reference
Kojic AcidMushroomL-DOPA21.8[11]
Carvacrol Derivative 10MushroomL-DOPA128.8[11]
Thymol Derivative 19MushroomL-DOPA102.3[11]
4-n-Hexyloxyphenol---[6]

Table 2: Cytotoxicity of Phenolic Compounds

CompoundCell LineExposure TimeLC50 (µM)Reference
4-n-HexyloxyphenolB16-F0 Melanoma--[6]
N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP)Melanoma Cell Lines-Growth Inhibitory[10]
4-S-cysteaminylphenol (4-S-CAP)Melanoma Cell Lines-Growth Inhibitory[10]
4-Octylphenol (4-OP)Various Human Cell Lines-Concentration-dependent[12][13]

Experimental and Logical Workflow

The investigation of a novel phenolic compound like 4-(4-Morpholinobutylthio)phenol follows a logical progression from initial enzymatic and cellular screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Novel Phenolic Compound Tyrosinase_Assay Tyrosinase Assay (Inhibitor or Substrate?) Start->Tyrosinase_Assay Inhibitor Inhibitor Tyrosinase_Assay->Inhibitor Yes Substrate Substrate Tyrosinase_Assay->Substrate Yes Cytotoxicity_Screen Cytotoxicity Screen (Melanoma vs. Non-melanoma cells) Selective_Toxicity Selective Toxicity? Cytotoxicity_Screen->Selective_Toxicity Inhibitor->Cytotoxicity_Screen Substrate->Cytotoxicity_Screen Depigmenting_Agent Potential Depigmenting Agent Selective_Toxicity->Depigmenting_Agent No Anti_Melanoma_Agent Potential Anti-Melanoma Agent Selective_Toxicity->Anti_Melanoma_Agent Yes Mechanistic_Studies Mechanistic Studies: - ROS Generation - GSH Depletion - Melanin Content Depigmenting_Agent->Mechanistic_Studies Anti_Melanoma_Agent->Mechanistic_Studies End End Mechanistic_Studies->End

Logical workflow for investigating phenolic compounds.

Conclusion

The tyrosinase-dependent toxicity of phenolic compounds represents a promising avenue for the development of targeted therapies for melanoma and treatments for hyperpigmentation disorders. While specific data on 4-(4-Morpholinobutylthio)phenol is yet to be widely published, the established principles and experimental methodologies derived from the study of analogous compounds provide a robust framework for its investigation. By systematically evaluating its interaction with tyrosinase, its cytotoxic profile, and the underlying molecular mechanisms, researchers can elucidate its potential as a bioactive agent. This guide serves as a foundational resource for scientists and drug development professionals embarking on the exploration of novel phenolic compounds in the context of tyrosinase-mediated bioactivation.

References

The Biological Activity of Morpholinylthio Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide explores the biological activities of functionalized phenols, with a conceptual focus on the potential contributions of a morpholinylthio substituent. While specific literature on "morpholinylthio phenols" is not extensively available, this document extrapolates from the known biological profiles of various phenolic and morpholine-containing compounds to provide a comprehensive overview of their potential antimicrobial, antifungal, and anticancer activities. This guide also presents detailed experimental protocols for assessing these biological activities and visualizes relevant signaling pathways to aid in research and development.

Introduction to Phenolic Compounds and Morpholine Derivatives

Phenolic compounds are widely recognized for their antioxidant properties and their roles in preventing and treating various diseases.[1][2] The functionalization of the phenolic scaffold allows for the modulation of their physicochemical and biological properties.[3] The introduction of different substituents can enhance potency, selectivity, and pharmacokinetic profiles.

The morpholine ring is a common heterocyclic moiety in medicinal chemistry, known to improve the pharmacological properties of parent molecules, such as solubility and metabolic stability. Its incorporation into various drug scaffolds has led to the development of compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents. The combination of a phenol, a sulfur linker (thio), and a morpholine ring in "morpholinylthio phenols" suggests a potential for synergistic or unique biological activities.

Antimicrobial and Antifungal Activity

Phenolic compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][5] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[1]

Quantitative Data on Phenolic Compounds

The following table summarizes the antimicrobial and antifungal activities of various functionalized phenolic compounds, providing a reference for the potential efficacy of novel derivatives.

Compound/ExtractTest OrganismActivity MetricResultReference
Caffeic AcidE. coliBLD (%)84[4]
Epigallocatechin gallateS. aureusBLD (%)74.7[4]
2-allyl thymolS. epidermidisGrowth Reduction (%)79.00[6]
2-allyl thymolP. aeruginosaGrowth Reduction (%)77.93[6]
CarvacrolS. epidermidisGrowth Reduction (%)15.55[6]
EugenolS. epidermidisGrowth Reduction (%)79.76[6]
Phenolic extracts from Quercus ilex leavesVarious bacteria and fungiAntimicrobial effectPotent[7]

BLD: Bacterial Growth Inhibition (%)

Experimental Protocols for Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution:

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubate Plate C->D E Read MIC D->E

Broth microdilution workflow.

Anticancer Activity

Numerous phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[8]

Quantitative Data on Phenolic Compounds

The following table presents the anticancer activity of selected phenolic derivatives.

CompoundCell LineActivity MetricResult (µM)Reference
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolHuman osteosarcoma (U2OS)IC5050.5 ± 3.8[8]
Experimental Protocols for In Vitro Cytotoxicity Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Workflow for MTT Assay:

G cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Read Absorbance E->F

MTT assay workflow.

Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, many phenolic anticancer agents induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Conceptual Apoptosis Induction Pathway:

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution A Phenolic Compound B Mitochondrial Pathway (Intrinsic) A->B C Death Receptor Pathway (Extrinsic) A->C D Caspase Activation B->D C->D E Apoptosis D->E

Apoptosis induction by phenolics.

Conclusion and Future Directions

While direct experimental data on morpholinylthio phenols is currently limited, the established biological activities of both phenolic and morpholine-containing compounds provide a strong rationale for their investigation as potential therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a library of morpholinylthio phenol derivatives to establish structure-activity relationships. Detailed mechanistic studies will also be crucial to elucidate their modes of action and identify key molecular targets. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.

References

The Discovery and History of 4-(4-Morpholinobutylthio)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Morpholinobutylthio)phenol, commonly referred to as MoTP, is a small molecule that has become an invaluable tool in the field of developmental biology and regenerative medicine. Its discovery as a selective agent for the ablation of melanocytes in zebrafish larvae has provided researchers with a powerful model to study melanocyte regeneration and the underlying cellular and molecular mechanisms. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols associated with 4-(4-Morpholinobutylthio)phenol.

Discovery and History

The pivotal moment in the scientific history of 4-(4-Morpholinobutylthio)phenol came in 2006 with a publication by Cheng-Ting Yang and Stephen L. Johnson in the journal Development. In their paper titled "Small molecule-induced ablation and subsequent regeneration of larval zebrafish melanocytes," they introduced a novel method for efficiently and specifically eliminating melanocytes in zebrafish larvae. This research established this compound as a key chemical tool for studying melanocyte biology.[1]

Prior to this, the initial chemical synthesis and discovery of 4-(4-Morpholinobutylthio)phenol are not well-documented in publicly available scientific literature. While methods for synthesizing similar thio-substituted phenols exist, a specific, detailed protocol for the original synthesis of this exact molecule is not readily found in major chemical databases or publications. Its emergence in the scientific literature is almost exclusively tied to its biological application in zebrafish research.

The work by Yang and Johnson opened the door for numerous subsequent studies investigating the processes of melanocyte stem cell activation, proliferation, and differentiation. The ability to chemically ablate a specific cell population in a living organism and observe its regeneration in real-time has made the zebrafish/MoTP model a cornerstone of pigment cell research.

Physicochemical Properties

A summary of the known physicochemical properties of 4-(4-Morpholinobutylthio)phenol is presented in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₁NO₂S
Molecular Weight 267.39 g/mol
CAS Number Not definitively assigned in public databases
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Mechanism of Action: Selective Melanocyte Ablation

The selectivity of 4-(4-Morpholinobutylthio)phenol for melanocytes is intrinsically linked to the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis that is highly expressed in these cells. The proposed mechanism of action is a two-step process:

  • Enzymatic Oxidation: 4-(4-Morpholinobutylthio)phenol, a substituted phenol, acts as a substrate for tyrosinase. Within the melanocyte, tyrosinase hydroxylates the phenol group to a catechol intermediate, which is then rapidly oxidized to a highly reactive ortho-quinone.[2][3][4][5]

  • Cytotoxicity of the Ortho-Quinone: The resulting ortho-quinone is a potent electrophile. It readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione. This widespread adduction to cellular macromolecules disrupts protein function, depletes the cell's antioxidant defenses, and ultimately leads to oxidative stress and cell death.[2][3][4] The high concentration of tyrosinase in melanocytes ensures that this cytotoxic conversion occurs specifically in the target cell population, sparing other cell types that lack this enzymatic machinery.

Signaling and Cytotoxicity Pathway

MoTP_Mechanism cluster_extracellular Extracellular cluster_melanocyte Melanocyte Cytoplasm MoTP_ext 4-(4-Morpholinobutylthio)phenol (this compound) MoTP_int This compound MoTP_ext->MoTP_int Cellular Uptake Tyrosinase Tyrosinase MoTP_int->Tyrosinase Enzymatic Oxidation o_Quinone Ortho-Quinone (Cytotoxic) Tyrosinase->o_Quinone Adduction Thiol Adduction & Protein Dysfunction o_Quinone->Adduction Cellular_Thiols Cellular Thiols (e.g., Glutathione, Protein Cysteines) Cellular_Thiols->Adduction Oxidative_Stress Oxidative Stress Adduction->Oxidative_Stress Cell_Death Melanocyte Apoptosis/ Necrosis Oxidative_Stress->Cell_Death

Caption: Mechanism of 4-(4-Morpholinobutylthio)phenol (this compound) induced melanocyte cytotoxicity.

Experimental Protocols

The following is a generalized protocol for the ablation of melanocytes in zebrafish larvae using 4-(4-Morpholinobutylthio)phenol, based on the methodology described by Yang and Johnson (2006). Researchers should optimize concentrations and exposure times for their specific experimental conditions.

Stock Solution Preparation
ReagentConcentrationSolventStorage
4-(4-Morpholinobutylthio)phenol10-50 mMDMSO-20°C, protected from light
Zebrafish Larvae Treatment Workflow
  • Embryo Collection and Rearing: Collect zebrafish embryos and raise them in standard E3 medium at 28.5°C.

  • Treatment Initiation: At the desired developmental stage (e.g., 2-3 days post-fertilization), transfer larvae to a Petri dish containing E3 medium.

  • This compound Addition: Add the 4-(4-Morpholinobutylthio)phenol stock solution to the E3 medium to achieve the desired final concentration (typically in the range of 10-50 µM). Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the larvae in the this compound solution at 28.5°C for a duration determined by the desired degree of melanocyte ablation (typically 24-48 hours). Monitor the larvae periodically for signs of toxicity.

  • Washout: After the incubation period, remove the this compound-containing medium and wash the larvae several times with fresh E3 medium to remove any residual compound.

  • Recovery and Observation: Maintain the larvae in fresh E3 medium and observe the regeneration of melanocytes over the following days to weeks.

Zebrafish_Treatment_Workflow A Zebrafish Larvae (2-3 dpf) B Prepare this compound solution in E3 Medium (10-50 µM) A->B Add to C Incubate Larvae (24-48 hours at 28.5°C) B->C Transfer larvae to D Washout this compound (3x with fresh E3 Medium) C->D After incubation E Observe Melanocyte Regeneration D->E Monitor over time

References

A Technical Guide to 4-(4-Morpholinobutylthio)phenol: Synthesis, Predicted Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(4-Morpholinobutylthio)phenol is not readily found in publicly available chemical databases, suggesting it may be a novel chemical entity. The following information is a predictive guide based on the established chemistry of its constituent functional groups: a phenol, a thioether, and a morpholine. All experimental protocols and data are hypothetical and provided for illustrative purposes.

Predicted Physicochemical Properties

The physicochemical properties of 4-(4-Morpholinobutylthio)phenol are crucial for predicting its behavior in biological systems and for designing experimental protocols. The following table summarizes the predicted properties based on the additive contributions of its core fragments.

PropertyPredicted ValueRationale
Molecular Formula C14H21NO2SBased on the chemical structure.
Molecular Weight 267.39 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidPhenolic compounds are often crystalline solids. The thioether and morpholine groups may impart a slight color.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The morpholine group enhances aqueous solubility compared to a simple alkyl chain, but the overall molecule remains largely hydrophobic due to the phenyl and butyl groups.
Predicted logP 2.5 - 3.5The octanol-water partition coefficient is estimated based on the hydrophobic contributions of the phenyl and butyl groups, balanced by the hydrophilic nature of the phenol and morpholine moieties.
Predicted pKa Phenolic proton: ~9-10; Morpholine nitrogen: ~8-9The phenolic proton is weakly acidic. The morpholine nitrogen is basic and can be protonated.

Proposed Synthesis

A plausible synthetic route to 4-(4-Morpholinobutylthio)phenol can be envisioned through a multi-step process involving the formation of the thioether bond as a key step.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Route A: Alkylation of 4-Mercaptophenol cluster_1 Route B: Nucleophilic Substitution on 4-Bromophenol 4-Mercaptophenol 4-Mercaptophenol Product_A 4-(4-Morpholinobutylthio)phenol 4-Mercaptophenol->Product_A Base (e.g., K2CO3) Solvent (e.g., Acetone) N-(4-bromobutyl)morpholine N-(4-bromobutyl)morpholine N-(4-bromobutyl)morpholine->Product_A 4-Bromophenol 4-Bromophenol Product_B 4-(4-Morpholinobutylthio)phenol 4-Bromophenol->Product_B Palladium Catalyst Ligand, Base 4-Morpholinobutane-1-thiol 4-Morpholinobutane-1-thiol 4-Morpholinobutane-1-thiol->Product_B

Caption: Proposed synthetic routes to 4-(4-Morpholinobutylthio)phenol.

Detailed Experimental Protocol (Hypothetical)

Synthesis of N-(4-bromobutyl)morpholine (Intermediate)

  • To a solution of morpholine (2 equivalents) in a suitable solvent such as acetonitrile, add 1,4-dibromobutane (1 equivalent).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between a dilute aqueous base (e.g., sodium bicarbonate) and an organic solvent (e.g., dichloromethane).

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-(4-bromobutyl)morpholine, which can be purified by column chromatography.

Synthesis of 4-(4-Morpholinobutylthio)phenol (Final Product)

  • To a solution of 4-mercaptophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • N-(4-bromobutyl)morpholine (1.1 equivalents) is added, and the reaction mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-Morpholinobutylthio)phenol.

Predicted Chemical Reactivity

The chemical reactivity of 4-(4-Morpholinobutylthio)phenol is dictated by its functional groups.

  • Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a base, and the resulting phenoxide can act as a nucleophile. It can also be acylated or alkylated.

  • Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

  • Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution, with directing effects from the hydroxyl and thioether groups.

  • Morpholine Nitrogen: The nitrogen atom is basic and can be protonated to form a salt. It can also act as a nucleophile.

Oxidation of the Thioether

Thioether_Oxidation Thioether 4-(4-Morpholinobutylthio)phenol Sulfoxide 4-(4-Morpholinobutylsulfinyl)phenol Thioether->Sulfoxide [O] (e.g., H2O2) Sulfone 4-(4-Morpholinobutylsulfonyl)phenol Sulfoxide->Sulfone [O] (e.g., m-CPBA)

Caption: Oxidation of the thioether linkage.

Potential Biological and Pharmacological Profile

The combination of a phenol, a thioether, and a morpholine moiety suggests that 4-(4-Morpholinobutylthio)phenol could possess interesting biological activities.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[3][4] The thioether group might also contribute to this activity.

  • Drug-like Properties: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation often improves physicochemical properties such as solubility and metabolic stability, and can enhance binding to biological targets.[5][6][7]

  • Potential as an Enzyme Inhibitor: The overall structure might be suitable for binding to the active sites of various enzymes. For instance, many kinase inhibitors incorporate a morpholine ring.[6]

Hypothetical Signaling Pathway Involvement

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway can be proposed.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Target_Protein Target_Protein Kinase_B->Target_Protein Phosphorylation Transcription_Factor Transcription_Factor Target_Protein->Transcription_Factor Activation Inhibitor 4-(4-Morpholinobutylthio)phenol Inhibitor->Kinase_B Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

References

An In-depth Technical Guide to 4-(4-Morpholinobutylthio)phenol Structural Analogs and Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the morpholine heterocycle and the phenolic moiety in a single molecular entity presents a compelling scaffold for the design of novel therapeutic agents. This technical guide explores the landscape of structural analogs and derivatives of 4-(4-morpholinobutylthio)phenol, a representative of a chemical space with significant potential for pharmacological intervention. While specific data on this exact molecule is limited in publicly available literature, this document synthesizes information on closely related structural classes to provide a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploiting the synergistic pharmacophoric features of morpholine and phenol groups.

Introduction: The Morpholine-Phenol Pharmacophore

Both morpholine and phenol rings are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates. The morpholine ring, a saturated heterocycle, is often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a key interaction point with biological targets. Phenolic hydroxyl groups are versatile hydrogen bond donors and acceptors and can be critical for target binding and antioxidant activity. The combination of these two pharmacophores, connected by various linker moieties, has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the structural variations, synthetic strategies, and biological implications of this promising class of compounds.

Structural Analogs and Derivatives

The core structure of 4-(4-morpholinobutylthio)phenol can be systematically modified to explore the structure-activity relationships (SAR). Key areas for modification include:

  • The Alkylthio Linker: The length and nature of the alkyl chain connecting the thioether to the morpholine and phenol rings can significantly impact activity. Variations can include shorter or longer alkyl chains (e.g., ethyl, propyl, pentyl) and the introduction of branching or unsaturation.

  • The Thioether Linkage: The sulfur atom can be replaced with other bioisosteric linkers such as an ether (-O-), an amine (-NH-), an amide (-CONH-), or a sulfone (-SO2-). These changes will alter the geometry, flexibility, and hydrogen bonding capacity of the molecule.

  • Substitution on the Phenol Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) to modulate electronic properties, lipophilicity, and metabolic stability.

  • Substitution on the Morpholine Ring: While less common, substitution on the morpholine ring itself can be explored to fine-tune binding interactions.

Synthesis of Morpholinoalkylthio-Phenol Derivatives

A general synthetic approach to 4-(4-morpholinobutylthio)phenol and its analogs involves a nucleophilic substitution reaction. A plausible synthetic route is outlined below:

Scheme 1: Synthesis of 4-(4-Morpholinobutylthio)phenol

4-Mercaptophenol 4-Mercaptophenol Intermediate_1 4-(4-Chlorobutylthio)phenol 4-Mercaptophenol->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., Acetone) 1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane->Intermediate_1 Final_Product 4-(4-Morpholinobutylthio)phenol Intermediate_1->Final_Product Base (e.g., K2CO3) Solvent (e.g., DMF) Morpholine Morpholine Morpholine->Final_Product

Caption: General synthetic scheme for 4-(4-morpholinobutylthio)phenol.

Experimental Protocol: Synthesis of 4-(4-Morpholinobutylthio)phenol

  • Step 1: Synthesis of 4-(4-chlorobutylthio)phenol.

    • To a solution of 4-mercaptophenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

    • 1-Bromo-4-chlorobutane (1.2 eq) is then added, and the reaction mixture is refluxed for 12 hours.

    • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is purified by column chromatography.

  • Step 2: Synthesis of 4-(4-morpholinobutylthio)phenol.

    • To a solution of 4-(4-chlorobutylthio)phenol (1.0 eq) in dimethylformamide (DMF), morpholine (1.5 eq) and potassium carbonate (2.0 eq) are added.

    • The reaction mixture is heated at 80 °C for 8 hours.

    • After completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to afford 4-(4-morpholinobutylthio)phenol.

Biological Activities and Potential Mechanisms of Action

Table 1: Potential Biological Activities of Morpholine-Phenol Derivatives

Biological ActivityPotential Molecular Target(s)Representative Compound Class
Anticancer Kinases (e.g., PI3K, mTOR), GPCRs, Apoptotic pathway proteinsMorpholino-substituted quinazolines, Phenolic chalcones
Anti-inflammatory COX enzymes, Pro-inflammatory cytokines (e.g., TNF-α, IL-6)Morpholino-substituted pyrimidines, Phenolic flavonoids
Antioxidant Reactive Oxygen Species (ROS)Substituted phenols, Flavonoids
Kinase Inhibition Tyrosine kinases, Serine/threonine kinasesMorpholino-purine derivatives, Phenolic natural products
Kinase Inhibition

Many morpholine-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The phenol group can also form crucial hydrogen bonds and participate in hydrophobic interactions within the ATP-binding pocket.

cluster_cell Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Analog Morpholino-Phenol Analog Analog->PI3K inhibits Analog->mTOR inhibits

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.

GPCR Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. The morpholine moiety is a common feature in many GPCR ligands, often interacting with key residues in the ligand-binding pocket. The phenol group can also contribute to binding affinity and selectivity.

Data Presentation: Hypothetical Biological Data

To illustrate the requested data presentation format, the following table summarizes hypothetical quantitative data for a representative structural analog, "Analog A," where the butylthio linker is replaced by a butoxy linker.

Table 2: Hypothetical Biological Data for 4-(4-Morpholinobutoxy)phenol (Analog A)

Assay TypeCell LineIC50 / EC50 (µM)Binding Affinity (Kd, nM)Notes
Cytotoxicity (MTT Assay) MCF-7 (Breast Cancer)15.2-Moderate cytotoxic activity
PI3Kα Kinase Inhibition -0.850Potent and selective inhibition
TNF-α Release (LPS-stimulated RAW 264.7) RAW 264.7 (Macrophage)5.4-Anti-inflammatory effect
Dopamine D2 Receptor Binding --250Moderate binding affinity

Experimental Protocols: Representative Assays

MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on a cancer cell line.

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of the compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 4-(4-morpholinobutylthio)phenol scaffold and its analogs represent a promising area for the discovery of new bioactive molecules. The combination of the morpholine and phenol moieties offers a rich template for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of the SAR of this compound class against various biological targets, including kinases and GPCRs. Detailed mechanistic studies will be crucial to elucidate the precise modes of action and to guide the development of novel therapeutics for a range of diseases, from cancer to inflammatory disorders. This technical guide provides a solid framework for initiating such investigations.

An In-depth Technical Guide to the Synthesis of 4-(4-Morpholinobutylthio)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of 4-(4-morpholinobutylthio)phenol, a molecule of interest in pharmaceutical research. The described pathway is a robust and efficient method, broken down into three key stages: the synthesis of 4-mercaptophenol, the preparation of 4-(4-chlorobutyl)morpholine, and the final S-alkylation to yield the target compound. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in its successful replication and optimization.

Overview of the Synthetic Pathway

The synthesis of 4-(4-morpholinobutylthio)phenol is accomplished through a convergent synthesis strategy. The key bond formation is a thioether linkage, established via a nucleophilic substitution reaction between 4-mercaptophenol and 4-(4-chlorobutyl)morpholine. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of 4-Mercaptophenol cluster_1 Preparation of 4-(4-Chlorobutyl)morpholine cluster_2 Final S-Alkylation 4-Hydroxybenzenesulfonamide 4-Hydroxybenzenesulfonamide 4-Mercaptophenol 4-Mercaptophenol 4-Hydroxybenzenesulfonamide->4-Mercaptophenol Ammonium Formate 4-(4-Morpholinobutylthio)phenol 4-(4-Morpholinobutylthio)phenol 4-Mercaptophenol->4-(4-Morpholinobutylthio)phenol 4-(4-Chlorobutyl)morpholine\nHydrochloride 4-(4-Chlorobutyl)morpholine Hydrochloride 4-(4-Chlorobutyl)morpholine 4-(4-Chlorobutyl)morpholine 4-(4-Chlorobutyl)morpholine\nHydrochloride->4-(4-Chlorobutyl)morpholine NaOH 4-(4-Chlorobutyl)morpholine->4-(4-Morpholinobutylthio)phenol

Caption: Overall synthetic workflow for 4-(4-Morpholinobutylthio)phenol.

Experimental Protocols and Data

Step 1: Synthesis of 4-Mercaptophenol

The synthesis of 4-mercaptophenol is achieved through the reduction of 4-hydroxybenzenesulfonamide using ammonium formate.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-hydroxybenzenesulfonamide (0.05 mol) and ammonium formate (0.24 mol) is prepared.

  • The mixture is heated to 200°C and allowed to react for 4 hours. Water generated during the reaction is continuously removed.

  • After the reaction is complete, the mixture is cooled to 80°C.

  • A 10% mass concentration of dilute sulfuric acid is added to adjust the pH of the reaction solution to 2.

  • The product, 4-mercaptophenol, is then isolated by rectification.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)
4-Hydroxybenzenesulfonamide173.190.058.7-
Ammonium Formate63.060.2415.0-
4-Mercaptophenol126.18-4.774.1
Step 2: Preparation of 4-(4-Chlorobutyl)morpholine

The free base of 4-(4-chlorobutyl)morpholine is obtained by neutralizing its commercially available hydrochloride salt.[2]

Experimental Protocol:

  • 4-(4-Chlorobutyl)morpholine hydrochloride (10.8 mmol) is dissolved in water (100 mL).

  • The solution is neutralized with aqueous sodium hydroxide to a pH of 11.

  • The aqueous solution is extracted with dichloromethane.

  • The organic layer is washed with water, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield 4-(4-chlorobutyl)morpholine.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)
4-(4-Chlorobutyl)morpholine HCl200.1210.82.16
4-(4-Chlorobutyl)morpholine163.66-Theoretical: 1.77
Step 3: Synthesis of 4-(4-Morpholinobutylthio)phenol

The final step involves the S-alkylation of 4-mercaptophenol with 4-(4-chlorobutyl)morpholine in a reaction analogous to a Williamson ether synthesis, but forming a thioether.[3][4] This reaction proceeds via an SN2 mechanism.[5][6][7][8]

Experimental Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-mercaptophenol (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (1.05 eq) in ethanol to the flask.

  • Slowly add 4-(4-chlorobutyl)morpholine (1.0 eq) to the reaction mixture.

  • The reaction mixture is stirred at reflux for a specified time, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent and washed with water to remove inorganic salts.

  • The organic layer is dried over a suitable drying agent, filtered, and the solvent is evaporated to yield the crude product.

  • The crude 4-(4-morpholinobutylthio)phenol is purified by column chromatography or recrystallization.

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)
4-Mercaptophenol126.181.0126.18
4-(4-Chlorobutyl)morpholine163.661.0163.66
Potassium Hydroxide56.111.0558.92
4-(4-Morpholinobutylthio)phenol253.38--

Reaction Mechanisms and Logical Relationships

The key chemical transformations in this synthesis are the reduction of a sulfonamide and a nucleophilic substitution.

Reduction of 4-Hydroxybenzenesulfonamide

The reduction of the sulfonamide to a thiol is a complex process where ammonium formate serves as the reducing agent.

Reduction_Mechanism 4-Hydroxybenzenesulfonamide 4-Hydroxybenzenesulfonamide Intermediate_Species Intermediate(s) 4-Hydroxybenzenesulfonamide->Intermediate_Species [H] (from Ammonium Formate) 4-Mercaptophenol 4-Mercaptophenol Intermediate_Species->4-Mercaptophenol

Caption: Simplified reduction of 4-hydroxybenzenesulfonamide.

S-Alkylation via SN2 Mechanism

The formation of the thioether bond is a classic SN2 reaction. The thiophenol is first deprotonated by a base to form a more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of the alkyl chloride, displacing the chloride ion.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Thiophenol 4-Mercaptophenol Ar-SH Thiophenolate Thiophenolate Anion Ar-S⁻ Thiophenol->Thiophenolate + OH⁻ Base Potassium Hydroxide KOH Product 4-(4-Morpholinobutylthio)phenol Ar-S-R Thiophenolate->Product attacks R-Cl Alkyl_Halide 4-(4-Chlorobutyl)morpholine R-Cl

Caption: S-Alkylation via an SN2 mechanism.

This guide provides a comprehensive overview for the synthesis of 4-(4-morpholinobutylthio)phenol. The provided protocols and data are intended to serve as a foundation for researchers to reproduce and adapt this synthesis for their specific needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.

References

Technical Guide: Solubility and Application of 4-(4-Morpholinobutylthio)phenol in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(4-Morpholinobutylthio)phenol in Dimethyl Sulfoxide (DMSO) and its application in biomedical research, specifically in the targeted ablation of melanocytes. This document outlines quantitative solubility data, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Quantitative Solubility Data

4-(4-Morpholinobutylthio)phenol, also known as MoTP, is soluble in DMSO. The quantitative solubility has been reported by chemical suppliers. A summary of the solubility data for 4-(4-Morpholinobutylthio)phenol in various solvents is presented in Table 1.

SolventSolubility
DMSO 25 mg/mL [1]
Dimethylformamide (DMF)33 mg/mL[1]
Ethanol0.3 mg/mL[1]
PBS (pH 7.2)5 mg/mL[1]

Table 1: Solubility of 4-(4-Morpholinobutylthio)phenol in various solvents. Data sourced from Cayman Chemical product information.[1]

Experimental Protocol: Preparation of a 4-(4-Morpholinobutylthio)phenol Stock Solution in DMSO

The following protocol is based on methodologies described in studies utilizing 4-(4-Morpholinobutylthio)phenol for melanocyte ablation in zebrafish larvae.[2][3][4]

Objective: To prepare a stock solution of 4-(4-Morpholinobutylthio)phenol in DMSO for use in cell culture or in vivo studies.

Materials:

  • 4-(4-Morpholinobutylthio)phenol (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 4-(4-Morpholinobutylthio)phenol crystalline solid in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. Based on the reported solubility, a concentration of up to 25 mg/mL can be prepared.[1] For example, to prepare 1 mL of a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of the compound.

  • Dissolution: Vortex the mixture thoroughly until the crystalline solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

  • Storage: Store the stock solution at -20°C for long-term stability.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: For experimental use, the DMSO stock solution is typically diluted in an appropriate aqueous buffer or culture medium to the final working concentration.[2][3] It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not cause cytotoxic effects on the cells or organism being studied.

Mechanism of Action: Tyrosinase-Mediated Cytotoxicity

4-(4-Morpholinobutylthio)phenol is a pro-drug that is selectively toxic to cells with high tyrosinase activity, such as melanocytes.[1][2] The mechanism of its cytotoxicity is illustrated in the signaling pathway diagram below.

Tyrosinase_Mediated_Cytotoxicity cluster_extracellular Extracellular cluster_cell Melanocyte This compound 4-(4-Morpholinobutylthio)phenol (this compound) MoTP_inside This compound This compound->MoTP_inside Cellular Uptake Tyrosinase Tyrosinase MoTP_inside->Tyrosinase Oxidation Cytotoxic_Quinone Cytotoxic Quinone Species Tyrosinase->Cytotoxic_Quinone Cell_Death Cell Death (Ablation) Cytotoxic_Quinone->Cell_Death

Figure 1: Tyrosinase-mediated cytotoxicity of this compound.

The diagram above illustrates the tyrosinase-dependent activation of 4-(4-Morpholinobutylthio)phenol (this compound) within a melanocyte. This compound is taken up by the cell and is then oxidized by the enzyme tyrosinase, which is highly active in melanocytes. This enzymatic reaction converts this compound into a cytotoxic quinone species.[2] These reactive quinones are responsible for inducing cellular damage, ultimately leading to the death and ablation of the melanocyte.[2]

Experimental Workflow: Zebrafish Larval Melanocyte Ablation

The following diagram outlines a typical experimental workflow for the ablation of melanocytes in zebrafish larvae using 4-(4-Morpholinobutylthio)phenol, as described in the scientific literature.[2]

Zebrafish_Melanocyte_Ablation_Workflow Start Start: Zebrafish Embryos MoTP_Treatment Incubate embryos in this compound solution (prepared from DMSO stock) Start->MoTP_Treatment Melanocyte_Ablation Melanocyte Ablation Occurs MoTP_Treatment->Melanocyte_Ablation Washout Washout of this compound Melanocyte_Ablation->Washout Regeneration_Study Study Melanocyte Regeneration Washout->Regeneration_Study Analysis Analysis: - Microscopy - Cell Counting - Molecular Assays Regeneration_Study->Analysis

Figure 2: Zebrafish melanocyte ablation workflow.

This workflow begins with the incubation of zebrafish embryos in a solution containing 4-(4-Morpholinobutylthio)phenol. Following the ablation of melanocytes, the compound is washed out, and the subsequent regeneration of the melanocyte population can be observed and analyzed using various techniques. This model system is valuable for studying melanocyte stem cell biology and regeneration.[1][2]

References

An In-depth Technical Guide to a-(4-Morpholinobutylthio)phenol (MoTP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-(4-Morpholinobutylthio)phenol, also referred to as (2-morpholinobutyl)-4-thiophenol or 4-(4-morpholinobutylthio)phenol and commonly abbreviated as MoTP, is a specialized research chemical primarily utilized for the targeted ablation of melanocytes. Its utility is most prominently documented in developmental biology research, particularly in studies involving zebrafish (Danio rerio). This compound functions as a pro-drug, exhibiting selective cytotoxicity towards melanocytes through its conversion into a reactive quinone species by the enzyme tyrosinase, a key component of the melanin synthesis pathway. This targeted action allows for the study of melanocyte regeneration and related cellular processes. This document provides a comprehensive review of the available literature on this compound, including its mechanism of action, experimental applications, and relevant protocols.

Chemical Identity and Properties

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 57055-82-0[1]
Molecular Formula C14H21NO2S[1]
Molecular Weight 267.39 g/mol [1]
Common Abbreviation This compound[2][3]
Synonyms (2-morpholinobutyl)-4-thiophenol, 4-(4-morpholinobutylthio)phenol[2][3]

Mechanism of Action: Tyrosinase-Dependent Cytotoxicity

The selective cytotoxicity of this compound towards melanocytes is contingent upon the activity of tyrosinase, an enzyme exclusively expressed in these cells and essential for melanin production.[2][3] The proposed mechanism of action is analogous to that of other phenolic compounds like 4-hydroxyanisole (4-HA).[3]

The process can be summarized as follows:

  • Uptake: this compound is absorbed by melanocytes.

  • Enzymatic Conversion: Inside the melanocyte, tyrosinase hydroxylates the phenol group of this compound, converting it into a highly reactive ortho-quinone species.[3]

  • Cytotoxicity: This o-quinone is a potent cytotoxin that induces cellular damage, leading to apoptosis and subsequent ablation of the melanocyte.[3]

This tyrosinase-dependent activation ensures that this compound's cytotoxic effects are localized to melanocytes, minimizing off-target effects on other cell types.

Signaling Pathway Context

The activity of tyrosinase is regulated by the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. Binding of α-MSH to its receptor, MC1R, on the surface of melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. CREB then promotes the transcription of key melanogenic genes, including tyrosinase. Therefore, the efficacy of this compound is intrinsically linked to the activity of this signaling cascade.

MoTP_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates MoTP_in This compound o_quinone o-Quinone (Cytotoxic) MoTP_in->o_quinone Conversion by Tyrosinase Cell_Death Melanocyte Ablation o_quinone->Cell_Death Induces Tyrosinase Tyrosinase Tyr_gene Tyrosinase Gene CREB->Tyr_gene Promotes Transcription Tyr_gene->Tyrosinase Leads to Translation

Figure 1. Signaling pathway for this compound-induced melanocyte cytotoxicity.

Experimental Applications and Protocols

The primary application of this compound is the in vivo ablation of melanocytes in zebrafish larvae to study subsequent regeneration processes.

Experimental Workflow

The general workflow for using this compound in zebrafish melanocyte ablation studies is as follows:

  • Stock Solution Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Working Solution Preparation: The stock solution is then diluted in an appropriate medium for zebrafish embryos, such as egg water, to the desired final concentration.

  • Treatment: Zebrafish larvae are incubated in the this compound working solution for a specified duration.

  • Washout: After the treatment period, the larvae are removed from the this compound solution and washed with fresh medium.

  • Observation and Analysis: The larvae are then observed over time to monitor melanocyte ablation and the subsequent regeneration process.

MoTP_Workflow Start Start Prepare_Stock Prepare this compound Stock (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (Dilute in Egg Water) Prepare_Stock->Prepare_Working Incubate Incubate Zebrafish Larvae in this compound Solution Prepare_Working->Incubate Washout Washout this compound and Transfer to Fresh Medium Incubate->Washout Observe Observe and Analyze Melanocyte Regeneration Washout->Observe End End Observe->End

Figure 2. General experimental workflow for this compound use in zebrafish.
Quantitative Data from Literature

The following table summarizes the experimental parameters for this compound usage as reported in various studies.

Table 2: Summary of Experimental Protocols for this compound-Induced Melanocyte Ablation in Zebrafish

ParameterValueOrganism/SystemSource
Concentration 50 µMZebrafish Larvae[3]
Concentration 200 µMZebrafish Larvae[4]
Treatment Duration From 14 to 72 hours post-fertilization (hpf)Zebrafish Larvae[5]
Treatment Duration From 1 day post-fertilization (dpf) to 3 dpfZebrafish Larvae[4]
Solvent for Stock Dimethyl sulfoxide (DMSO)N/A[3]
Dilution Medium Egg waterZebrafish Larvae[3]
Observed Effect Specific ablation of larval melanocytesZebrafish Larvae[2][3]
Regeneration Observation Regenerated melanocytes appear 24 hours post-MoTP treatmentZebrafish Larvae[5]
Regeneration Plateau 350-400 melanocytes by 9 dpf (6 days post-washout)Zebrafish Larvae[5]

Conclusion and Future Directions

a-(4-Morpholinobutylthio)phenol (this compound) is a valuable tool for researchers studying melanocyte biology, particularly in the context of regeneration. Its tyrosinase-dependent mechanism of action provides a high degree of specificity for ablating melanocytes in vivo. While its application is well-documented in zebrafish models, further research could explore its utility in other pigmented model organisms. Additionally, the elucidation and publication of a detailed synthesis protocol would benefit the research community by providing greater accessibility to this compound. Further quantitative studies to determine parameters such as the IC50 for melanocytotoxicity and pharmacokinetic properties would also be of significant value.

References

Role of a-(4-Morpholinobutylthio)phenol in Melanocyte Biology: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature reveal a significant lack of specific data regarding the direct role of a-(4-Morpholinobutylthio)phenol in melanocyte biology. While the broader class of phenol-containing compounds has been a subject of interest in the study of melanogenesis, with many derivatives being explored for their potential to inhibit melanin synthesis, this particular molecule is not prominently featured in published research.

Melanocytes are specialized cells responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. The regulation of melanogenesis is a complex process involving various enzymes and signaling pathways. Key enzymes such as tyrosinase play a crucial role, and their inhibition is a common strategy for the development of skin-lightening agents. Signaling pathways, including the cyclic adenosine monophosphate (cAMP)-dependent pathway, are also central to modulating melanin production.

Despite the general interest in phenols and their derivatives as potential modulators of melanocyte function, "a-(4-Morpholinobutylthio)phenol" does not appear in studies detailing melanin inhibition or the underlying mechanisms of action within melanocytes. The current body of scientific evidence does not provide the necessary quantitative data, experimental protocols, or elucidated signaling pathways to construct an in-depth technical guide on its specific role.

Therefore, researchers, scientists, and drug development professionals interested in the modulation of melanocyte biology are encouraged to explore the extensive literature on other phenol derivatives that have been more thoroughly investigated. Further research would be required to determine if a-(4-Morpholinobutylthio)phenol has any significant biological activity in melanocytes and to characterize its potential mechanisms of action. Without such foundational research, any discussion of its role remains speculative.

a-(4-Morpholinobutylthio)phenol as a tool for studying cell regeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(4-Morpholinobutylthio)phenol (MoTP) as a Tool for Studying Cell Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Morpholinobutylthio)phenol, commonly abbreviated as this compound, is a small molecule that has emerged as a powerful chemical tool for studying cell regeneration, particularly in the context of melanocytes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in inducing targeted cell ablation, and an exploration of the key signaling pathways involved in the subsequent regenerative processes. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound in their investigations into cell fate, stem cell biology, and the development of regenerative therapies.

Mechanism of Action

This compound functions as a pro-drug, meaning it is administered in an inactive form and is metabolized into its active, cytotoxic form within the target cells. The specificity of this compound's action on melanocytes is attributed to the high expression of the enzyme tyrosinase in these cells.[1][2]

Tyrosinase, a key enzyme in the melanin synthesis pathway, hydroxylates the phenol group of this compound, converting it into a highly reactive ortho-quinone. This quinone species is cytotoxic, leading to oxidative stress and ultimately inducing apoptosis in the melanocytes. This targeted ablation of a specific cell population provides a unique in vivo model to study the subsequent regeneration from precursor or stem cell populations.

Data Presentation: Quantitative Analysis of Melanocyte Regeneration

The use of this compound to induce melanocyte ablation allows for the quantitative analysis of the subsequent regeneration process. The following table summarizes a typical time-course of melanocyte regeneration in zebrafish larvae following this compound treatment.

Time Post-MoTP WashoutAverage Number of Regenerated MelanocytesPercentage of Regeneration (Compared to Control)Key Observations
24 hours 50-100~10-20%Initial appearance of newly differentiated melanocytes.
48 hours 150-200~30-40%Continued proliferation and differentiation of melanocyte precursors.
72 hours 250-300~50-60%Significant repopulation of the dorsal and lateral stripes.
96 hours 300-350~60-70%Regeneration rate begins to plateau.
120 hours (5 days) 350-400~70-80%The larval melanocyte pattern is largely restored.[3]

Note: These values are approximate and can vary depending on the specific experimental conditions, including the developmental stage of the zebrafish larvae and the precise timing and concentration of this compound treatment.

Experimental Protocols

Preparation of this compound Stock Solution
  • Compound: 4-(4-Morpholinobutylthio)phenol (this compound)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Stock Concentration: 10 mM

  • Procedure:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Melanocyte Ablation in Zebrafish Larvae
  • Animal Model: Zebrafish (Danio rerio) larvae (e.g., 24 hours post-fertilization, hpf).

  • Reagents:

    • This compound stock solution (10 mM in DMSO)

    • Embryo medium (e.g., E3 medium)

  • Procedure:

    • Dilute the 10 mM this compound stock solution in embryo medium to the desired final working concentration (typically in the range of 5-10 µM). Note: The optimal concentration should be determined empirically for each experimental setup.

    • Transfer zebrafish larvae into a petri dish containing the this compound-embryo medium solution.

    • Incubate the larvae in the this compound solution for a defined period, for example, from 24 hpf to 48 or 72 hpf, in a dark incubator at 28.5°C. The duration of treatment will influence the extent of melanocyte ablation.

    • Monitor the larvae periodically for signs of melanocyte death (e.g., rounding up and detachment of melanocytes).

    • Following the incubation period, carefully wash the larvae multiple times with fresh embryo medium to completely remove the this compound. This is a critical step to allow for the initiation of the regeneration process.

    • Maintain the washed larvae in fresh embryo medium at 28.5°C and observe melanocyte regeneration over the desired time course.

Quantification of Melanocyte Regeneration
  • Equipment: Stereomicroscope with a camera.

  • Procedure:

    • At designated time points post-washout, anesthetize the larvae (e.g., with Tricaine/MS-222).

    • Mount the larvae on a microscope slide (e.g., in a drop of methylcellulose to immobilize them).

    • Capture images of the dorsal and lateral views of each larva.

    • Manually or using image analysis software, count the number of pigmented melanocytes in a defined region of interest (e.g., the dorsal stripe between the eyes and the tail).

    • Calculate the average number of regenerated melanocytes at each time point and compare it to untreated control larvae.

Signaling Pathways in Melanocyte Regeneration

The regeneration of melanocytes following this compound-induced ablation is orchestrated by complex signaling pathways that govern the activation, proliferation, and differentiation of melanocyte stem cells.

Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of melanocyte stem cell fate. Activation of the canonical Wnt pathway is essential for the differentiation of melanocyte precursors into mature, pigmented melanocytes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP LRP5/6 Co-receptor Axin Axin Dsh->Axin inhibits BetaCatenin β-catenin Axin->BetaCatenin promotes degradation via APC APC APC->BetaCatenin GSK3b GSK-3β GSK3b->BetaCatenin Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and binds TargetGenes Target Gene Expression (e.g., Mitf) TCF_LEF->TargetGenes activates

Wnt signaling pathway in melanocyte differentiation.
SEMA3E-PLXND1 Signaling Pathway

The Semaphorin-Plexin signaling pathway, specifically the interaction between SEMA3E and its receptor PLXND1, plays a role in guiding the migration and positioning of neural crest-derived cells, including melanocyte precursors.

SEMA3E_PLXND1_Pathway cluster_guidance_cue Guidance Cue cluster_melanocyte_precursor Melanocyte Precursor SEMA3E SEMA3E PLXND1 PLXND1 Receptor SEMA3E->PLXND1 binds to Intracellular Intracellular Signaling Cascade PLXND1->Intracellular activates Cytoskeleton Cytoskeletal Rearrangement Intracellular->Cytoskeleton leads to Migration Cell Migration & Positioning Cytoskeleton->Migration controls

SEMA3E-PLXND1 signaling in precursor cell migration.

Synthesis of 4-(4-Morpholinobutylthio)phenol (this compound)

Proposed Experimental Workflow for this compound Synthesis

MoTP_Synthesis_Workflow cluster_reactants Starting Materials Thiophenol 4-Mercaptophenol Reaction Nucleophilic Substitution Thiophenol->Reaction Haloalkane 4-(4-Chlorobutyl)morpholine Haloalkane->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 4-(4-Morpholinobutylthio)phenol (this compound) Purification->Product

Proposed workflow for the synthesis of this compound.

Conclusion

4-(4-Morpholinobutylthio)phenol is an invaluable tool for researchers studying cell regeneration. Its ability to specifically ablate melanocytes in vivo provides a robust and reproducible model for investigating the fundamental processes of stem cell activation, proliferation, differentiation, and tissue repair. The detailed protocols and an understanding of the underlying signaling pathways presented in this guide are intended to facilitate the successful application of this compound in a variety of research contexts, ultimately contributing to advancements in regenerative medicine and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for 4-(4-Morpholinobutylthio)phenol (MoTP) Induced Melanocyte Ablation in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Morpholinobutylthio)phenol, also referred to as MoTP, is a small molecule that serves as a valuable tool for the specific ablation of melanocytes in zebrafish larvae.[1][2][3] This targeted cell death is dependent on the activity of tyrosinase, a key enzyme in melanin synthesis.[1][2] This characteristic makes this compound a powerful agent for studying melanocyte regeneration, stem cell biology, and the mechanisms of melanocytotoxicity.[1][2][3] Zebrafish, with their external development and transparent embryos, provide an ideal in vivo model for observing these processes.[4][5]

Mechanism of Action

The melanocytotoxicity of this compound is mediated by the enzymatic activity of tyrosinase within the melanocytes themselves.[1][2] It is hypothesized that tyrosinase converts this compound into a cytotoxic quinone species.[1][2] This bioactivation leads to oxidative stress and ultimately induces apoptosis in the melanocytes, resulting in their ablation. This targeted action spares other cell types that do not express tyrosinase, providing a specific method for melanocyte removal.

cluster_melanocyte Melanocyte This compound 4-(4-Morpholinobutylthio)phenol (this compound) Tyrosinase Tyrosinase This compound->Tyrosinase Enters Cell Quinone Cytotoxic Quinone Species Tyrosinase->Quinone Bioactivation Apoptosis Apoptosis Quinone->Apoptosis Induces Melanocyte_Ablation Melanocyte Ablation Apoptosis->Melanocyte_Ablation

Mechanism of this compound-induced melanocyte ablation.

Experimental Protocols

This section provides a detailed protocol for the chemical ablation of melanocytes in zebrafish larvae using this compound.

Materials
  • Zebrafish embryos (wild-type or other relevant strains)

  • 4-(4-Morpholinobutylthio)phenol (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Embryo medium (e.g., E3 medium)

  • Petri dishes or multi-well plates

  • Incubator at 28.5°C

  • Stereomicroscope

Stock Solution Preparation
  • Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared for convenient dilution.

  • Store the stock solution at -20°C, protected from light.

Zebrafish Embryo Treatment Protocol

G cluster_prep Preparation cluster_treatment This compound Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis A Collect Zebrafish Embryos B Raise to desired stage (e.g., 24-48 hpf) A->B C Prepare 50 µM this compound in Embryo Medium B->C D Incubate embryos in This compound solution C->D E Wash embryos with fresh Embryo Medium D->E F Incubate and monitor for melanocyte ablation E->F G Image larvae at different time points F->G H Quantify melanocyte numbers G->H

Workflow for this compound treatment of zebrafish embryos.
  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and raise them in standard embryo medium at 28.5°C to the desired developmental stage. Treatment is typically initiated between 24 and 48 hours post-fertilization (hpf), when melanocytes are clearly visible.

  • Preparation of Treatment Solution:

    • Thaw the this compound stock solution.

    • Prepare the final treatment solution by diluting the this compound stock solution in embryo medium to a final concentration of 50 µM.[1]

    • A corresponding vehicle control should be prepared with the same final concentration of DMSO in embryo medium.

  • Treatment:

    • Transfer the zebrafish embryos to petri dishes or multi-well plates.

    • Remove the embryo medium and replace it with the 50 µM this compound treatment solution or the DMSO vehicle control.

    • Incubate the embryos at 28.5°C for the desired duration. A 24-hour treatment is often sufficient to induce significant melanocyte ablation.[6]

  • Post-Treatment Wash and Recovery:

    • After the treatment period, carefully remove the this compound solution.

    • Wash the embryos three times with fresh embryo medium to remove any residual compound.

    • Maintain the larvae in fresh embryo medium at 28.5°C and monitor for melanocyte ablation and subsequent regeneration over the following days.

Data Acquisition and Analysis
  • Imaging: Document the changes in melanocyte numbers and morphology by capturing images of the larvae at regular intervals (e.g., 0, 24, 48, 72 hours post-treatment) using a stereomicroscope equipped with a camera.

  • Quantification: Count the number of melanocytes in a defined region of the larva (e.g., the dorsal trunk) for both this compound-treated and control groups.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed differences in melanocyte numbers between the treatment and control groups.

Quantitative Data Summary

ParameterValueReference
Compound 4-(4-Morpholinobutylthio)phenol (this compound)[1][2]
Target Cell Type Melanocytes[1][2][3]
Model Organism Zebrafish (Danio rerio)[1][2]
Effective Concentration 50 µM[1]
Solvent Dimethyl sulfoxide (DMSO)[1]
Treatment Duration 24 hours (for ablation)[6]
Mechanism of Action Tyrosinase-dependent bioactivation[1][2]

Conclusion

The protocol outlined above provides a robust and reproducible method for the specific ablation of melanocytes in zebrafish larvae using 4-(4-Morpholinobutylthio)phenol. This technique is invaluable for researchers investigating melanocyte biology, regeneration, and related pathologies. The provided diagrams and data table offer a clear and concise overview for the successful implementation of this protocol in a research setting.

References

Application Notes and Protocols for a-(4-Morpholinobutylthio)phenol in Vivo Melanocyte Ablation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-(4-Morpholinobutylthio)phenol, also known as (2-morpholinobutyl)-4-thiophenol (MoTP), is a small molecule utilized for the specific and efficient ablation of melanocytes in vivo, particularly within the larval zebrafish model system. This technique provides a powerful tool for studying melanocyte regeneration, melanocyte stem cell biology, and the mechanisms of depigmentation and repigmentation relevant to diseases such as vitiligo. The cytotoxic effect of this compound is dependent on the activity of tyrosinase, an enzyme crucial for melanin synthesis. This dependency ensures a high degree of specificity for melanocytes. Tyrosinase converts this compound into cytotoxic quinone species, leading to cell death.[1] Following this compound-induced ablation, the regeneration of melanocytes from precursor or stem cells can be observed and studied. This process has been shown to be dependent on the Kit receptor tyrosine kinase signaling pathway.[1]

These application notes provide a comprehensive overview of the this compound-induced melanocyte ablation technique, including detailed protocols, quantitative data, and visualizations of the underlying mechanisms and experimental workflows.

Data Presentation

Table 1: this compound Treatment Parameters for Melanocyte Ablation in Zebrafish Larvae
ParameterValueReference
Compound a-(4-Morpholinobutylthio)phenol (this compound)[2]
Stock Solution Dissolved in Dimethyl Sulfoxide (DMSO)[2]
Working Concentration 14 µg/ml (50 µM) in egg water[2]
Treatment Duration 1 14 to 72 hours post-fertilization (hpf)[2]
Treatment Duration 2 4 to 5 days post-fertilization (dpf)[2]
Post-Treatment Transfer to fresh egg water for regeneration[2]
Table 2: Quantitative Analysis of Melanocyte Regeneration Post-MoTP Ablation
ParameterThis compound-TreatedUntreated ControlReference
Experimental Setup Ablation with this compound from 4-5 dpf, continuous BrdU incubation from 4-10 dpfContinuous BrdU incubation from 4-10 dpf[2]
BrdU-Positive Regenerated Melanocytes 97.2 ± 2.5%3.9 ± 3.5%[2]

Signaling Pathway

cluster_melanocyte Melanocyte This compound a-(4-Morpholinobutylthio)phenol (this compound) Tyrosinase Tyrosinase This compound->Tyrosinase Enters Cell Quinone Cytotoxic Quinone Species Tyrosinase->Quinone Enzymatic Conversion Ablation Melanocyte Ablation Quinone->Ablation Induces Cytotoxicity

Caption: Mechanism of this compound-induced melanocyte ablation.

Experimental Protocols

Protocol 1: In Vivo Melanocyte Ablation in Zebrafish Larvae

Objective: To specifically ablate larval melanocytes in zebrafish for subsequent regeneration studies.

Materials:

  • a-(4-Morpholinobutylthio)phenol (this compound)

  • Dimethyl Sulfoxide (DMSO)

  • Zebrafish embryos

  • Egg water (deionized water with 60 µg/mL Instant Ocean salt)

  • Petri dishes

  • Incubator at 28.5°C

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution. The exact concentration of the stock solution can be adjusted based on the desired final volume, but a 10 mM stock is a common starting point.

    • Store the stock solution at -20°C, protected from light.

  • Treatment of Zebrafish Embryos:

    • Collect zebrafish embryos and raise them in egg water at 28.5°C.

    • At 14 hours post-fertilization (hpf), transfer the embryos to a Petri dish containing fresh egg water.

    • Dilute the this compound stock solution in the egg water to a final concentration of 14 µg/ml (50 µM).[2] Ensure thorough mixing.

    • Incubate the embryos in the this compound solution from 14 hpf to 72 hpf in the incubator at 28.5°C.[2]

  • Washout and Regeneration:

    • At 72 hpf, carefully remove the this compound-containing egg water.

    • Wash the larvae three times with fresh egg water to completely remove any residual this compound.

    • Transfer the larvae to a new Petri dish with fresh egg water.

    • Return the larvae to the 28.5°C incubator.

    • Observe the larvae daily for the appearance of new melanocytes, which typically begins within 24 hours of this compound removal and continues for the next 4-5 days.[2]

Protocol 2: Quantification of Melanocyte Progenitor Cell Proliferation during Regeneration

Objective: To quantify the proliferation of melanocyte precursors during regeneration using BrdU labeling.

Materials:

  • This compound-treated zebrafish larvae (from Protocol 1)

  • Untreated control zebrafish larvae

  • 5-bromo-2'-deoxyuridine (BrdU) solution (10 mM in egg water)

  • Paraformaldehyde (PFA) 4% in PBS

  • Phosphate Buffered Saline (PBS)

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent marker

  • Microscope with fluorescence capabilities

Procedure:

  • BrdU Labeling:

    • Following melanocyte ablation with this compound from 4 to 5 days post-fertilization (dpf), transfer the larvae to a solution of 10 mM BrdU in egg water.[2]

    • Incubate the larvae in the BrdU solution continuously from 4 to 10 dpf.[2] A parallel group of untreated larvae should also be incubated in the BrdU solution as a control.

  • Fixation and Sectioning:

    • At 10 dpf, fix the larvae in 4% PFA in PBS overnight at 4°C.

    • Wash the larvae with PBS.

    • Process the larvae for paraffin embedding and sectioning (5 µm sagittal sections).

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval (e.g., using citrate buffer).

    • Denature the DNA to expose the incorporated BrdU (e.g., with 2N HCl).

    • Block non-specific binding sites with a blocking solution (e.g., serum).

    • Incubate the sections with an anti-BrdU antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain if desired (e.g., DAPI).

  • Imaging and Quantification:

    • Image the sections using a fluorescence microscope.

    • Count the number of BrdU-positive (fluorescently labeled) melanized melanocytes.

    • Calculate the percentage of BrdU-positive melanocytes relative to the total number of melanocytes in both the this compound-treated and control groups.

Experimental Workflow

cluster_workflow Experimental Workflow: this compound-Induced Melanocyte Ablation and Regeneration Analysis start Zebrafish Embryos (14 hpf) treatment Incubate in 14 µg/ml this compound (14-72 hpf) start->treatment washout Washout this compound (72 hpf) treatment->washout regeneration Observe Melanocyte Regeneration (1-5 days post-washout) washout->regeneration analysis Quantitative Analysis (e.g., Cell Counting, BrdU Labeling) regeneration->analysis

Caption: Zebrafish melanocyte ablation and regeneration workflow.

References

Application Notes and Protocols for Melanocyte Regeneration Studies Using 4-(4-Morpholinobutylthio)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Morpholinobutylthio)phenol (MoTP) is a valuable small molecule for inducing the specific ablation of melanocytes, thereby providing a robust model for studying melanocyte regeneration. This compound acts as a prodrug, converted by the enzyme tyrosinase, which is exclusively active in melanocytes, into a cytotoxic quinone species.[1][2] This targeted cytotoxicity allows for the controlled removal of melanocytes, after which the subsequent regenerative processes from melanocyte stem cells (MSCs) can be meticulously observed and analyzed. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models to investigate melanocyte regeneration and the underlying signaling pathways.

Mechanism of Action

This compound's specificity lies in its reliance on tyrosinase for activation. Tyrosinase, a key enzyme in the melanin synthesis pathway, hydroxylates this compound to a catechol intermediate, which is then oxidized to a highly reactive quinone. This quinone derivative is cytotoxic, leading to the specific death of melanocytes.[1][2] This targeted approach minimizes off-target effects, making it a superior tool for studying melanocyte biology compared to broader cytotoxic agents. The regeneration of melanocytes following this compound-induced ablation is understood to originate from the division of quiescent melanocyte precursors or stem cells.[2]

This compound 4-(4-Morpholinobutylthio)phenol (this compound) Tyrosinase Tyrosinase (in Melanocyte) This compound->Tyrosinase Enters Cell Quinone Cytotoxic Quinone Species Tyrosinase->Quinone Catalyzes Conversion Melanocyte_Death Melanocyte Ablation Quinone->Melanocyte_Death Induces Cytotoxicity MSC_Activation Melanocyte Stem Cell (MSC) Activation Melanocyte_Death->MSC_Activation Triggers Regeneration Melanocyte Regeneration MSC_Activation->Regeneration Leads to

Caption: Mechanism of this compound-induced melanocyte ablation and subsequent regeneration.

Key Signaling Pathways in Melanocyte Regeneration

The regeneration of melanocytes is a complex process governed by several key signaling pathways. Understanding these pathways is crucial for interpreting the results of this compound-based studies. The c-Kit signaling pathway, activated by stem cell factor (SCF), is essential for the proliferation and differentiation of melanocyte precursors.[3][4][5] The Wnt/β-catenin pathway also plays a significant role in promoting the transcription of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit MAPK MAPK c-Kit->MAPK MC1R MC1R PKA PKA MC1R->PKA MITF MITF Transcription Factor MAPK->MITF PKA->MITF β-catenin β-catenin (stabilized) β-catenin->MITF Melanogenesis_Genes Melanogenesis Genes (TYR, TRP1) MITF->Melanogenesis_Genes SCF SCF SCF->c-Kit α-MSH α-MSH α-MSH->MC1R Co_culture 1. Establish Melanocyte- Keratinocyte Co-culture MoTP_Treatment 2. Treat with this compound to Ablate Melanocytes Co_culture->MoTP_Treatment Washout 3. Washout this compound and Replenish Medium MoTP_Treatment->Washout Monitor_Regeneration 4. Monitor Melanocyte Regeneration Over Time Washout->Monitor_Regeneration Analysis 5. Analyze Cell Viability, Melanin Content, and Gene Expression Monitor_Regeneration->Analysis

References

Application Notes and Protocols for the Evaluation of a-(4-Morpholinobutylthio)phenol in Larval Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no specific studies detailing the treatment concentration of a-(4-Morpholinobutylthio)phenol in larval zebrafish have been published. The following application notes and protocols are therefore provided as a general guideline for the toxicological and developmental assessment of novel phenol-containing compounds in this model organism. The presented concentration ranges are based on studies with other phenol derivatives and should be used as a starting point for range-finding experiments.

Introduction

The zebrafish (Danio rerio) larva is a well-established vertebrate model for developmental toxicity and drug screening. Its rapid development, optical transparency, and genetic homology to humans make it an ideal system for high-throughput screening of chemical compounds. This document outlines a general protocol for determining the appropriate treatment concentration and assessing the potential toxicity of a-(4-Morpholinobutylthio)phenol in larval zebrafish.

Data Presentation: Toxicity of Structurally Related Phenol Derivatives

To establish a preliminary concentration range for a-(4-Morpholinobutylthio)phenol, it is useful to review the toxicity of other phenol compounds in zebrafish embryos. The following table summarizes the 48-hour median lethal concentration (LC50) values for three related compounds.[1]

Compound48-h LC50 (mg/L)
2,4-Dichlorophenol6.558
2-Chlorophenol8.378
Substituted Phenol13.850

Table 1: 48-hour LC50 values of various phenol derivatives in zebrafish embryos. This data can be used to inform the selection of a concentration range for initial range-finding studies with a-(4-Morpholinobutylthio)phenol.[1]

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Maintenance: Adult zebrafish should be maintained in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

  • Breeding: To obtain embryos, place male and female zebrafish in a breeding tank with a divider the evening before the experiment. Remove the divider in the morning to allow for spawning.

  • Embryo Collection: Collect freshly fertilized eggs and rinse them with embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).

  • Selection: Under a stereomicroscope, select healthy, fertilized embryos at the blastula stage (approximately 3 hours post-fertilization, hpf) for the experiment.

Preparation of Test Solutions
  • Stock Solution: Prepare a high-concentration stock solution of a-(4-Morpholinobutylthio)phenol in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the embryo medium should not exceed 0.1% and a solvent control group must be included in the experiment.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in E3 medium. Based on the data from related phenol compounds, a suggested starting range for a range-finding study could be from 1 mg/L to 50 mg/L.

Zebrafish Larval Exposure
  • Experimental Setup: Use a 24-well or 48-well plate for the exposure experiment.

  • Dosing: Place one healthy embryo per well containing 1 mL of the respective test solution or control medium.

  • Incubation: Incubate the plates at 28.5°C with a 14:10 hour light:dark cycle.

  • Solution Renewal: For semi-static tests, renew 50-75% of the test solution every 24 hours to maintain the chemical concentration and water quality.

Endpoint Assessment

Assess the following endpoints daily from 24 hpf to 96 or 120 hpf:

  • Mortality: Record the number of dead embryos/larvae in each group.

  • Hatching Rate: Calculate the percentage of hatched larvae at 48, 72, and 96 hpf.

  • Morphological Abnormalities: Observe for developmental defects such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations.

  • Behavioral Analysis: At 96 or 120 hpf, assess locomotor activity in response to light-dark transitions.

Visualization of Experimental Workflow and Potential Signaling Pathway

Zebrafish_Embryotoxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure (0-96 hpf) cluster_analysis Data Analysis Zebrafish_Breeding Zebrafish Breeding & Embryo Collection Exposure Expose Embryos in Multi-well Plates Zebrafish_Breeding->Exposure Compound_Preparation Prepare Test Compound Stock & Dilutions Compound_Preparation->Exposure Incubation Incubate at 28.5°C Exposure->Incubation Renewal Daily Solution Renewal Incubation->Renewal Daily_Observation Daily Observation: - Mortality - Hatching - Malformations Renewal->Daily_Observation Behavioral_Assay Behavioral Assay (96 hpf) Daily_Observation->Behavioral_Assay Data_Analysis LC50 Calculation & Statistical Analysis Behavioral_Assay->Data_Analysis

Caption: General workflow for a zebrafish embryotoxicity assay.

Hypothetical_Phenol_Signaling cluster_cell Cellular Response Phenol_Compound a-(4-Morpholinobutylthio)phenol Cell_Membrane Cell Membrane Receptor Membrane Receptor Phenol_Compound->Receptor Binding ROS Reactive Oxygen Species (ROS) Phenol_Compound->ROS Induction of Oxidative Stress Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream_Signaling ROS->Downstream_Signaling Cellular_Response Cellular Response: - Apoptosis - Inflammation - Developmental Defects Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway for phenol-induced toxicity.

References

Application Notes and Protocols: a-(4-Morpholinobutylthio)phenol for Cell Lineage Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical experimental design for the use of a-(4-Morpholinobutylthio)phenol in cell lineage tracing. This compound is not currently established as a cell lineage tracing agent. The proposed methods are based on established principles of fluorescent labeling and cell tracking and are intended to serve as a template for research and development.

Introduction

Cell lineage tracing is a powerful technique to identify all progeny of a single cell, providing critical insights into developmental biology, stem cell differentiation, and disease progression.[1][2] This is often achieved by labeling cells with heritable markers, such as fluorescent dyes or genetic reporters.[1] While various methods exist, the development of novel, stable, and non-toxic fluorescent probes remains an area of active research.

This document outlines a potential application for a-(4-Morpholinobutylthio)phenol as a core scaffold for a novel fluorescent cell lineage tracer. The proposed strategy involves the chemical conjugation of this phenol derivative with a fluorescent dye to create a stable, cell-permeable probe. The morpholino group may enhance cellular uptake and retention, while the phenol group provides a reactive handle for fluorescent labeling.

Proposed Mechanism of Action

The core concept is to transform a-(4-Morpholinobutylthio)phenol into a fluorescent tracer, tentatively named "MorphoTrace," through covalent linkage to a fluorophore. The phenolic hydroxyl group can be targeted for derivatization with a fluorescent labeling reagent.[1][3][4] Once introduced into cells, an effective tracer should be retained within the cytoplasm and be distributed to daughter cells upon division, allowing for the tracking of the cell lineage over time. The lipophilic character of the morpholine and butylthio moieties may facilitate membrane permeability.

Experimental Design and Protocols

Synthesis of Fluorescently Labeled a-(4-Morpholinobutylthio)phenol (MorphoTrace)

This protocol describes a general method for conjugating a-(4-Morpholinobutylthio)phenol with a sulfonyl chloride-containing fluorescent dye, such as Dansyl chloride or a derivative of 2-fluorenesulfonyl chloride.[1][4][5]

Materials:

  • a-(4-Morpholinobutylthio)phenol

  • Fluorescent sulfonyl chloride (e.g., Dansyl chloride)

  • Anhydrous pyridine or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve a-(4-Morpholinobutylthio)phenol in a minimal amount of anhydrous DMF.

  • Add an equimolar amount of the fluorescent sulfonyl chloride to the solution.

  • Slowly add an excess of anhydrous pyridine to the reaction mixture while stirring at room temperature.

  • Allow the reaction to proceed for 12-24 hours at room temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain the pure MorphoTrace probe.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Cell Labeling and Lineage Tracing

This protocol details the steps for labeling cultured cells with the synthesized MorphoTrace probe and tracking their progeny.

Materials:

  • Cultured cells of interest (e.g., stem cells, progenitor cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MorphoTrace stock solution (dissolved in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Plate cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

  • Prepare a working solution of MorphoTrace in a complete culture medium. The optimal concentration should be determined empirically (typically in the range of 1-10 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Incubate the cells with the MorphoTrace working solution for 1-4 hours at 37°C.

  • Wash the cells three times with a pre-warmed complete culture medium to remove any unbound probe.

  • Image a subset of cells immediately after labeling (Time 0) to assess initial labeling efficiency.

  • Culture the remaining cells for the desired period (e.g., 1, 3, 5 days), passaging as necessary.

  • At each time point, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the fixed cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope with appropriate filter sets for MorphoTrace and DAPI.

  • Quantify the number of labeled cells and the fluorescence intensity per cell at each time point.

In Vivo Cell Tracking

This protocol provides a general framework for tracking MorphoTrace-labeled cells after transplantation into a model organism.[6][7][8][9]

Materials:

  • MorphoTrace-labeled cells (prepared as in section 3.2)

  • Animal model (e.g., immunodeficient mouse)

  • Anesthesia

  • Surgical tools for cell transplantation

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Label the cells with MorphoTrace as described in the in vitro protocol, ensuring high viability.

  • Resuspend the labeled cells in a sterile, serum-free medium or PBS at the desired concentration for injection.

  • Anesthetize the animal according to approved protocols.

  • Inject the labeled cells into the target tissue or intravenously.

  • Image the animal at various time points post-injection using an in vivo imaging system with the appropriate excitation and emission filters for MorphoTrace.

  • At the end of the experiment, euthanize the animal and harvest tissues of interest.

  • Prepare tissue sections for fluorescence microscopy to confirm the presence and location of MorphoTrace-labeled cells.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Labeling Efficiency and Cell Viability

MorphoTrace Concentration (µM)Labeling Efficiency (%)Cell Viability (%)
1
5
10
20
Control (Unlabeled)0100

Table 2: In Vitro Fluorescence Retention Over Time

Time (Days)Percentage of Labeled Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
0
1
3
5
7

Table 3: In Vivo Biodistribution of Labeled Cells

OrganRadiant Efficiency (p/s/cm²/sr) / (µW/cm²) at 24hRadiant Efficiency (p/s/cm²/sr) / (µW/cm²) at 72h
Tumor (if applicable)
Liver
Spleen
Lungs
Kidneys

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of MorphoTrace cluster_invitro In Vitro Lineage Tracing cluster_invivo In Vivo Cell Tracking s1 a-(4-Morpholinobutylthio)phenol s3 Conjugation Reaction s1->s3 s2 Fluorescent Sulfonyl Chloride s2->s3 s4 Purification s3->s4 s5 MorphoTrace Probe s4->s5 v2 Labeling with MorphoTrace s5->v2 Use in labeling v1 Cell Culture v1->v2 v3 Cell Proliferation v2->v3 iv1 Label Cells v2->iv1 Prepare for in vivo v4 Fluorescence Microscopy v3->v4 v5 Data Analysis v4->v5 iv2 Transplantation into Animal Model iv1->iv2 iv3 In Vivo Imaging iv2->iv3 iv4 Ex Vivo Analysis iv3->iv4

Caption: Experimental workflow for the synthesis and application of MorphoTrace.

Hypothetical Signaling Pathway for Tracer Action

tracer_mechanism cluster_cell Cell nucleus Nucleus cytoplasm Cytoplasm probe_in MorphoTrace Uptake probe_retained Cytoplasmic Retention probe_in->probe_retained Passive Diffusion mitosis Mitosis probe_retained->mitosis daughter1 Daughter Cell 1 mitosis->daughter1 Segregation daughter2 Daughter Cell 2 mitosis->daughter2 Segregation outside Extracellular Space outside->probe_in Introduction of Probe

Caption: Proposed mechanism of MorphoTrace uptake, retention, and segregation.

References

Application Notes and Protocols for Studying a-(4-Morpholinobutylthio)phenol in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound a-(4-Morpholinobutylthio)phenol is a novel derivative within the phenolic thioether class. As of the latest literature review, no specific studies have been published on its effects on melanoma cell lines. Therefore, the following application notes and protocols are based on the established mechanisms of structurally related phenolic thioethers and morpholine derivatives that have shown anti-cancer properties. These guidelines provide a robust framework for the initial investigation of a-(4-Morpholinobutylthio)phenol as a potential anti-melanoma agent.

Introduction

Malignant melanoma is an aggressive form of skin cancer with a high mortality rate, necessitating the development of novel therapeutic strategies. One promising approach involves targeting the unique biology of melanoma cells, particularly the melanogenesis pathway. Phenolic thioethers, such as 4-S-cysteaminylphenol (4-S-CAP), have demonstrated selective cytotoxicity towards melanoma cells.[1] This selectivity is attributed to their role as substrates for tyrosinase, a key enzyme in melanin synthesis that is highly expressed in melanoma cells. The enzymatic oxidation of these phenols leads to the formation of cytotoxic ortho-quinones and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis.[1][2][3]

The novel compound, a-(4-Morpholinobutylthio)phenol, combines the structural features of a phenolic thioether with a morpholine moiety. Morpholine derivatives have independently been investigated for their anticancer activities, including the induction of apoptosis.[4][5] This suggests that a-(4-Morpholinobutylthio)phenol may possess enhanced or unique anti-melanoma properties.

These application notes provide a comprehensive guide for the initial in vitro evaluation of a-(4-Morpholinobutylthio)phenol in melanoma cell lines, covering its hypothesized mechanism of action, protocols for key experiments, and data presentation strategies.

Hypothesized Mechanism of Action

Based on the known activities of related compounds, a-(4-Morpholinobutylthio)phenol is hypothesized to exert its anti-melanoma effects through a multi-faceted mechanism:

  • Tyrosinase-Dependent Activation: Similar to other phenolic thioethers, a-(4-Morpholinobutylthio)phenol is likely a substrate for tyrosinase. Within melanoma cells, tyrosinase is expected to oxidize the phenol group to a highly reactive o-quinone.

  • Generation of Reactive Oxygen Species (ROS): The formation of the o-quinone and its subsequent redox cycling are anticipated to generate significant intracellular ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Induction of Apoptosis: The accumulation of ROS and the direct effects of the cytotoxic o-quinone are expected to trigger the intrinsic apoptotic pathway. This would involve the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.

  • Modulation of Signaling Pathways: The cellular stress induced by a-(4-Morpholinobutylthio)phenol is likely to impact key signaling pathways that govern cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.

A visual representation of this hypothesized mechanism is provided below.

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Melanoma Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Compound a-(4-Morpholinobutylthio)phenol Tyrosinase Tyrosinase Compound->Tyrosinase Enters cell o_quinone Cytotoxic o-quinone Tyrosinase->o_quinone Oxidation ROS ROS o_quinone->ROS Redox Cycling Mito_Damage Mitochondrial Damage o_quinone->Mito_Damage MAPK_Pathway MAPK Pathway (e.g., ERK) ROS->MAPK_Pathway Modulates AKT_Pathway PI3K/AKT Pathway ROS->AKT_Pathway Modulates ROS->Mito_Damage Apoptosis Apoptosis MAPK_Pathway->Apoptosis AKT_Pathway->Apoptosis Mito_Damage->Apoptosis Caspase Activation

Caption: Hypothesized mechanism of a-(4-Morpholinobutylthio)phenol in melanoma cells.

Data Presentation

For a clear and comparative analysis of the effects of a-(4-Morpholinobutylthio)phenol, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of a-(4-Morpholinobutylthio)phenol in Melanoma Cell Lines

Cell LineCompoundIncubation Time (h)IC50 (µM) ± SD
B16-F10 (murine)a-(4-Morpholinobutylthio)phenol48Data to be determined
4-S-CAP (Control)48Reference value
A375 (human)a-(4-Morpholinobutylthio)phenol48Data to be determined
4-S-CAP (Control)48Reference value
SK-MEL-28 (human)a-(4-Morpholinobutylthio)phenol48Data to be determined
4-S-CAP (Control)48Reference value

Table 2: Apoptosis Induction by a-(4-Morpholinobutylthio)phenol

Cell LineTreatment (Concentration)Incubation Time (h)% Apoptotic Cells (Annexin V+) ± SD
A375Vehicle Control24Data to be determined
a-(4-Morpholinobutylthio)phenol (IC50)24Data to be determined
a-(4-Morpholinobutylthio)phenol (2 x IC50)24Data to be determined

Table 3: Intracellular ROS Generation

Cell LineTreatment (Concentration)Incubation Time (h)Fold Increase in ROS (DCF Fluorescence) ± SD
A375Vehicle Control61.0
a-(4-Morpholinobutylthio)phenol (IC50)6Data to be determined
H₂O₂ (Positive Control)6Reference value

Experimental Protocols

The following are detailed protocols for the initial characterization of a-(4-Morpholinobutylthio)phenol.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[6][7][8]

Materials:

  • Melanoma cell lines (e.g., B16-F10, A375, SK-MEL-28)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • a-(4-Morpholinobutylthio)phenol stock solution (in DMSO)

  • 4-S-CAP (as a control compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of a-(4-Morpholinobutylthio)phenol and the control compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[9][10][11][12]

Materials:

  • Melanoma cell line (e.g., A375)

  • a-(4-Morpholinobutylthio)phenol

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the vehicle control and a-(4-Morpholinobutylthio)phenol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.[13][14][15]

Materials:

  • Melanoma cell line (e.g., A375)

  • a-(4-Morpholinobutylthio)phenol

  • DCFH-DA (10 mM stock in DMSO)

  • H₂O₂ (positive control)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black 96-well plate and allow them to attach overnight.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Treat the cells with a-(4-Morpholinobutylthio)phenol at its IC50 concentration. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at different time points (e.g., 0, 1, 3, 6 hours) using a fluorescence microplate reader.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation status of key proteins in the MAPK and PI3K/AKT pathways.[16][17][18]

Materials:

  • Melanoma cell line (e.g., A375)

  • a-(4-Morpholinobutylthio)phenol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with a-(4-Morpholinobutylthio)phenol at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial in vitro characterization of a-(4-Morpholinobutylthio)phenol.

Experimental_Workflow Start Start: Characterization of a-(4-Morpholinobutylthio)phenol MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 ROS ROS Detection (DCFH-DA) MTT->ROS Use IC50 WesternBlot Western Blot Analysis (Signaling Pathways) MTT->WesternBlot Use IC50 DataAnalysis Data Analysis and Interpretation Apoptosis->DataAnalysis ROS->DataAnalysis WesternBlot->DataAnalysis Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RAS RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Outcome Proliferation & Survival ERK->Cell_Outcome PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Outcome Compound_Effect a-(4-Morpholinobutylthio)phenol (via ROS) Compound_Effect->ERK Inhibition? Compound_Effect->AKT Inhibition?

References

Application Notes and Protocols: In Vitro Effects of 4-(4-Morpholinobutylthio)phenol on Cultured Melanocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of 4-(4-Morpholinobutylthio)phenol (MoTP) on cultured melanocytes. The protocols detailed below are intended to guide researchers in investigating the biological activities of this compound, including its impact on melanogenesis and associated signaling pathways.

Introduction

4-(4-Morpholinobutylthio)phenol is a member of the 4-substituted phenol class of compounds. Molecules in this class are known to interact with the melanin synthesis pathway in melanocytes. Structurally similar compounds have been shown to inhibit tyrosinase, the key enzyme in melanogenesis, and decrease melanin production. Some phenolic compounds can also induce melanocyte-specific cytotoxicity, a phenomenon often dependent on the catalytic activity of tyrosinase, which can convert these phenols into reactive quinone species. This conversion can lead to depletion of cellular antioxidants like glutathione and an increase in the immunogenicity of melanosomal proteins. Understanding the specific effects of this compound is crucial for its potential development in dermatological and immunological applications.

Data Presentation

Table 1: Cytotoxicity of 4-(4-Morpholinobutylthio)phenol on Cultured Melanocytes

Cell LineTreatment Duration (hours)CC50 (µM) [95% CI]
B16-F10 Murine Melanoma24Data to be determined
48Data to be determined
72Data to be determined
Human Epidermal Melanocytes (HEM)24Data to be determined
48Data to be determined
72Data to be determined

CC50: 50% cytotoxic concentration. Data should be determined using a standard cell viability assay such as MTT or PrestoBlue.

Table 2: Inhibitory Effects of 4-(4-Morpholinobutylthio)phenol on Melanin Synthesis and Tyrosinase Activity

AssayCell Line / Enzyme SourceIC50 (µM) [95% CI]Positive Control (IC50, µM)
Melanin ContentB16-F10 Murine MelanomaData to be determinedKojic Acid: Value
Human Epidermal MelanocytesData to be determinedKojic Acid: Value
Cellular Tyrosinase ActivityB16-F10 Murine MelanomaData to be determinedKojic Acid: Value
Mushroom Tyrosinase ActivityIn vitro (cell-free)Data to be determinedKojic Acid: Value

IC50: 50% inhibitory concentration. Values to be determined from dose-response curves.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro effects of 4-(4-Morpholinobutylthio)phenol on cultured melanocytes.

Melanocyte Cell Culture

Objective: To maintain and propagate murine (B16-F10) and human epidermal melanocytes for subsequent experiments.

Materials:

  • B16-F10 murine melanoma cells or primary Human Epidermal Melanocytes (HEM)

  • Dulbecco's Modified Eagle's Medium (DMEM) for B16-F10

  • Melanocyte Growth Medium (e.g., M254 medium with HMGS supplement) for HEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture HEM in specialized melanocyte growth medium according to the supplier's instructions.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new culture vessels.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 4-(4-Morpholinobutylthio)phenol on melanocytes.

Materials:

  • Cultured melanocytes (B16-F10 or HEM)

  • 96-well cell culture plates

  • 4-(4-Morpholinobutylthio)phenol (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed melanocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 4-(4-Morpholinobutylthio)phenol in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.

Melanin Content Assay

Objective: To quantify the effect of 4-(4-Morpholinobutylthio)phenol on melanin production in cultured melanocytes.

Materials:

  • Cultured melanocytes (e.g., B16-F10)

  • 6-well cell culture plates

  • 4-(4-Morpholinobutylthio)phenol

  • Lysis buffer (e.g., 1 N NaOH with 10% DMSO)

  • Synthetic melanin standard

  • Microplate reader

Protocol:

  • Seed B16-F10 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various non-toxic concentrations of 4-(4-Morpholinobutylthio)phenol for 48-72 hours.

  • After treatment, wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet by incubating in lysis buffer at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Create a standard curve using synthetic melanin of known concentrations.

  • Quantify the melanin content in the samples by interpolating from the standard curve. Normalize the melanin content to the total protein concentration of each sample.

Cellular Tyrosinase Activity Assay

Objective: To measure the effect of 4-(4-Morpholinobutylthio)phenol on intracellular tyrosinase activity.

Materials:

  • Cultured melanocytes (e.g., B16-F10)

  • 6-well cell culture plates

  • 4-(4-Morpholinobutylthio)phenol

  • Lysis buffer (e.g., PBS containing 1% Triton X-100 and protease inhibitors)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • Microplate reader

Protocol:

  • Treat B16-F10 cells with various concentrations of 4-(4-Morpholinobutylthio)phenol for 48-72 hours.

  • Wash the cells with PBS and lyse them on ice with lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add L-DOPA solution to each well to initiate the reaction.

  • Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the tyrosinase activity and express it as a percentage of the control.

Western Blot Analysis

Objective: To investigate the effect of 4-(4-Morpholinobutylthio)phenol on the expression of key melanogenesis-related proteins (MITF, Tyrosinase, TRP-1, TRP-2) and the phosphorylation of ERK.

Materials:

  • Cultured melanocytes

  • 4-(4-Morpholinobutylthio)phenol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-ERK, anti-phospho-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat melanocytes with 4-(4-Morpholinobutylthio)phenol for the desired time.

  • Lyse the cells using RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control.

Visualization of Pathways and Workflows

Melanin_Synthesis_Inhibition cluster_0 Mechanism of Action 4_this compound 4-(4-Morpholinobutylthio)phenol Tyrosinase Tyrosinase Key Enzyme 4_this compound->Tyrosinase Inhibition Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalyzes Reduced_Pigmentation Reduced Pigmentation Melanin_Synthesis->Reduced_Pigmentation

Caption: Proposed inhibitory action of 4-(4-Morpholinobutylthio)phenol on melanin synthesis.

Experimental_Workflow Cell_Culture 1. Melanocyte Culture (B16-F10 or HEM) Treatment 2. Treatment with 4-(4-Morpholinobutylthio)phenol Cell_Culture->Treatment Cytotoxicity 3a. Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Melanin_Assay 3b. Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay 3c. Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Western_Blot 3d. Western Blot (MITF, TYR, p-ERK) Treatment->Western_Blot Data_Analysis 4. Data Analysis (CC50, IC50, Protein Expression) Cytotoxicity->Data_Analysis Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of 4-(4-Morpholinobutylthio)phenol.

ERK_Signaling_Pathway cluster_1 Potential ERK Pathway Modulation 4_this compound 4-(4-Morpholinobutylthio)phenol MEK MEK 4_this compound->MEK Modulation? ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation MITF MITF p_ERK->MITF Phosphorylation (Degradation/Activation) Melanogenesis_Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Melanogenesis_Genes Transcription Melanin_Synthesis Melanin Synthesis Melanogenesis_Genes->Melanin_Synthesis

Caption: Hypothetical modulation of the ERK signaling pathway by 4-(4-Morpholinobutylthio)phenol.

Application Note: Quantitative Analysis of 4-(4-Morpholinobutylthio)phenol using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Morpholinobutylthio)phenol is a molecule of interest in pharmaceutical research due to its structural motifs, which are common in biologically active compounds. The presence of a phenol group, a thioether linkage, and a morpholine moiety suggests potential applications in medicinal chemistry. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note provides a detailed protocol for the analysis of 4-(4-Morpholinobutylthio)phenol using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., plasma, urine, tissue homogenate). Below are protocols for common sample preparation techniques.

a) Protein Precipitation (for Plasma/Serum Samples)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an LC-MS vial for analysis.

b) Liquid-Liquid Extraction (LLE)

  • To 200 µL of sample, add an appropriate internal standard.

  • Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

c) Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18 cartridge) with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with a small volume of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate and reconstitute as described in the previous methods.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, then hold at 95% B for 2 minutes, followed by re-equilibration at 5% B for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the predicted quantitative data for the LC-MS/MS analysis of 4-(4-Morpholinobutylthio)phenol. The exact mass of the compound (C₁₄H₂₁NO₂S) is 283.13. Therefore, the protonated molecule [M+H]⁺ will have an m/z of 284.14.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
4-(4-Morpholinobutylthio)phenol284.14100.08125.0220-30
Internal Standard (example: Verapamil)455.30165.10303.2025-35

Note: The selection of an appropriate internal standard is critical and should ideally be a stable isotope-labeled version of the analyte or a structurally similar compound with different mass.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of 4-(4-Morpholinobutylthio)phenol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Dry_Reconstitute Evaporation & Reconstitution Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

LC-MS/MS Experimental Workflow
Proposed Fragmentation Pathway

The proposed fragmentation pathway for 4-(4-Morpholinobutylthio)phenol in positive ESI mode is depicted below. The primary fragmentation is expected to occur at the C-S bond and within the morpholine ring.

fragmentation_pathway cluster_fragments Major Product Ions Precursor 4-(4-Morpholinobutylthio)phenol [M+H]⁺ m/z 284.14 Product1 Morpholine Fragment [C₄H₁₀NO]⁺ m/z 100.08 Precursor:f2->Product1:f0 Collision-Induced Dissociation Product2 Thiophenol Fragment [C₆H₅S]⁺ m/z 125.02 Precursor:f2->Product2:f0 Collision-Induced Dissociation

Proposed Fragmentation of 4-(4-Morpholinobutylthio)phenol

Application Notes and Protocols for High-Throughput Screening of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for the specific compound "a-(4-Morpholinobutylthio)phenol" did not yield specific data regarding its use in high-throughput screening (HTS) assays, its mechanism of action, or established protocols. Therefore, this document provides a generalized application note and protocol for a representative phenolic compound in a common HTS enzyme inhibition assay, specifically targeting tyrosinase. This will serve as a practical guide for researchers interested in screening similar compounds.

Application Note: High-Throughput Screening for Tyrosinase Inhibitors

Introduction

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity is associated with various skin hyperpigmentation disorders.[1] Consequently, it has become a significant target for the development of inhibitory compounds. Phenolic compounds are a well-known class of tyrosinase inhibitors.[1] High-throughput screening (HTS) is a crucial methodology in drug discovery for rapidly assessing large libraries of chemical compounds to identify potential drug candidates.[2][3] This application note describes a robust HTS assay for identifying novel phenolic inhibitors of mushroom tyrosinase.

Assay Principle

The assay is based on the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. Inhibitors of tyrosinase will decrease the rate of this reaction, leading to a reduction in the absorbance signal.

Quantitative Data Summary

The following table presents hypothetical data for a candidate phenolic compound ("Phenol-X") screened against mushroom tyrosinase, alongside positive and negative controls.

CompoundConcentration (µM)% InhibitionIC50 (µM)
Phenol-X 115.2
1048.910.5
5085.1
10095.6
Kojic Acid 120.5
(Positive Control)1055.38.2
5092.1
10098.2
DMSO 1% (v/v)0N/A
(Negative Control)

Experimental Protocols

1. Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds (e.g., "Phenol-X")

  • 96-well or 384-well microplates

  • Microplate reader

2. Reagent Preparation

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 100 units/mL is recommended.

  • Substrate Solution: Prepare a 2 mM L-DOPA solution in phosphate buffer immediately before use. This solution is light-sensitive and should be protected from light.

  • Test Compound and Control Plates: Prepare serial dilutions of the test compounds and Kojic acid in DMSO. A common concentration range for screening is 0.1 µM to 100 µM. For the HTS, a single high concentration (e.g., 10 µM) is often used for initial hit identification.

3. HTS Assay Protocol

  • Compound Addition: Add 1 µL of the test compound, positive control (Kojic Acid), or negative control (DMSO) to the wells of a microplate.

  • Enzyme Addition: Add 50 µL of the tyrosinase enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 50 µL of the L-DOPA substrate solution to each well to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound using the following formula:

    % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    Where:

    • Abs_control is the absorbance of the well with DMSO (negative control).

    • Abs_sample is the absorbance of the well with the test compound.

    Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

4. IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).

  • Prepare serial dilutions of the hit compound (e.g., 8-10 concentrations).

  • Perform the tyrosinase inhibition assay as described above with these varying concentrations.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation Dispense_Compound Dispense Compound Compound_Plate->Dispense_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate) Dispense_Enzyme Dispense Enzyme & Pre-incubate Reagent_Prep->Dispense_Enzyme Dispense_Compound->Dispense_Enzyme Dispense_Substrate Dispense Substrate & Incubate Dispense_Enzyme->Dispense_Substrate Read_Plate Read Plate (Absorbance) Dispense_Substrate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Identify_Hits Identify Hits Calculate_Inhibition->Identify_Hits IC50_Determination IC50 Determination for Hits Identify_Hits->IC50_Determination

Caption: Workflow for a typical HTS enzyme inhibition assay.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Enzyme_X Target Enzyme (e.g., Tyrosinase-related) Receptor->Enzyme_X Signaling_Molecule Downstream Signaling Molecule Enzyme_X->Signaling_Molecule Transcription_Factor Transcription Factor Signaling_Molecule->Transcription_Factor Gene_Expression Gene Expression (e.g., Melanin Synthesis) Transcription_Factor->Gene_Expression Phenol_Inhibitor Phenolic Inhibitor (e.g., Phenol-X) Phenol_Inhibitor->Enzyme_X

Caption: Hypothetical signaling pathway inhibited by a phenolic compound.

References

No Information Available on a-(4-Morpholinobutylthio)phenol in Vertebrate Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature, chemical databases, and patent records reveals no available information on the use of the compound a-(4-Morpholinobutylthio)phenol in vertebrate model organisms.

Extensive searches for this specific chemical entity have not yielded any published studies, experimental protocols, or quantitative data related to its application in biological research involving vertebrates. The compound does not appear to be a commercially available or widely studied substance, limiting the availability of any associated biological or toxicological data.

Furthermore, inquiries into the constituent chemical moieties, "Morpholinobutylthio" and "phenol," while individually common in various biologically active molecules, did not provide any specific context or predictable biological activity for the combined structure of a-(4-Morpholinobutylthio)phenol.

Due to this complete absence of data, it is not possible to generate the requested Application Notes, detailed experimental protocols, or quantitative data summaries. Similarly, without any information on its mechanism of action, the creation of signaling pathway diagrams or experimental workflow visualizations would be purely speculative and without a factual basis.

Researchers, scientists, and drug development professionals interested in this specific molecule would need to undertake foundational research, including chemical synthesis, characterization, and initial in vitro and in vivo screening, to determine any potential biological effects and mechanisms of action. At present, there is no scientific foundation upon which to build the detailed documentation requested.

Application Notes and Protocols: a-(4-Morpholinobutylthio)phenol as a Chemical Tool for Genetic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-(4-Morpholinobutylthio)phenol is a novel synthetic molecule designed as a specific chemical probe for the investigation of cellular signaling pathways. This compound incorporates three key chemical moieties: a phenol group, a thioether linkage, and a morpholine ring. Phenolic compounds are known to possess a wide range of biological activities, including the modulation of key signaling pathways involved in inflammation and cellular stress responses such as the NF-κB and MAPK pathways.[1][2] The introduction of a thioether linkage and a morpholine group can enhance the compound's antioxidant potential and improve its pharmacokinetic properties, making it a potentially valuable tool for in-vitro and in-vivo studies.[3][4]

These application notes provide a comprehensive overview of the potential use of a-(4-Morpholinobutylthio)phenol in genetic pathway analysis, including its hypothesized mechanism of action, protocols for its use in cell-based assays, and methods for analyzing its effects on gene expression.

Hypothesized Mechanism of Action

Based on the known activities of structurally related phenolic compounds, a-(4-Morpholinobutylthio)phenol is postulated to act as a modulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or oxidative stress, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

a-(4-Morpholinobutylthio)phenol is hypothesized to inhibit the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This, in turn, would lead to the downregulation of NF-κB target genes involved in inflammation and cell survival.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the activity of a-(4-Morpholinobutylthio)phenol.

Table 1: Inhibition of IKKβ Kinase Activity

Concentration of a-(4-Morpholinobutylthio)phenol (µM)IKKβ Activity (% of Control)Standard Deviation
0.198.22.1
175.44.5
1022.13.2
505.81.5
1001.20.8

Table 2: Effect on NF-κB p65 Nuclear Translocation

Treatment% of Cells with Nuclear p65Standard Deviation
Vehicle Control5.31.2
TNF-α (10 ng/mL)85.76.8
TNF-α + 1 µM a-(4-Morpholinobutylthio)phenol52.15.1
TNF-α + 10 µM a-(4-Morpholinobutylthio)phenol15.42.9
TNF-α + 50 µM a-(4-Morpholinobutylthio)phenol6.11.5

Table 3: Downregulation of NF-κB Target Gene Expression (Fold Change vs. TNF-α treated)

Gene1 µM a-(4-Morpholinobutylthio)phenol10 µM a-(4-Morpholinobutylthio)phenol50 µM a-(4-Morpholinobutylthio)phenol
IL-60.650.210.05
IL-80.720.280.08
COX-20.580.190.04
BCL20.810.450.15

Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Assay

Objective: To determine the direct inhibitory effect of a-(4-Morpholinobutylthio)phenol on the kinase activity of IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide (e.g., IκBα peptide)

  • ATP, [γ-³²P]ATP

  • a-(4-Morpholinobutylthio)phenol

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant IKKβ, and the IKKβ substrate peptide.

  • Add varying concentrations of a-(4-Morpholinobutylthio)phenol or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.

  • Calculate the percentage of IKKβ activity relative to the vehicle control.

Protocol 2: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the effect of a-(4-Morpholinobutylthio)phenol on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • a-(4-Morpholinobutylthio)phenol

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Methodology:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of a-(4-Morpholinobutylthio)phenol or vehicle for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of cells showing nuclear localization of p65.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes

Objective: To measure the effect of a-(4-Morpholinobutylthio)phenol on the expression of NF-κB target genes.

Materials:

  • RAW 264.7 macrophage cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • a-(4-Morpholinobutylthio)phenol

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., IL-6, IL-8, COX-2, BCL2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Methodology:

  • Seed RAW 264.7 cells in a 6-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of a-(4-Morpholinobutylthio)phenol or vehicle for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 4 hours.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes and the housekeeping gene.

  • Analyze the gene expression data using the ΔΔCt method to calculate the fold change in gene expression relative to the LPS-treated control.

Visualizations

G Hypothesized Signaling Pathway of a-(4-Morpholinobutylthio)phenol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Genes DNA->Genes Transcription Inhibitor a-(4-Morpholinobutylthio)phenol Inhibitor->IKK Inhibits

Caption: Hypothesized mechanism of a-(4-Morpholinobutylthio)phenol in the NF-κB pathway.

G Experimental Workflow for Pathway Analysis cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cluster_validation Further Validation Cell_Culture Culture appropriate cell line (e.g., HeLa, RAW 264.7) Treatment Treat cells with a-(4-Morpholinobutylthio)phenol and/or stimulus (e.g., TNF-α, LPS) Cell_Culture->Treatment Protein_Analysis Protein Level Analysis (e.g., Immunofluorescence for p65, Western Blot for IκBα) Treatment->Protein_Analysis RNA_Analysis RNA Level Analysis (e.g., qRT-PCR for target genes, RNA-Seq for global gene expression) Treatment->RNA_Analysis Pathway_Elucidation Elucidate the effect on the signaling pathway Protein_Analysis->Pathway_Elucidation RNA_Analysis->Pathway_Elucidation Kinase_Assay In vitro Kinase Assay to confirm direct target inhibition Pathway_Elucidation->Kinase_Assay Functional_Assay Functional Assays (e.g., Cytokine secretion ELISA) Pathway_Elucidation->Functional_Assay

Caption: General workflow for investigating the effects of a-(4-Morpholinobutylthio)phenol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(4-Morpholinobutylthio)phenol Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Morpholinobutylthio)phenol. The focus is on establishing an optimal concentration for experimental use while minimizing cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of 4-(4-Morpholinobutylthio)phenol for our experiments?

A1: The initial step is to perform a dose-response experiment to determine the concentration range over which 4-(4-Morpholinobutylthio)phenol exhibits biological activity and to identify the concentrations at which it becomes toxic to your specific cell line or model system. A broad range of concentrations should be tested initially, for example, from 1 nM to 100 µM, using ten-fold dilutions.[1] This preliminary screening will help in identifying an approximate effective concentration (EC50) and a toxic concentration, which will guide the design of more refined experiments with a narrower concentration range.

Q2: What are the common in vitro methods to assess the cytotoxicity of 4-(4-Morpholinobutylthio)phenol?

A2: Several in vitro assays can be used to measure cytotoxicity. The most common are:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[2] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[2]

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[3]

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • Live/Dead Staining: This fluorescence-based method uses a combination of two dyes, such as Calcein-AM and Propidium Iodide, to simultaneously stain live cells green and dead cells red.

Q3: We are observing high variability in our cytotoxicity assay results. What could be the potential causes and solutions?

A3: High variability in cytotoxicity assays can stem from several factors. Here are some common issues and their troubleshooting steps:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique for all wells. The optimal cell density for your specific cell line and plate format should be determined empirically.[4]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.
Compound Precipitation 4-(4-Morpholinobutylthio)phenol may precipitate at higher concentrations in the culture medium. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Contamination Microbial contamination can significantly impact cell viability. Regularly check your cell cultures for any signs of contamination and maintain aseptic techniques.

Q4: How do we select the final optimal concentration of 4-(4-Morpholinobutylthio)phenol for our functional assays?

A4: The optimal concentration should be a balance between efficacy and minimal toxicity. Based on your dose-response and cytotoxicity data, select a concentration that elicits the desired biological effect with little to no significant cell death. Ideally, this concentration should be at or near the EC50 for your biological endpoint of interest, while being well below the concentration that causes significant cytotoxicity (e.g., below the IC20 from your cytotoxicity assay). It is also advisable to test a small range of concentrations around this optimal point in your functional assays to confirm the findings.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of 4-(4-Morpholinobutylthio)phenol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

  • Target cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • 4-(4-Morpholinobutylthio)phenol stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Morpholinobutylthio)phenol in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol describes the measurement of cytotoxicity by quantifying LDH release from damaged cells.[3]

Materials:

  • Target cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • 4-(4-Morpholinobutylthio)phenol stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol. Include control wells for: no cells (medium only for background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well and incubate for the time specified in the kit's instructions (usually 15-30 minutes) at room temperature, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Signaling Pathways and Experimental Workflows

Phenolic compounds are known to modulate various intracellular signaling pathways.[5][6][7] Understanding these interactions can provide insights into the mechanism of action and potential off-target effects of 4-(4-Morpholinobutylthio)phenol.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular 4MTP 4-(4-Morpholinobutylthio)phenol PI3K PI3K 4MTP->PI3K ? IKK IKK 4MTP->IKK ? RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK_response Cellular Response (Proliferation, Differentiation) ERK->MAPK_response PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt PI3K_response Cellular Response (Survival, Growth) Akt->PI3K_response IkB IκB NFkB NF-κB NFkB_response Gene Transcription (Inflammation, Immunity) NFkB->NFkB_response PI3K->PIP3 IKK->NFkB RAS RAS RAS->RAF

Caption: Potential signaling pathways affected by phenolic compounds.

The diagram above illustrates three key signaling pathways—MAPK, PI3K/Akt, and NF-κB—that are often modulated by phenolic compounds. The question marks indicate that the specific interactions of 4-(4-Morpholinobutylthio)phenol with these pathways need to be experimentally determined.

Experimental_Workflow Start Start: Obtain 4-(4-Morpholinobutylthio)phenol Step1 Step 1: Preliminary Dose-Response Screening (Broad Concentration Range, e.g., 1 nM - 100 µM) Start->Step1 Step2 Step 2: Cytotoxicity Assays (MTT, LDH) Step1->Step2 Decision1 Is significant toxicity observed? Step2->Decision1 Step3 Step 3: Refined Dose-Response (Narrower Concentration Range below toxic level) Decision1->Step3 No Stop Stop: Re-evaluate Compound or Experimental Design Decision1->Stop Yes, at all concentrations Step4 Step 4: Determine IC50 (Toxicity) and EC50 (Efficacy) Step3->Step4 Decision2 Is there a therapeutic window (EC50 << IC50)? Step4->Decision2 Step5 Step 5: Select Optimal Concentration(s) for Functional Assays Decision2->Step5 Yes Decision2->Stop No End End: Proceed with Functional Experiments Step5->End

Caption: Workflow for determining optimal concentration.

This workflow diagram provides a logical progression for researchers to follow, from initial broad screening to the selection of a final optimal concentration for their experiments. This systematic approach helps to ensure that the chosen concentration is both effective and minimally toxic.

References

a-(4-Morpholinobutylthio)phenol solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with a-(4-Morpholinobutylthio)phenol and related phenolic thioether compounds in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for the poor aqueous solubility of a-(4-Morpholinobutylthio)phenol?

A1: The limited aqueous solubility of a-(4-Morpholinobutylthio)phenol can be attributed to its molecular structure. The presence of a largely nonpolar phenol ring and the butylthio group contributes to its hydrophobic nature. While the morpholino group and the hydroxyl group of the phenol can form hydrogen bonds with water, the overall hydrophobicity of the molecule can dominate, leading to low solubility in aqueous solutions.

Q2: What is the expected solubility of similar phenolic thioether compounds in water?

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, based on data for similar phenolic and thioether compounds, it is prudent to handle a-(4-Morpholinobutylthio)phenol with care. Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[3][5] Refer to the specific Safety Data Sheet (SDS) for the compound for detailed handling instructions.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with a-(4-Morpholinobutylthio)phenol in your experiments.

Initial Assessment: Understanding the Problem

Before attempting to modify your solvent system, it's crucial to characterize the solubility issue.

Troubleshooting Workflow for Solubility Issues

Troubleshooting Workflow A Initial Observation: Precipitation or cloudiness in aqueous solution B Characterize the Issue: Determine the extent of insolubility. Is it partial or complete? A->B C Review Experimental Parameters: - Concentration - pH - Temperature - Purity of compound B->C D Select a Solubilization Strategy C->D E pH Adjustment D->E Weakly acidic phenol F Co-solvents D->F Lipophilic compound G Surfactants D->G Persistent insolubility H Complexation D->H Specific interactions needed I Evaluate the Impact on the Experiment E->I F->I G->I H->I J Does the chosen method interfere with the assay or downstream applications? I->J K Optimization J->K Yes, interference L Problem Solved J->L No interference K->D Select alternative strategy

Caption: A step-by-step workflow for troubleshooting solubility problems.

Solubilization Strategies

Here are several techniques that can be employed to improve the solubility of a-(4-Morpholinobutylthio)phenol in aqueous media. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and the tolerance of the assay to various additives.

The phenolic hydroxyl group is weakly acidic. By increasing the pH of the solution, you can deprotonate the hydroxyl group to form a phenoxide salt, which is generally more water-soluble.[7]

Experimental Protocol:

  • Prepare a stock solution of a-(4-Morpholinobutylthio)phenol in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Prepare your aqueous buffer at the desired final pH. A pH above the pKa of the phenol will favor the formation of the more soluble phenoxide.

  • Gradually add the stock solution to the aqueous buffer while stirring.

  • Monitor for any signs of precipitation.

  • It is advisable to perform a pH titration to determine the optimal pH for solubility without compromising the stability of the compound or the integrity of the experiment.

pH Adjustment Workflow

pH Adjustment Workflow A Prepare concentrated stock of compound in a minimal amount of organic solvent (e.g., DMSO) C Slowly add the stock solution to the buffer with vigorous stirring A->C B Prepare aqueous buffer with a pH above the pKa of the phenol B->C D Observe for precipitation C->D E Solution remains clear D->E Successful F Precipitation occurs D->F Unsuccessful G Further increase pH or try an alternative method F->G

Caption: A workflow for enhancing solubility through pH adjustment.

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[8]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 5%Can have biological effects at higher concentrations.
Ethanol1 - 10%Generally well-tolerated in many biological assays.
Polyethylene Glycol (PEG)1 - 20%Viscosity increases with concentration and molecular weight.
Propylene Glycol1 - 20%A common vehicle for drug delivery.

Experimental Protocol:

  • Dissolve a-(4-Morpholinobutylthio)phenol in the chosen co-solvent to create a concentrated stock solution.

  • Add the stock solution to the aqueous medium dropwise while vortexing or stirring.

  • Ensure the final concentration of the co-solvent does not exceed the tolerance limit of your experimental system.

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

Commonly Used Surfactants:

SurfactantTypeCritical Micelle Concentration (CMC)
Tween® 20 / 80Non-ionic~0.06 mM / ~0.012 mM
Triton™ X-100Non-ionic~0.24 mM
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM

Experimental Protocol:

  • Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add a-(4-Morpholinobutylthio)phenol directly to the surfactant-containing buffer and stir until dissolved. Alternatively, a concentrated stock in an organic solvent can be diluted into the surfactant solution.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.

Experimental Protocol:

  • Prepare a solution of the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in the aqueous buffer.

  • Add a-(4-Morpholinobutylthio)phenol to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

Signaling Pathway Considerations

It is important to note that the method used to solubilize a-(4-Morpholinobutylthio)phenol should not interfere with the biological system under investigation. For instance, if you are studying a signaling pathway, ensure that the chosen solvent, surfactant, or complexing agent does not independently modulate the pathway.

Consideration of Excipient Effects on a Generic Signaling Pathway cluster_1 Cellular System A a-(4-Morpholinobutylthio)phenol + Excipient (e.g., DMSO, Cyclodextrin) B Receptor A->B Compound binds to receptor C Downstream Signaling B->C Signal transduction D Cellular Response C->D Biological effect X Potential Interference by Excipient X->B Excipient may directly interact with the receptor X->C Excipient may alter signaling components X->D Excipient may cause off-target effects

Caption: Potential interference of solubilizing agents in a signaling pathway.

By systematically applying these troubleshooting steps and considering the potential impact of each solubilization technique, researchers can overcome the challenges associated with the aqueous solubility of a-(4-Morpholinobutylthio)phenol and obtain reliable experimental results.

References

a-(4-Morpholinobutylthio)phenol degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of a-(4-Morpholinobutylthio)phenol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of a-(4-Morpholinobutylthio)phenol in solution?

A1: The primary factors contributing to the degradation of a-(4-Morpholinobutylthio)phenol are exposure to oxidative conditions, elevated temperatures, and prolonged exposure to light (photodegradation). The phenolic hydroxyl group and the thioether linkage are the most susceptible moieties to degradation.

Q2: What are the likely degradation products of a-(4-Morpholinobutylthio)phenol?

A2: Based on its chemical structure, the most probable degradation products are the corresponding sulfoxide and sulfone, formed through oxidation of the thioether.[1][2] Under more strenuous conditions, cleavage of the carbon-sulfur bond or modifications to the phenol and morpholine rings may occur.

Q3: What are the recommended storage conditions for solutions of a-(4-Morpholinobutylthio)phenol to ensure its stability?

A3: To minimize degradation, solutions of a-(4-Morpholinobutylthio)phenol should be stored at low temperatures (2-8 °C), protected from light, and in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. The use of amber vials or containers wrapped in aluminum foil is highly recommended.

Q4: How can I monitor the stability of my a-(4-Morpholinobutylthio)phenol solution over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach for monitoring the stability of your solution. This method should be capable of separating the intact parent compound from its potential degradation products.

Q5: Is the morpholine ring in a-(4-Morpholinobutylthio)phenol susceptible to degradation?

A5: While the morpholine ring is generally considered stable, under certain biological or harsh chemical conditions, it can undergo degradation.[3][4][5] However, for typical in vitro experimental conditions, the primary degradation pathways are expected to involve the thioether and phenol groups.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration
Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Consider the addition of an antioxidant, if compatible with your experimental system.
Thermal Degradation 1. Ensure solutions are stored at the recommended low temperature (2-8 °C) and minimize the time they are kept at room temperature or higher. 2. For experiments requiring elevated temperatures, conduct a preliminary study to assess the compound's stability under those specific conditions.
Photodegradation 1. Store solutions in amber vials or wrap containers with aluminum foil to protect from light. 2. Minimize exposure to ambient and direct light during solution preparation and handling.
Incorrect pH of Solution 1. Measure the pH of your solution. Phenolic compounds can be more susceptible to oxidation at higher pH. 2. If your experimental protocol allows, buffer the solution to a pH where the compound exhibits maximum stability (typically slightly acidic to neutral for phenols).
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. The new peaks are likely degradation products. The most common would be the sulfoxide and sulfone derivatives. 2. To confirm, perform a forced degradation study (see Experimental Protocols below) to intentionally generate these degradation products and compare their retention times with the unknown peaks.
Contamination 1. Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. 2. Review the solution preparation procedure to identify any potential sources of contamination.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on a-(4-Morpholinobutylthio)phenol. These are provided as illustrative examples.

Table 1: Degradation of a-(4-Morpholinobutylthio)phenol under Different Stress Conditions

Stress ConditionDurationa-(4-Morpholinobutylthio)phenol Remaining (%)Major Degradant(s) Formed
0.1 M HCl, 60 °C24 hours95.2Minor unidentified products
0.1 M NaOH, 60 °C24 hours88.5Phenolic oxidation products
3% H₂O₂, RT24 hours45.7Sulfoxide, Sulfone
Heat, 80 °C (in solution)48 hours91.3Minor thermal degradants
Photostability (ICH Q1B)24 hours96.8Minor photolytic products

Table 2: HPLC Retention Times of a-(4-Morpholinobutylthio)phenol and Potential Degradation Products

CompoundRetention Time (min)
a-(4-Morpholinobutylthio)phenol10.5
a-(4-Morpholinobutylthio)phenol Sulfoxide8.2
a-(4-Morpholinobutylthio)phenol Sulfone7.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of a-(4-Morpholinobutylthio)phenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). - Flow Rate: 1.0 mL/min. - Detection: UV at 254 nm. - Injection Volume: 10 µL. - Column Temperature: 30 °C.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc

Caption: Experimental workflow for the forced degradation study of a-(4-Morpholinobutylthio)phenol.

degradation_pathway parent a-(4-Morpholinobutylthio)phenol sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (e.g., H₂O₂) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

References

Technical Support Center: Off-Target Effects of Novel Phenol Compounds in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the off-target effects of novel phenol compounds, such as 4-(4-Morpholinobutylthio)phenol, in zebrafish models.

Frequently Asked Questions (FAQs)

Q1: Why is the zebrafish an ideal model for studying the off-target effects of phenol compounds?

A1: Zebrafish are a valuable model for toxicological studies due to their genetic similarity to humans, rapid external development, and transparent embryos, which allow for detailed observation of organogenesis.[1] Their small size and high fecundity make them suitable for high-throughput screening of chemical libraries to assess for potential toxicity.[2][3]

Q2: What are the common off-target effects observed in zebrafish embryos exposed to phenol derivatives?

A2: Phenol compounds can induce a range of off-target effects in zebrafish embryos, including acute toxicity leading to mortality, teratogenicity (developmental malformations), and sublethal effects.[2][4] Commonly observed morphological abnormalities include pericardial edema (swelling around the heart), yolk sac edema, spinal curvature, and delayed hatching.[4][5]

Q3: What are some of the specific organ systems that can be affected by phenol compounds in zebrafish?

A3: Studies have shown that phenol compounds can exhibit toxicity in various organ systems in zebrafish, including:

  • Cardiovascular system: Effects can include decreased heart rate, abnormal heart looping, and other cardiac defects.[5][6][7][8]

  • Nervous system: Neurotoxic effects may manifest as alterations in locomotor activity and interference with neurotransmitter signaling pathways.[9][10]

  • Liver: Hepatotoxicity is another potential off-target effect.[11][12][13][14]

Q4: Which signaling pathways are known to be disrupted by phenol compounds in zebrafish?

A4: The off-target effects of phenol compounds can be mediated through the disruption of various signaling pathways. Some of the pathways identified in studies with different phenol derivatives include the hypothalamic-pituitary-thyroid (HPT) axis, the Hedgehog (hh) signaling pathway[5], the Nrf2 pathway (related to oxidative stress)[15][16][17], and the thyroid hormone receptor pathway.[6][8]

Troubleshooting Guides

Problem 1: High mortality in control group embryos.

  • Possible Cause: Poor water quality, contamination of the embryo medium, or unhealthy breeding stock.

  • Solution: Ensure the use of standardized, clean embryo medium (e.g., E3 medium). Regularly monitor water quality parameters (pH, temperature, conductivity) in the main fish facility. Use embryos from healthy, well-maintained adult zebrafish.

Problem 2: Inconsistent or highly variable results between experiments.

  • Possible Cause: Inconsistent timing of embryo collection and exposure, variability in compound concentration, or solvent effects.

  • Solution: Standardize the window for embryo collection to ensure a homogenous developmental stage at the start of the experiment. Prepare fresh stock solutions of the test compound for each experiment and verify the final concentrations. If using a solvent like DMSO, ensure the final concentration is consistent across all treatment groups (including a solvent-only control) and is below the level known to cause toxicity.

Problem 3: Difficulty in identifying and scoring subtle morphological defects.

  • Possible Cause: Lack of a standardized scoring system, inadequate magnification, or inconsistent observation time points.

  • Solution: Develop a clear, semi-quantitative scoring system for common phenotypes (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe) with representative images. Use a high-quality stereomicroscope for observations. Adhere to a strict schedule for evaluating the embryos at specific time points post-fertilization (e.g., 24, 48, 72, 96 hours).

Problem 4: The observed phenotype does not match expectations or previously published data for similar compounds.

  • Possible Cause: The novel phenol compound may have a unique mechanism of action. The compound may not be stable in the embryo medium.

  • Solution: This may be a valid and interesting result. Consider performing additional assays to investigate the novel phenotype. To check for compound stability, you can measure its concentration in the medium over the course of the experiment using analytical chemistry techniques.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data obtained from zebrafish embryotoxicity studies of a novel phenol compound.

Table 1: Acute Toxicity of a Novel Phenol Compound in Zebrafish Embryos

Concentration (µM)Number of EmbryosMortality Rate (%) at 96 hpfLC50 (µM) at 96 hpf
Control605.0
1608.3
106015.0
506045.0
1006088.3
20060100

hpf: hours post fertilization; LC50: median lethal concentration

Table 2: Incidence of Morphological Abnormalities at 96 hpf

Concentration (µM)Pericardial Edema (%)Yolk Sac Edema (%)Spinal Curvature (%)Delayed Hatching (%)
Control3.31.705.0
1011.78.33.315.0
2535.028.316.745.0
5078.365.041.788.3

Experimental Protocols

Zebrafish Embryotoxicity Assay (adapted from OECD Guideline 236)[18][19]

1. Materials and Reagents:

  • Healthy, spawning adult zebrafish (Danio rerio)

  • Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4)

  • Test phenol compound and solvent (e.g., DMSO)

  • Multi-well plates (e.g., 24- or 96-well)

  • Stereomicroscope

  • Incubator set to 28.5°C

2. Procedure:

  • Embryo Collection: Set up breeding tanks with adult zebrafish the evening before the experiment. Collect freshly fertilized eggs within 30 minutes of the lights turning on.

  • Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 128-cell stage. Discard any unfertilized or damaged embryos.

  • Preparation of Test Solutions: Prepare a stock solution of the phenol compound in a suitable solvent. Make serial dilutions in E3 medium to achieve the desired final concentrations. Include a control group (E3 medium only) and a solvent control group (E.g., 0.1% DMSO in E3 medium).

  • Exposure: Distribute 1-2 embryos per well into a multi-well plate containing the appropriate test solution. For each concentration and control, use at least 20 embryos.

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

  • Observation and Data Collection: At 24, 48, 72, and 96 hours post-fertilization (hpf), observe the embryos under a stereomicroscope. Record the following endpoints:

    • Mortality (coagulation, lack of heartbeat, no somite formation)[18]

    • Hatching rate

    • Presence of any morphological abnormalities (e.g., edema, spinal curvature, pigmentation defects).[4]

    • Heart rate (beats per minute)

  • Data Analysis: Calculate the mortality rate for each concentration. Determine the LC50 value at 96 hpf. Quantify the incidence of each type of malformation at each concentration.

Visualizations

Experimental_Workflow Experimental Workflow for Zebrafish Embryotoxicity Assay cluster_setup Experiment Setup cluster_exposure Exposure cluster_analysis Data Collection & Analysis A Embryo Collection (0-1 hpf) B Embryo Selection (Healthy, Fertilized) A->B D Dispense Embryos and Solutions into Plates B->D C Preparation of Test Solutions C->D E Incubate at 28.5°C D->E F Microscopic Observation (24, 48, 72, 96 hpf) E->F G Record Endpoints: Mortality, Malformations, Hatching Rate, Heart Rate F->G H Data Analysis: LC50 Calculation, Statistical Analysis G->H

Caption: A generalized workflow for assessing the embryotoxicity of novel compounds in zebrafish.

Nrf2_Pathway Simplified Nrf2 Signaling Pathway in Response to Oxidative Stress cluster_nucleus Inside Nucleus Phenol Phenol Compound ROS Increased ROS (Oxidative Stress) Phenol->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes Antioxidant Gene Expression (e.g., sod1, gstp) ARE->Genes activates Response Cellular Protection Genes->Response leads to

Caption: The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.

References

Troubleshooting inconsistent melanocyte ablation with 4-(4-Morpholinobutylthio)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-(4-Morpholinobutylthio)phenol, also known as MoTP, for the targeted ablation of melanocytes.

Frequently Asked Questions (FAQs)

Q1: What is 4-(4-Morpholinobutylthio)phenol (this compound) and how does it work?

4-(4-Morpholinobutylthio)phenol is a small molecule used for the specific chemical ablation of melanocytes in research models, particularly in zebrafish larvae.[1][2][3] It functions as a prodrug, meaning it is administered in an inactive form.[1] Within melanocytes, the enzyme tyrosinase, which is crucial for melanin production, converts this compound into a cytotoxic quinone species.[2][3][4] This toxic product then induces cell death, leading to the ablation of the melanocyte.[4] The specificity of this process is due to the high levels of tyrosinase activity present in developing or newly pigmented melanocytes.[1]

Q2: Why am I observing inconsistent or no melanocyte ablation?

Inconsistent melanocyte ablation is a common issue and can arise from several factors. The most critical factor is the dependence of this compound's cytotoxicity on tyrosinase activity.[2][3]

Potential causes for inconsistent results include:

  • Low Tyrosinase Expression: The target melanocytes may not express sufficiently high levels of tyrosinase to convert this compound into its toxic form. This is particularly true for mature melanocytes, which often have lower tyrosinase activity compared to developing ones.[1]

  • Compound Degradation: Improper storage or handling of the this compound solution can lead to its degradation, reducing its effective concentration.

  • Suboptimal Experimental Parameters: The concentration of this compound and the duration of the treatment are critical and may need to be optimized for your specific cell line or model organism.

  • Variability in Biological Models: Different cell lines or strains of organisms can have inherent differences in tyrosinase activity, uptake of the compound, or other cellular mechanisms that affect this compound's efficacy.

Q3: Are mature melanocytes resistant to this compound treatment?

Yes, mature melanocytes that are no longer actively expressing high levels of tyrosinase are often resistant to this compound-induced ablation.[1] The compound's mechanism of action relies on enzymatic conversion by tyrosinase.[2] If the enzyme is not present in sufficient quantities, the prodrug will not be activated, and the cell will not be killed. This is a key limitation of this compound for ablating well-established melanocyte populations.[1]

Q4: Can this compound be used in species other than zebrafish?

While this compound has been extensively characterized for melanocyte ablation in zebrafish larvae, its use in other species is less documented in the provided search results.[2][3] In principle, it should be effective in any system where melanocytes exhibit high tyrosinase activity and can take up the compound. However, significant optimization of concentration and treatment duration would be required.

Troubleshooting Guide

Issue 1: Complete Lack of Melanocyte Ablation

Possible Cause Recommended Action
Inactive Compound Prepare a fresh solution of this compound from a reliable source. Ensure proper storage conditions as recommended by the supplier.
Insufficient Tyrosinase Activity Verify that your target cells are expected to have high tyrosinase activity. This compound is most effective on developing or newly pigmented melanocytes.[1] Consider using a positive control cell line or developmental stage known to be sensitive to this compound.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your system. Start with concentrations reported in the literature for similar models (e.g., in zebrafish).

Issue 2: Partial or Patchy Melanocyte Ablation

Possible Cause Recommended Action
Heterogeneous Tyrosinase Expression A mixed population of melanocytes with varying levels of tyrosinase activity will result in differential ablation. This is an inherent characteristic of the biological system and the compound's mechanism.
Uneven Compound Distribution Ensure the this compound solution is well-mixed and that all cells or the entire organism is uniformly exposed to the treatment medium.
Suboptimal Treatment Duration Conduct a time-course experiment to identify the optimal incubation time required for complete ablation in your system.

Experimental Protocols

Protocol: Melanocyte Ablation in Zebrafish Larvae

This protocol is a general guideline based on methodologies described in the literature.[2][3] Optimization may be required.

  • Embryo Collection and Staging: Collect zebrafish embryos and raise them in standard embryo medium at 28.5°C until they reach the desired developmental stage (e.g., 24-36 hours post-fertilization, when melanocytes are visible).

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in embryo medium to the desired final working concentration.

  • Treatment: Transfer the zebrafish larvae into the this compound-containing embryo medium.

  • Incubation: Incubate the larvae in the this compound solution for the predetermined duration. This can range from several hours to a couple of days depending on the desired outcome and the concentration used.

  • Washout: After the incubation period, remove the this compound solution and wash the larvae multiple times with fresh embryo medium to remove any residual compound.

  • Observation and Analysis: Observe the larvae under a microscope to assess the extent of melanocyte ablation. This can be quantified by counting the remaining melanocytes.

Quantitative Data Summary

Parameter Value/Range Context Reference
Effective Concentration (Zebrafish) ~20 µM (for 4-Hydroxyanisole, a similar phenolic compound)Ablation of melanocytes in zebrafish embryos(Yang and Johnson 2006) cited in[4]
Treatment Duration (Zebrafish) 24-48 hoursTo induce melanocyte ablation and study regeneration[3][4]

Note: Specific concentrations for this compound can vary between studies and should be empirically determined.

Visualizations

Signaling Pathways and Workflows

cluster_workflow Experimental Workflow for Melanocyte Ablation A Prepare this compound Working Solution B Treat Larvae/Cells with this compound A->B C Incubate for Defined Period B->C D Washout this compound C->D E Assess Melanocyte Ablation D->E

Caption: A typical experimental workflow for melanocyte ablation using this compound.

cluster_mechanism Mechanism of this compound-Induced Melanocyte Ablation This compound This compound (Prodrug) Melanocyte Melanocyte This compound->Melanocyte Uptake Tyrosinase Tyrosinase Quinone Cytotoxic Quinone Species Tyrosinase->Quinone Converts Death Cell Death (Ablation) Quinone->Death Induces

Caption: The tyrosinase-dependent conversion of this compound to a cytotoxic agent in melanocytes.

cluster_troubleshooting Troubleshooting Inconsistent Ablation Start Inconsistent or No Melanocyte Ablation CheckTyrosinase Is Tyrosinase Activity Expected to Be High? Start->CheckTyrosinase CheckCompound Is this compound Solution Fresh and Correctly Prepared? CheckTyrosinase->CheckCompound Yes MatureCells Mature Melanocytes May Be Resistant. Use a Different Model. CheckTyrosinase->MatureCells No Optimize Optimize Concentration and Treatment Time CheckCompound->Optimize Yes PrepareFresh Prepare Fresh this compound Solution CheckCompound->PrepareFresh No Success Consistent Ablation Optimize->Success PrepareFresh->CheckCompound

References

a-(4-Morpholinobutylthio)phenol photostability under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Photostability of a-(4-Morpholinobutylthio)phenol

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the photostability of a-(4-Morpholinobutylthio)phenol under experimental conditions. The following sections offer troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the photostability testing of a-(4-Morpholinobutylthio)phenol.

Issue Potential Cause Recommended Action
High variability in degradation rates between samples. Inconsistent light exposure, temperature fluctuations, or variations in sample preparation.Ensure all samples are placed at an equal distance from the light source and that the temperature is uniformly controlled across the sample chamber. Standardize sample preparation protocols, including solvent purity and concentration.
Unexpected degradation products are observed. Interaction with excipients or container material, or secondary degradation of initial photoproducts.Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone to establish its intrinsic degradation pathway.[1] Test for extractables and leachables from the container closure system. Analyze samples at multiple time points to track the evolution of degradation products.
No degradation is observed under standard photostability testing conditions. The compound may be highly photostable, or the analytical method may not be stability-indicating.Perform forced degradation studies under more extreme light exposure to confirm stability.[1] Develop and validate a stability-indicating analytical method capable of separating the intact compound from all potential degradation products.[2]
Discoloration or change in the physical appearance of the sample. Formation of colored degradants or polymorphic changes induced by light.Characterize the chemical structure of the colored impurities. Use techniques such as X-ray powder diffraction (XRPD) to investigate potential changes in the solid-state form. Evaluate all physical changes as part of the stability assessment.[1]
Precipitation of the sample during the experiment. The formation of insoluble degradation products or changes in solvent properties upon light exposure.Analyze the precipitate to identify its composition. Consider using a different solvent system or adding co-solvents to improve the solubility of the compound and its potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the standard guidelines for conducting photostability testing?

A1: The internationally recognized guideline for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[3] This guideline outlines the recommended procedures for assessing the light sensitivity of pharmaceuticals.[3]

Q2: What type of light sources are recommended for photostability testing?

A2: The ICH Q1B guideline recommends using light sources that produce a combination of visible and ultraviolet (UV) light.[4] Commonly used options include an artificial daylight fluorescent lamp combined with a UV lamp or a xenon arc lamp.[1] The light source should be capable of emitting in the 320-400 nanometer range for UV and have a significant output of visible light.[4]

Q3: What are the recommended exposure levels for photostability testing?

A3: For confirmatory studies, the sample should be exposed to not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near-ultraviolet (UV-A) light.[4]

Q4: How should I prepare my sample of a-(4-Morpholinobutylthio)phenol for testing?

A4: The sample preparation will depend on the drug product. For the drug substance, testing should be conducted on the material itself, and if necessary, in a solution or suspension. For the drug product, testing should be performed on the final dosage form.[2] It is also crucial to test the product in its immediate packaging and, if necessary, the marketing pack to assess the protective qualities of the packaging.[2]

Q5: What analytical techniques are suitable for evaluating the photostability of a-(4-Morpholinobutylthio)phenol?

A5: A validated, stability-indicating high-performance liquid chromatography (HPLC) method is typically the primary analytical tool. This method should be able to separate the parent compound from its photodegradation products. Other techniques such as mass spectrometry (MS) can be used to identify the structure of the degradants.[5] Physical properties such as appearance, color, and clarity should also be monitored.[4]

Experimental Protocols

Protocol 1: Confirmatory Photostability Testing of a-(4-Morpholinobutylthio)phenol Drug Substance
  • Sample Preparation:

    • Place a thin layer of the a-(4-Morpholinobutylthio)phenol powder in a chemically inert and transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure Conditions:

    • Place both the test and control samples in a photostability chamber.

    • Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., xenon arc lamp or metal halide lamp).

    • The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/m².

    • Maintain a constant temperature and humidity throughout the study.

  • Analysis:

    • At the end of the exposure period, analyze both the exposed and control samples.

    • Use a validated stability-indicating HPLC method to determine the assay of a-(4-Morpholinobutylthio)phenol and to quantify any degradation products.

    • Record any changes in the physical appearance of the samples.

Protocol 2: Forced Degradation Study of a-(4-Morpholinobutylthio)phenol
  • Objective: To intentionally degrade the sample to produce degradation products for the development of a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a solution of a-(4-Morpholinobutylthio)phenol in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Exposure:

    • Expose the solution to a high-intensity light source. The duration of exposure should be adjusted to achieve approximately 10-20% degradation of the active substance.

  • Analysis:

    • Analyze the stressed sample using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

    • Ensure that the analytical method can adequately separate the main peak from all the degradation product peaks.

Visualizations

Photostability_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Compound (a-(4-Morpholinobutylthio)phenol) B Select ICH Q1B Guideline Option A->B C Prepare Samples (Exposed & Control) B->C D Expose Samples to Calibrated Light Source C->D E Monitor Exposure (Lux-hours & W-hours/m²) D->E F Analyze Samples (HPLC, LC-MS) E->F G Compare Exposed vs. Control F->G H Characterize Degradants G->H I Generate Stability Report H->I

Caption: Experimental workflow for assessing the photostability of a pharmaceutical compound.

Degradation_Pathway cluster_degradation Potential Photodegradation Pathways Parent a-(4-Morpholinobutylthio)phenol Oxidation Thioether Oxidation (Sulfoxide, Sulfone) Parent->Oxidation hv, O₂ Cleavage Carbon-Sulfur Bond Cleavage Parent->Cleavage hv PhenolOx Phenol Oxidation (Quinone-type structures) Parent->PhenolOx hv, O₂ MorpholineRing Morpholine Ring Opening Parent->MorpholineRing hv

Caption: Hypothetical photodegradation pathways for a-(4-Morpholinobutylthio)phenol.

References

a-(4-Morpholinobutylthio)phenol toxicity in non-melanocytic cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with a-(4-Morpholinobutylthio)phenol, a compound recognized for its specific effects on melanocytic cells. The information below addresses potential questions and troubleshooting scenarios, particularly concerning its use with non-melanocytic cells.

Frequently Asked Questions (FAQs)

Q1: What is a-(4-Morpholinobutylthio)phenol and what is its primary known biological activity?

A1: a-(4-Morpholinobutylthio)phenol, also referred to as (2-morpholinobutyl)-4-thiophenol (MoTP), is a phenolic compound. Its most well-documented biological activity is its specific cytotoxicity towards melanocytes, the cells responsible for producing melanin.[1] This effect is mediated by the enzyme tyrosinase, which is abundant in melanocytes.[1]

Q2: How does a-(4-Morpholinobutylthio)phenol induce toxicity in melanocytes?

A2: The toxicity of a-(4-Morpholinobutylthio)phenol in melanocytes is dependent on the activity of tyrosinase.[1] This enzyme hydroxylates the phenolic group of the compound, converting it into a reactive quinone species.[1] This quinone is highly cytotoxic and leads to melanocyte cell death.[1]

Q3: Is a-(4-Morpholinobutylthio)phenol expected to be toxic to non-melanocytic cells?

Q4: What are the potential off-target effects of a-(4-Morpholinobutylthio)phenol in a mixed-cell culture?

A4: In a mixed-cell culture containing melanocytes and non-melanocytic cells, you should expect to see a selective decrease in the viability of melanocytes. The non-melanocytic cells should remain largely unaffected, assuming they do not have any unusual metabolic pathways that can activate the compound. However, it is always recommended to perform control experiments to confirm this in your specific system.

Q5: What control experiments should I perform when using a-(4-Morpholinobutylthio)phenol on non-melanocytic cells?

A5: When testing a-(4-Morpholinobutylthio)phenol on your non-melanocytic cell line of interest, you should include the following controls:

  • Positive Control (Melanocytic Cells): A melanocytic cell line (e.g., B16 melanoma cells) to confirm the activity of your batch of the compound.

  • Vehicle Control: Treat your non-melanocytic cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Dose-Response Assessment: Test a wide range of concentrations to determine if there is a toxicity threshold.

  • Tyrosinase Inhibitor Control: In your positive control melanocytic cells, co-treatment with a tyrosinase inhibitor (like phenylthiourea - PTU) should block the cytotoxicity of a-(4-Morpholinobutylthio)phenol.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Toxicity observed in my non-melanocytic cell line. 1. The cell line may have some level of endogenous tyrosinase activity. 2. The compound may have a secondary, tyrosinase-independent toxicity at high concentrations. 3. Contamination of the cell culture with melanocytes.1. Test for tyrosinase expression and activity in your cell line. 2. Perform a dose-response experiment to determine the IC50. If toxicity only occurs at very high concentrations, it may be a non-specific effect. 3. Check the purity of your cell culture.
No toxicity observed in the positive control (melanocytic cells). 1. The compound has degraded. 2. The concentration used is too low. 3. The melanocytic cell line used has low tyrosinase activity.1. Use a fresh stock of the compound. Store it as recommended by the manufacturer, protected from light and air. 2. Confirm the concentration range used in published studies for melanocyte toxicity. 3. Ensure your melanocytic cell line is expressing active tyrosinase.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of the compound stock solution.1. Ensure consistent cell seeding density and confluency. 2. Standardize the incubation time with the compound. 3. Prepare fresh dilutions of the compound from a stable stock for each experiment.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the toxicity of a-(4-Morpholinobutylthio)phenol in a wide range of non-melanocytic cells. The available information focuses on its potent effect on melanocytes.

Cell Type Key Enzyme Expected IC50 Observed Effects Reference
Melanocytes TyrosinaseMicromolar range (specific value depends on cell line)Cell death, extrusion from the epidermis in zebrafish models.[1]
Non-Melanocytic Cells (e.g., Keratinocytes, Fibroblasts) Tyrosinase (absent or very low)Not established; expected to be high or show no effect at standard working concentrations.No specific cytotoxic effects are expected.-

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells (both your non-melanocytic cell line and a melanocytic control) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of a-(4-Morpholinobutylthio)phenol in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value, if applicable.

Visualizations

Signaling Pathway of a-(4-Morpholinobutylthio)phenol Toxicity

G cluster_0 Melanocytic Cell cluster_1 Non-Melanocytic Cell a a-(4-Morpholinobutylthio)phenol b Tyrosinase a->b Hydroxylation c Reactive Quinone Species b->c Conversion d Cell Death c->d e a-(4-Morpholinobutylthio)phenol f No Tyrosinase e->f g No Conversion to Toxic Metabolite f->g h Cell Survival g->h

Caption: Mechanism of tyrosinase-dependent toxicity.

Experimental Workflow for Toxicity Assessment

G A Start: Assess Toxicity in Non-Melanocytic Cells B Prepare Cell Cultures: - Non-melanocytic cell line - Melanocytic positive control - Vehicle control A->B C Dose-Response Treatment with a-(4-Morpholinobutylthio)phenol B->C D Incubate for 24-72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT) D->E F Analyze Data E->F G Toxicity Observed? F->G H Conclusion: Low/No Toxicity in Non-Melanocytic Cells G->H No I Troubleshoot: - Check for tyrosinase expression - Verify compound integrity - Assess for off-target effects G->I Yes

Caption: Workflow for assessing compound toxicity.

References

How to prepare a stable stock solution of 4-(4-Morpholinobutylthio)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the preparation of stable stock solutions of 4-(4-Morpholinobutylthio)phenol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of 4-(4-Morpholinobutylthio)phenol that are relevant for stock solution preparation?

A1: While specific experimental data for 4-(4-Morpholinobutylthio)phenol is limited, we can infer its properties from the structurally similar compound, 4-(Methylthio)phenol, and the general characteristics of its functional groups (phenol, thioether, morpholine).

  • Appearance: Likely a solid, ranging from white to pale brown crystals or powder.

  • Stability: The thioether group may be sensitive to oxidation, and the phenolic hydroxyl group can be pH-sensitive. The morpholine group is generally stable. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. The compound may be air-sensitive.

  • Solubility: Based on its structural components, it is expected to be soluble in a range of organic solvents. The morpholine group may also impart some water solubility.

Q2: Which solvent should I use to prepare a stock solution of 4-(4-Morpholinobutylthio)phenol?

A2: The choice of solvent will depend on the requirements of your downstream experiment. Here are some common recommendations:

  • Dimethyl Sulfoxide (DMSO): DMSO is a strong polar aprotic solvent that can dissolve a wide range of compounds. It is a good first choice for creating a high-concentration stock solution.

  • Ethanol/Methanol: These polar protic solvents are also good candidates for dissolving 4-(4-Morpholinobutylthio)phenol. They are often used in biological assays.

  • Water: The presence of the morpholine group may allow for some solubility in aqueous solutions. However, for a high-concentration stock, an organic solvent is generally recommended first.

It is always best to test the solubility of a small amount of the compound in the desired solvent before preparing a large stock.

Q3: How should I store the solid compound and the stock solution?

A3: To ensure the stability of 4-(4-Morpholinobutylthio)phenol:

  • Solid Compound: Store in a tightly sealed container under an inert atmosphere (if possible) in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.

  • Stock Solution: For short-term storage (days to a week), store at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the solution from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound does not dissolve in the chosen solvent. The compound has low solubility in that specific solvent at the desired concentration.- Try gentle warming (e.g., 37°C water bath).- Use sonication to aid dissolution.- If the above fails, try a different solvent (e.g., switch from ethanol to DMSO).- Prepare a more dilute stock solution.
The solution is cloudy or has particulates after dissolution. The compound may not be fully dissolved or may contain impurities.- Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube.- Filter the solution through a 0.22 µm syringe filter compatible with your solvent.
The stock solution changes color or forms a precipitate over time. The compound may be degrading or precipitating out of solution.- This could be due to oxidation of the thioether or instability of the phenol group. Ensure the solution is stored under an inert atmosphere if possible.- If stored at a low temperature, the compound may be precipitating. Try warming the solution to see if it redissolves before use.- Prepare fresh stock solutions more frequently.
Inconsistent experimental results using the stock solution. The stock solution may not be homogeneous, or the compound may be degrading.- Always vortex the stock solution thoroughly before taking an aliquot.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.- Check for signs of degradation (color change, precipitation) and prepare a fresh stock if necessary.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a detailed methodology for preparing a 10 mM stock solution of 4-(4-Morpholinobutylthio)phenol (MW: 267.39 g/mol ) in DMSO.

Materials:

  • 4-(4-Morpholinobutylthio)phenol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the Compound: Accurately weigh out 2.67 mg of 4-(4-Morpholinobutylthio)phenol and place it into a clean, dry microcentrifuge tube or vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. If the solution is not clear, refer to the troubleshooting guide.

  • Storage:

    • Short-term: Store the stock solution at 2-8°C for up to one week.

    • Long-term: For storage longer than one week, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow: Stock Solution Preparation start Start weigh Weigh 2.67 mg of Compound start->weigh add_solvent Add 1.0 mL of DMSO weigh->add_solvent dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_solvent->dissolve inspect Visually Inspect Solution dissolve->inspect clear Solution is Clear inspect->clear Yes not_clear Solution is Not Clear inspect->not_clear No store Aliquot and Store (-20°C or -80°C) clear->store troubleshoot Troubleshoot: Centrifuge or Filter not_clear->troubleshoot troubleshoot->inspect end End store->end

Caption: Workflow for preparing a 4-(4-Morpholinobutylthio)phenol stock solution.

troubleshooting_workflow Troubleshooting Logic for Stock Solution Issues issue Issue Encountered with Stock Solution insolubility Insolubility? issue->insolubility precipitation Precipitation/Color Change? insolubility->precipitation No solve_insolubility Solution: - Warm/Sonicate - Change Solvent - Dilute insolubility->solve_insolubility Yes inconsistency Inconsistent Results? precipitation->inconsistency No solve_precipitation Solution: - Store under Inert Gas - Prepare Fresh Stock - Check Storage Temp precipitation->solve_precipitation Yes solve_inconsistency Solution: - Vortex Before Use - Aliquot for Storage - Prepare Fresh Stock inconsistency->solve_inconsistency Yes end Problem Resolved solve_insolubility->end solve_precipitation->end solve_inconsistency->end

Caption: Troubleshooting decision tree for common stock solution problems.

a-(4-Morpholinobutylthio)phenol washout and recovery protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "a-(4-Morpholinobutylthio)phenol" is not found in the current scientific literature. The following protocols, troubleshooting guides, and frequently asked questions (FAQs) are based on general principles for a hypothetical small molecule with the described chemical features (a phenol ring, a morpholino group, and a butylthio ether linkage). These are intended as a starting point for experimental design and will require empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of action for a-(4-Morpholinobutylthio)phenol?

A1: Based on its chemical structure, a-(4-Morpholinobutylthio)phenol could have several potential mechanisms of action. The phenol group is a common feature in molecules that can act as antioxidants, kinase inhibitors, or modulators of various signaling pathways. The morpholino group can influence solubility and metabolic stability, and may be involved in specific receptor interactions. The thioether linkage can also play a role in the molecule's overall shape and binding capabilities. Without experimental data, any proposed mechanism is purely speculative.

Q2: How do I determine the optimal concentration of a-(4-Morpholinobutylthio)phenol for my experiments?

A2: The optimal concentration will be cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific endpoint. A typical starting range for a novel small molecule might be from 1 nM to 100 µM.

Q3: What is the purpose of a washout and recovery experiment?

A3: A washout and recovery experiment is designed to determine the reversibility of a compound's effect. If the cellular phenotype returns to the baseline state after the compound is removed, the effect is considered reversible. If the phenotype persists, the effect may be irreversible, suggesting a covalent interaction with the target or a long-lasting downstream cellular change.[1]

Q4: How long should the recovery period be?

A4: The length of the recovery period depends on the biological process being studied. For rapid signaling events, a few hours may be sufficient. For processes like gene expression or cell proliferation, a recovery period of 24 to 72 hours may be necessary.[2] It is advisable to perform a time-course experiment to determine the optimal recovery time.

Q5: Can I use a-(4-Morpholinobutylthio)phenol in animal models?

A5: Before in vivo use, the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity must be thoroughly evaluated. This information is not currently available for a-(4-Morpholinobutylthio)phenol.

Experimental Protocols

General Washout and Recovery Protocol for Cell Culture

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Treat the cells with the desired concentration of a-(4-Morpholinobutylthio)phenol or vehicle control (e.g., DMSO) for a predetermined duration.

  • Washout Procedure:

    • Aspirate the media containing the compound.

    • Wash the cells gently with pre-warmed, compound-free media or phosphate-buffered saline (PBS).

    • Repeat the wash step 2-3 times to ensure complete removal of the compound.[3]

  • Recovery Phase:

    • Add fresh, pre-warmed, compound-free media to the cells.

    • Incubate the cells for the desired recovery period (e.g., 1, 6, 24, 48 hours).

  • Endpoint Analysis: At the end of the recovery period, perform your desired assay to assess the cellular phenotype (e.g., Western blot, qPCR, cell viability assay).

Hypothetical Experimental Workflow

Washout_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout cluster_recovery Recovery cluster_analysis Analysis seed_cells Seed Cells adhere Allow Adherence (24h) seed_cells->adhere treat Treat with Compound/Vehicle adhere->treat aspirate Aspirate Media treat->aspirate wash1 Wash 1 aspirate->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 add_media Add Fresh Media wash3->add_media incubate Incubate (Time Course) add_media->incubate assay Perform Assay incubate->assay

Caption: General experimental workflow for a washout and recovery protocol.

Data Presentation

Table 1: Hypothetical Dose-Response Data for a-(4-Morpholinobutylthio)phenol
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.198.25.1
185.76.2
1052.35.8
5015.14.3
1005.62.1
Table 2: Hypothetical Washout and Recovery Data (Endpoint: Protein Phosphorylation)
ConditionTime Post-WashoutPhosphorylation Level (%)Standard Deviation
Vehicle ControlN/A1008.9
Compound (No Washout)N/A25.45.2
Compound + Washout1 hour65.87.1
Compound + Washout6 hours88.28.5
Compound + Washout24 hours95.39.3

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Washout - Compound is highly lipophilic and has partitioned into cell membranes.- Compound binds tightly to its target.- Increase the number and duration of wash steps.- Include a "back-extraction" step with a serum-containing medium to help pull out the lipophilic compound.
High Background Signal - Compound is autofluorescent (if using a fluorescence-based assay).- Compound precipitates in the media.- Run a compound-only control to measure its intrinsic fluorescence.- Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the media. Check for precipitation under a microscope.
No Recovery of Phenotype - The compound's effect is irreversible (e.g., covalent binding).- The recovery time is too short.- The compound induced a terminal cellular state (e.g., apoptosis, senescence).- Perform biochemical assays to test for covalent modification of the target protein.- Extend the recovery time course.- Include assays for cell death or senescence at the end of the recovery period.
Variability Between Replicates - Inconsistent cell seeding density.- Incomplete removal of the compound during washout.- "Edge effects" in multi-well plates.- Use a cell counter for accurate seeding.- Standardize the washout procedure across all wells.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS.

Signaling Pathway Visualization

Hypothetical Signaling Pathway Modulated by a Phenol Derivative

Many phenolic compounds are known to influence inflammatory signaling pathways. The diagram below illustrates a generic pathway that could be a target for a-(4-Morpholinobutylthio)phenol.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Kinase Cascade cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 nfkb_complex IκB-NF-κB kinase3->nfkb_complex Phosphorylates IκB nfkb NF-κB nfkb_complex->nfkb Releases NF-κB transcription Gene Transcription (Inflammatory Cytokines) nfkb->transcription compound a-(4-Morpholinobutylthio)phenol compound->kinase2 Inhibits?

Caption: A hypothetical signaling cascade where the compound may act.

References

a-(4-Morpholinobutylthio)phenol experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound M

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound M, a hypothetical a-(4-Morpholinobutylthio)phenol analogue.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for Compound M?

Compound M is a potent and selective inhibitor of the fictional kinase "Kinase-X," which is implicated in inflammatory signaling pathways. It acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates.

2. What are the recommended solvent and storage conditions for Compound M?

For in vitro assays, Compound M is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For in vivo studies, formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point, though vehicle composition may need to be optimized for solubility and tolerability.

3. What are the expected off-target effects of Compound M?

While designed for selectivity, Compound M may exhibit off-target activity against other kinases with similar ATP-binding pockets. It is recommended to perform a broad kinase panel screen (e.g., a 400+ kinase panel) to identify potential off-target interactions. Additionally, cellular assays should be used to confirm that the observed phenotype is due to the inhibition of Kinase-X and not an off-target effect.

Troubleshooting Guides

In Vitro Assay Variability

Problem: High variability in IC50 values between experimental replicates.

Possible Causes and Solutions:

  • Compound Precipitation: Compound M may be precipitating out of the assay buffer at the tested concentrations.

    • Solution: Visually inspect the assay plates for any signs of precipitation. Determine the kinetic solubility of Compound M in the specific assay buffer being used. Ensure that the final DMSO concentration is consistent across all wells and is below a level that affects enzyme activity (typically <1%).

  • Reagent Instability: Key reagents such as the kinase, substrate, or ATP may be degrading over time.

    • Solution: Prepare fresh reagents for each experiment. Aliquot and store reagents at their recommended temperatures. Include a positive control (a known inhibitor of Kinase-X) and a negative control (vehicle only) on every plate to monitor assay performance.

  • Assay Signal Interference: Compound M may be interfering with the assay's detection method (e.g., fluorescence, luminescence).

    • Solution: Run a control experiment without the kinase to see if Compound M itself affects the assay signal. If interference is observed, a different assay format may be necessary.

Quantitative Data Summary: In Vitro Assays

ParameterValueConditions
IC50 (Kinase-X) 50 nMIn vitro kinase assay, 1 mM ATP
Kinetic Solubility 75 µM50 mM HEPES, pH 7.5, 150 mM NaCl
Plasma Protein Binding 95%Human plasma
Cell-Based Assay Inconsistency

Problem: Discrepancy between in vitro potency (IC50) and cellular activity (EC50).

Possible Causes and Solutions:

  • Low Cell Permeability: The morpholino group may impact the compound's ability to cross the cell membrane.

    • Solution: Perform a cell permeability assay (e.g., a PAMPA assay) to assess the compound's ability to passively diffuse across a lipid membrane.

  • Active Efflux: Compound M may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Solution: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of Compound M increases.

  • High Plasma Protein Binding: If the cell culture medium contains serum, the high plasma protein binding of Compound M can reduce the free concentration available to interact with the target.

    • Solution: Perform the assay in serum-free media or reduce the serum concentration to determine the effect on potency.

Experimental Protocols

Protocol 1: In Vitro Kinase-X Inhibition Assay
  • Reagent Preparation:

    • Prepare a 2X Kinase-X solution in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Create a serial dilution of Compound M in DMSO, followed by a dilution into assay buffer.

  • Assay Procedure:

    • Add 5 µL of the Compound M dilution to a 384-well plate.

    • Add 5 µL of the 2X Kinase-X solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent that measures the amount of phosphorylated substrate).

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Inconsistent In Vitro Data A Inconsistent IC50 Results B Check for Compound Precipitation A->B C Assess Reagent Stability A->C D Test for Assay Interference A->D B->C No E Measure Kinetic Solubility B->E Yes C->D No F Run Fresh Reagents & Controls C->F Yes G Run Compound in 'No Kinase' Control D->G Yes H Consistent Data E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent in vitro IC50 data.

G cluster_1 Hypothetical Kinase-X Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 KinaseX Kinase-X MyD88->KinaseX NFkB NF-kB KinaseX->NFkB Inflammation Inflammatory Cytokines NFkB->Inflammation CompoundM Compound M CompoundM->KinaseX

Caption: Hypothetical signaling pathway for Kinase-X.

G cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with Compound M or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble/Aggregated Proteins B->C D Analyze Soluble Fraction by Western Blot for Kinase-X C->D E Generate Melt Curve to Assess Target Engagement D->E

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Technical Support Center: a-(4-Morpholinobutylthio)phenol Zebrafish Embryo Development Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing a-(4-Morpholinobutylthio)phenol, also referred to as E804, in zebrafish embryo development studies.

Frequently Asked Questions (FAQs)

Q1: What is a-(4-Morpholinobutylthio)phenol (E804) and what are its known effects on zebrafish embryo development?

A1: a-(4-Morpholinobutylthio)phenol (E804) is a derivative of indirubin with known anti-cancer and anti-inflammatory properties.[1] In zebrafish embryos, exposure to E804 has been shown to induce significant developmental toxicity. Observed effects include an increased rate of malformations, with pericardial edema and a curved body shape being the most common abnormalities.[1][2] Additionally, E804 can lead to a decreased hatching rate, reduced body length, swim bladder deficiency, and yolk retention at higher concentrations.[2]

Q2: What is the proposed mechanism of action for E804-induced toxicity in zebrafish embryos?

A2: The developmental toxicity of E804 in zebrafish embryos is linked to the induction of oxidative stress.[1][2] E804 treatment has been shown to increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while decreasing the activity of superoxide dismutase (SOD).[1][2] This oxidative stress is believed to subsequently trigger apoptosis, particularly in the heart region, leading to the observed cardiac malformations.[1][2]

Q3: At what developmental stage should zebrafish embryos be exposed to E804?

A3: For general developmental toxicity assessment, a common practice is to expose embryos starting at 4 hours post-fertilization (hpf).[2] This allows for the evaluation of the compound's effects on key developmental processes.

Q4: What is the recommended range of concentrations for E804 in these experiments?

A4: Based on published studies, a concentration range of 0.5 µM to 10 µM is effective for observing developmental toxicity.[2] Significant malformations are typically observed at concentrations of 2.5 µM and higher.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentrations for your specific research question.

Q5: What solvent should be used to dissolve E804?

A5: E804 can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] The final concentration of DMSO in the embryo medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: High mortality in control group embryos.
  • Possible Cause: Poor water quality, improper temperature, or microbial contamination.

  • Troubleshooting Steps:

    • Ensure the embryo medium is freshly prepared and has the correct pH and conductivity.

    • Maintain a constant incubation temperature of 28 ± 0.5°C.[2]

    • Check for and remove any dead or unfertilized eggs promptly to prevent contamination.

    • Ensure the DMSO concentration in the control group is not exceeding non-toxic levels (e.g., < 0.1%).

Issue 2: Inconsistent or no observable phenotype at expected toxic concentrations.
  • Possible Cause: Incorrect compound concentration, degradation of the compound, or variability in embryo sensitivity.

  • Troubleshooting Steps:

    • Verify the calculations for your stock and working solutions of E804.

    • Prepare fresh working solutions for each experiment as the compound may not be stable in aqueous solutions over long periods.

    • Ensure your stock solution of E804, dissolved in DMSO, is stored properly.

    • Use a consistent strain of zebrafish (e.g., wild-type AB line) and ensure embryos are at the same developmental stage at the start of the experiment.[2]

Issue 3: Observing pericardial edema in both control and treated groups.
  • Possible Cause: Pericardial edema can be a non-specific indicator of stress or toxicity.

  • Troubleshooting Steps:

    • Review your control group for any potential stressors as mentioned in "Issue 1".

    • If the incidence and severity of edema are significantly higher and dose-dependent in the E804-treated groups, it is likely a compound-specific effect.

    • Consider that some baseline level of edema can occur naturally, though it should be minimal in a healthy control group.

Issue 4: Difficulty in assessing liver development.
  • Possible Cause: The liver is a small organ in early zebrafish larvae and can be difficult to visualize without specialized techniques.

  • Troubleshooting Steps:

    • Utilize a transgenic zebrafish line with fluorescently labeled hepatocytes, such as Tg(l-fabp:EGFP), for clear visualization and quantification of liver size and fluorescence intensity.[2]

Quantitative Data Summary

Concentration (µM)Lethal Rate at 96 hpf (%)Malformation Rate at 96 hpf (%)Hatching Rate at 72 hpf (%)Body Length at 96 hpf (mm)
Control (DMSO)~5~5~95~3.8
0.5~5~10~95~3.7
1~6~20~93~3.6
2.5~8~60~90~3.4
5~10~90~88~3.2
10~12~95~83~3.0

Note: The values presented are approximate and synthesized from published data for illustrative purposes.[2][3][4] Researchers should generate their own data for accurate analysis.

Experimental Protocols

General Developmental Toxicity Assay
  • Zebrafish Husbandry: Maintain adult zebrafish (e.g., wild-type AB line) at 28 ± 0.5°C with a 14/10 hour light/dark cycle.[2]

  • Embryo Collection: Collect freshly fertilized eggs and rinse them three times with fresh embryo medium.

  • Staging and Selection: At 4 hours post-fertilization (hpf), select healthy, normally developing embryos for the experiment.

  • Compound Exposure:

    • Prepare working solutions of E804 in embryo medium from a DMSO stock. Include a DMSO-only control.

    • Randomly distribute 30 embryos per well in a 6-well plate, with 3 ml of the respective solution.[2] Use at least three replicate wells for each concentration.

  • Incubation and Maintenance: Incubate the plates at 28 ± 0.5°C. Replace the solutions and remove any dead embryos every 24 hours.[2]

  • Data Collection: At 24, 48, 72, and 96 hpf, record mortality, hatching rates, and observe for morphological malformations under a stereomicroscope.[2] At 96 hpf, measure the body length of the larvae.

Assessment of Oxidative Stress
  • Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) which fluoresces upon oxidation.

  • Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Assays: Use commercially available kits to measure the activity of the antioxidant enzyme SOD and the levels of the lipid peroxidation product MDA in embryo lysates.

Apoptosis Detection (Acridine Orange Staining)
  • Dechorionate embryos at the desired time point.

  • Incubate live embryos in a solution of acridine orange (e.g., 2 µg/mL) in embryo medium for 30 minutes in the dark.

  • Wash the embryos several times with fresh embryo medium.

  • Anesthetize the embryos and mount them for imaging under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

Visualizations

G cluster_workflow Experimental Workflow for E804 Developmental Toxicity Assay cluster_endpoints Endpoints Assessed A Zebrafish Embryo Collection (4 hpf) B Exposure to E804 (0.5 - 10 µM) and DMSO Control A->B C Incubation at 28°C (Solution change every 24h) B->C D Phenotypic Observation (24, 48, 72, 96 hpf) C->D E Data Collection and Analysis D->E Mortality Mortality E->Mortality Malformations Malformations E->Malformations Hatching_Rate Hatching Rate E->Hatching_Rate Body_Length Body Length E->Body_Length

Caption: Experimental workflow for assessing the developmental toxicity of a-(4-Morpholinobutylthio)phenol (E804) in zebrafish embryos.

G cluster_pathway Proposed Signaling Pathway of E804-Induced Toxicity in Zebrafish Embryos E804 a-(4-Morpholinobutylthio)phenol (E804) Exposure ROS Increased Reactive Oxygen Species (ROS) E804->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis triggers Malformations Developmental Malformations (e.g., Pericardial Edema) Apoptosis->Malformations

Caption: Proposed signaling pathway for E804-induced developmental toxicity in zebrafish embryos.

References

a-(4-Morpholinobutylthio)phenol batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability issues encountered with a-(4-Morpholinobutylthio)phenol. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a-(4-Morpholinobutylthio)phenol and what is its primary mechanism of action?

A1: a-(4-Morpholinobutylthio)phenol is a synthetic phenolic compound. Phenolic compounds are known to modulate various intracellular signaling pathways, often exhibiting anti-inflammatory and antioxidant properties.[1][2] The proposed mechanism of action for many phenolic compounds involves the modulation of key inflammatory signaling pathways such as NF-κB, MAPKs, and PI3K/Akt.[1][2] The specific activity of a-(4-Morpholinobutylthio)phenol should be empirically determined.

Q2: How should I properly store and handle a-(4-Morpholinobutylthio)phenol?

A2: To ensure stability and prevent degradation, a-(4-Morpholinobutylthio)phenol should be stored in a cool, dry place in a tightly sealed container, protected from light and oxidizing agents. For long-term storage, maintaining a desiccated environment is recommended.

Q3: What are the common causes of batch-to-batch variability with synthetic compounds like this?

A3: Batch-to-batch variability in synthetic compounds can arise from several factors, including:

  • Purity Differences: Residual starting materials, by-products, or solvents from the synthesis and purification process.

  • Polymorphism: The compound may exist in different crystalline forms with varying solubility and bioavailability.

  • Degradation: Improper storage or handling can lead to the degradation of the compound over time.

  • Inconsistent Salt Form: If the compound is supplied as a salt, variations in the salt form can affect its molecular weight and solubility.

Q4: I am observing inconsistent results in my biological assays between different batches. What should I do first?

A4: The first step is to perform a series of quality control (QC) checks on each batch to determine if there are any physical or chemical differences. This includes verifying the identity, purity, and concentration of your working solutions. The troubleshooting workflow below provides a systematic approach to investigating this issue.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in Cellular Assays

If you observe a significant difference in the biological activity (e.g., IC50, EC50) of different batches of a-(4-Morpholinobutylthio)phenol, follow this guide.

Step 1: Verify Identity and Purity of Each Batch

  • Action: Analyze each batch using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Expected Outcome: The identity of the main peak in the chromatogram should be confirmed by MS, and the NMR spectrum should match the expected structure of a-(4-Morpholinobutylthio)phenol. The purity of each batch, as determined by HPLC, should be comparable (ideally >98%).

Step 2: Compare Physicochemical Properties

  • Action: Determine the melting point and solubility of each batch in your experimental solvent.

  • Expected Outcome: Significant differences in melting point may indicate the presence of impurities or different polymorphic forms. Inconsistent solubility can directly impact the effective concentration in your assays.

Step 3: Prepare Fresh Stock and Working Solutions

  • Action: Prepare fresh stock solutions from each batch, ensuring complete dissolution. Use a calibrated balance and precise liquid handling techniques.

  • Expected Outcome: This eliminates the possibility of degradation or precipitation in older stock solutions contributing to the variability.

Step 4: Perform a Dose-Response Curve Comparison

  • Action: Conduct a parallel dose-response experiment with the different batches in the same assay.

  • Expected Outcome: This will provide a quantitative comparison of the potency and efficacy of each batch under identical conditions.

Issue 2: Poor Solubility or Precipitation in Media

If you are having trouble dissolving a-(4-Morpholinobutylthio)phenol or if it precipitates out of your cell culture media, consider the following.

Step 1: Review the Certificate of Analysis (CoA)

  • Action: Check the CoA for the recommended solvent and any solubility data provided by the manufacturer.

  • Expected Outcome: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO).

Step 2: Optimize Stock Solution Concentration

  • Action: Try preparing a less concentrated stock solution to aid in dissolution.

  • Expected Outcome: A lower concentration may prevent the compound from reaching its solubility limit in the stock solvent.

Step 3: Test Different Solvents

  • Action: If DMSO is not suitable for your experiment, test other organic solvents like ethanol or dimethylformamide (DMF).

  • Expected Outcome: The compound may have better solubility in an alternative solvent.

Step 4: Check for Salt Form Inconsistency

  • Action: If the compound is a salt, variations between batches could affect solubility. Contact the manufacturer to inquire about the consistency of the salt form.

  • Expected Outcome: The manufacturer can provide information on whether different counter-ions were used in the synthesis of different batches.

Data Presentation

Table 1: Example Quality Control Data for Three Batches of a-(4-Morpholinobutylthio)phenol

ParameterBatch ABatch BBatch C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
Purity (HPLC) 99.2%95.8%99.5%
Identity (MS) ConfirmedConfirmedConfirmed
Melting Point 125-127 °C120-124 °C126-128 °C
Solubility (DMSO) >50 mg/mL>50 mg/mL>50 mg/mL

In this example, the lower purity and broader melting point range of Batch B could be the source of experimental variability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of each batch in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Run the samples and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
  • Sample Infusion: Introduce the dissolved sample from the HPLC eluent into the mass spectrometer.

  • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of a-(4-Morpholinobutylthio)phenol.

  • Data Interpretation: Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular ion of the compound.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results Observed qc_check Perform QC Checks on All Batches start->qc_check hplc Purity Assessment (HPLC) qc_check->hplc ms Identity Confirmation (MS) qc_check->ms nmr Structural Verification (NMR) qc_check->nmr physchem Compare Physicochemical Properties (Melting Point, Solubility) qc_check->physchem decision_purity Purity Consistent? hplc->decision_purity decision_identity Identity Consistent? ms->decision_identity decision_physchem Properties Consistent? physchem->decision_physchem decision_purity->decision_identity Yes investigate_synthesis Contact Supplier: Investigate Synthesis/Purification decision_purity->investigate_synthesis No decision_identity->decision_physchem Yes decision_identity->investigate_synthesis No decision_physchem->investigate_synthesis No troubleshoot_assay Troubleshoot Experimental Protocol (e.g., solution prep, assay conditions) decision_physchem->troubleshoot_assay Yes end_batch Batch Variability is the Likely Cause investigate_synthesis->end_batch end_assay Assay Variability is the Likely Cause troubleshoot_assay->end_assay

Caption: Troubleshooting workflow for batch-to-batch variability.

Signaling_Pathway cluster_cell Cell Membrane receptor Receptor mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k compound a-(4-Morpholinobutylthio)phenol compound->receptor Binds/Modulates transcription Transcription Factors (AP-1, NF-κB) mapk->transcription nfkb NF-κB Pathway pi3k->nfkb nfkb->transcription response Modulation of Gene Expression (e.g., Cytokines, COX-2) transcription->response

Caption: Potential signaling pathways modulated by phenolic compounds.

Experimental_Workflow start Receive New Batch of Compound qc Perform QC Analysis (HPLC, MS, NMR) start->qc stock Prepare Stock Solution qc->stock treatment Treat Cells with Compound (Multiple Concentrations) stock->treatment cell_culture Culture and Plate Cells cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Biological Assay (e.g., Viability, Cytokine ELISA) incubation->assay data_analysis Analyze Data and Determine IC50/EC50 assay->data_analysis

Caption: Experimental workflow for testing biological activity.

References

Validation & Comparative

A Comparative Analysis of Melanocyte Ablation Methods: 4-(4-Morpholinobutylthio)phenol and Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate melanocyte ablation method is critical for studies in pigmentation disorders, melanoma research, and regenerative medicine. This guide provides an objective comparison of 4-(4-Morpholinobutylthio)phenol against other established chemical and physical methods for melanocyte ablation, supported by available experimental data.

This document outlines the mechanisms of action, summarizes quantitative data on efficacy and cytotoxicity in structured tables, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Mechanisms of Melanocyte Ablation

The targeted destruction of melanocytes can be achieved through various mechanisms, ranging from the induction of apoptosis and necrosis to the inhibition of key enzymes and physical disruption.

4-(4-Morpholinobutylthio)phenol is a sulfur-containing phenolic compound. While specific data on its mechanism is limited in publicly available literature, its structural similarity to other phenolic agents suggests a potential for tyrosinase inhibition and the generation of reactive oxygen species (ROS), leading to melanocyte-specific cytotoxicity.

Hydroquinone is a well-known depigmenting agent that functions primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. It also leads to the generation of ROS and can cause damage to melanocyte cell membranes.

Monobenzone (Monobenzyl Ether of Hydroquinone - MBEH) induces a more potent and often permanent depigmentation. Its mechanism involves conversion by tyrosinase into reactive quinones. These quinones can act as haptens, forming neoantigens that trigger an immune response against melanocytes, leading to their destruction.[1][2] This immune-mediated response can result in depigmentation at sites distant from the application area.

4-Tertiary Butyl Phenol (4-TBP) is another phenolic compound known to cause occupational vitiligo. It induces melanocyte-specific apoptosis, a programmed cell death pathway, and can also elicit an immune response.[3]

Laser Ablation utilizes focused light energy to selectively destroy melanin-containing cells. Q-switched lasers, for example, deliver high-energy pulses of very short duration, causing rapid heating of melanosomes and subsequent cell damage through photothermal and photomechanical effects.

Comparative Efficacy and Cytotoxicity

Table 1: In Vitro Cytotoxicity Data
Compound/MethodCell LineAssayConcentration/FluenceResultCitation
4-Tertiary Butyl Phenol (4-TBP) Mouse MelanocytesMTT Assay250 µM23% reduction in viability[4]
500 µM40% reduction in viability[4]
900 µM62% reduction in viability[4]
Monobenzone (MBEH) B16-F10 MelanomaMTT AssayIC50Lower than A375, 888-A2, and 624.38 cells[1]
A375 MelanomaMTT AssayIC50Higher than B16-F10 cells[1]
Hydroquinone B16F10 MelanomaMTT Assay5.0 mMSignificant cytotoxicity[5]
4-Methylcatechol B16 MelanomaNeutral Red UptakeConcentration-dependentReduction in cell viability[6]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. Data for 4-(4-Morpholinobutylthio)phenol is not currently available in the cited literature.

Table 2: In Vivo Depigmentation Data
Compound/MethodAnimal ModelTreatment ProtocolObservation PeriodResultCitation
4-Tertiary Butyl Phenol (4-TBP) k14-SCF Mice1M topical application, alternating days14 weeks8.5% increase in epidermal pigmentation (post-inflammatory hyperpigmentation)[4]
Monobenzone (MBEH) k14-SCF Mice1M topical application, alternating days14 weeksSignificant skin depigmentation[4]
Laser Ablation (Q-switched Nd:YAG) ZebrafishSingle pulseRegeneration observedMelanocyte regeneration post-ablation[7]

Experimental Protocols

In Vitro Melanocyte Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Plate melanocytes (e.g., B16-F10 murine melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 12-24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-(4-Morpholinobutylthio)phenol, hydroquinone, monobenzone) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[9] After the treatment period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells. Plot a dose-response curve to determine the IC50 value for each compound.

In Vivo Melanocyte Ablation in a Mouse Model

This protocol describes a general procedure for evaluating the depigmenting effects of topical agents in mice.

  • Animal Model: Use a suitable mouse model, such as C57BL/6 mice (which have black fur) or k14-SCF transgenic mice, which have increased numbers of epidermal melanocytes.

  • Compound Preparation: Prepare the test compounds (e.g., 4-(4-Morpholinobutylthio)phenol, 4-TBP, MBEH) in a suitable vehicle for topical application (e.g., a cream base or a solution in ethanol/propylene glycol).

  • Topical Application: Shave a small area on the dorsal or ventral side of the mice. Apply a defined amount of the test compound or vehicle control to the shaved area on a regular schedule (e.g., daily or on alternating days) for a specified duration (e.g., several weeks).[4]

  • Visual Assessment: Monitor the treated skin for any changes in pigmentation, irritation, or other adverse effects. Document the changes through regular photography.

  • Histological Analysis: At the end of the study, euthanize the mice and collect skin biopsies from the treated and control areas. Fix the tissues in formalin and embed them in paraffin.

  • Staining: Section the paraffin-embedded tissues and perform histological staining, such as Hematoxylin and Eosin (H&E) staining to observe the overall skin morphology and Fontana-Masson staining to specifically visualize melanin.

  • Immunohistochemistry: Perform immunohistochemical staining for melanocyte-specific markers (e.g., MART-1/Melan-A, tyrosinase) to quantify the number of melanocytes in the epidermis.

  • Apoptosis Detection (TUNEL Assay): To determine if cell death is occurring via apoptosis, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on the tissue sections.[8][9][10][12] This assay detects DNA fragmentation, a hallmark of apoptosis.

Visualizing Mechanisms and Workflows

Signaling Pathways in Melanocyte Ablation

The following diagram illustrates the potential signaling pathways involved in melanocyte cytotoxicity induced by phenolic compounds.

Melanocyte_Ablation_Pathways cluster_chemical Chemical Agents cluster_melanocyte Melanocyte Phenolic_Compound Phenolic Compound (e.g., 4-(4-Morpholinobutylthio)phenol, Hydroquinone, Monobenzone, 4-TBP) ROS Reactive Oxygen Species (ROS) Generation Phenolic_Compound->ROS Immune_Response Immune Response (Neoantigen Formation) Phenolic_Compound->Immune_Response Haptenization Tyrosinase Tyrosinase Tyrosinase->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Melanocyte_Death Melanocyte Death Immune_Response->Melanocyte_Death T-cell mediated Apoptosis->Melanocyte_Death Necrosis->Melanocyte_Death

Caption: Signaling pathways in melanocyte ablation by phenolic compounds.

Experimental Workflow for In Vivo Melanocyte Ablation Study

The diagram below outlines the key steps in a typical in vivo experiment to assess the efficacy of a melanocyte ablation agent.

InVivo_Workflow Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Compound_Prep Prepare Test Compound and Vehicle Control Animal_Model->Compound_Prep Application Topical Application (Shaved Skin Area) Compound_Prep->Application Monitoring Monitor for Depigmentation and Adverse Effects Application->Monitoring Tissue_Collection Tissue Collection (Skin Biopsies) Monitoring->Tissue_Collection Histology Histological Analysis (H&E, Fontana-Masson) Tissue_Collection->Histology IHC Immunohistochemistry (Melanocyte Markers) Tissue_Collection->IHC TUNEL TUNEL Assay (Apoptosis Detection) Tissue_Collection->TUNEL Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis IHC->Data_Analysis TUNEL->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo melanocyte ablation studies.

Conclusion

The choice of a melanocyte ablation method depends on the specific research goals. While hydroquinone offers a reversible inhibition of melanogenesis, monobenzone and 4-TBP can induce a more permanent, immune-mediated destruction of melanocytes. Laser ablation provides a physically targeted approach.

Currently, there is a lack of publicly available, direct comparative data for 4-(4-Morpholinobutylthio)phenol against these established methods. Further research is needed to quantify its efficacy and cytotoxicity and to fully elucidate its mechanism of action. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be essential for determining the potential of 4-(4-Morpholinobutylthio)phenol as a novel tool for melanocyte ablation in research and therapeutic development.

References

Comparative Guide: a-(4-Morpholinobutylthio)phenol versus Laser Ablation for Melanocyte Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of melanocyte activity is a critical area of research in dermatology and cosmetology, with applications ranging from the treatment of hyperpigmentation disorders to the development of novel therapies for melanoma. Two distinct approaches for influencing melanocyte function are the use of chemical agents, such as 4-substituted phenols, and physical methods like laser ablation. This guide provides an objective comparison of a-(4-Morpholinobutylthio)phenol, a representative 4-substituted phenol, and laser ablation techniques for their effects on melanocytes, supported by available experimental data.

Disclaimer: Specific experimental data for a-(4-Morpholinobutylthio)phenol is limited in publicly available literature. Therefore, this guide utilizes data from closely related 4-substituted phenols, namely 4-tertiary butyl phenol (4-TBP) and monobenzyl ether of hydroquinone (MBEH), as surrogates to provide a comprehensive comparison. This assumption should be considered when interpreting the presented data.

Mechanism of Action

a-(4-Morpholinobutylthio)phenol and its Surrogates (4-TBP and MBEH)

The primary mechanism of action for 4-substituted phenols involves the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] These compounds can act as competitive inhibitors of tyrosinase, reducing the production of melanin.[2] Furthermore, the metabolism of these phenols by tyrosinase can lead to the formation of reactive quinone species. These reactive intermediates can induce oxidative stress within melanocytes, leading to cellular damage and, ultimately, cell death.[3] This melanocyte-specific cytotoxicity is a key aspect of their depigmenting effect.[3] Studies have shown that different 4-substituted phenols can induce distinct cell death pathways; for instance, 4-TBP has been shown to induce apoptosis, while MBEH is thought to cause necrosis.[2] This difference in cell death mechanism can influence the subsequent immune response.

Laser Ablation of Melanocytes

Laser ablation of melanocytes operates on the principle of selective photothermolysis. Lasers emit high-intensity light of a specific wavelength that is preferentially absorbed by melanin, the pigment within melanocytes.[4] This absorption of light energy leads to a rapid increase in temperature within the melanosomes, causing their destruction and subsequent damage to the melanocyte.[4] Different types of lasers are used to target melanocytes, including:

  • Q-switched lasers (e.g., Nd:YAG, Alexandrite): These lasers deliver very short, high-energy pulses (nanoseconds), leading to a photoacoustic effect that shatters melanosomes.[4][5]

  • Picosecond lasers: With even shorter pulse durations (picoseconds), these lasers create a stronger photoacoustic effect, requiring less heat and potentially reducing the risk of side effects like post-inflammatory hyperpigmentation.[6][7]

  • Fractional lasers: These devices create microscopic zones of thermal injury in the skin, promoting the removal of pigmented cells and stimulating collagen remodeling.[[“]][9]

Quantitative Data Comparison

The following table summarizes the available quantitative data on the efficacy and safety of 4-substituted phenols (surrogates) and various laser ablation techniques.

Parametera-(4-Morpholinobutylthio)phenol Surrogates (4-TBP, MBEH)Laser Ablation (Q-switched Nd:YAG, Picosecond, Fractional)
Efficacy
Melanin ReductionSignificant inhibition of cellular melanin synthesis.[1]Up to 70% of nevi completely removed after one session (Q-switched Nd:YAG).[4][10] Significant reduction in Melasma Area and Severity Index (MASI) scores with picosecond lasers.[7]
Cell Viability (Cytotoxicity)4-TBP induces apoptosis in melanocytes.[11][12] Increased cytotoxicity in melanocytes compared to other skin cells.[3]Selective destruction of melanocytes.[4]
Tyrosinase InhibitionCompetitive inhibition of tyrosinase.[2]Not applicable.
Safety & Side Effects
In Vitro Cytotoxicity (IC50)Varies depending on the specific compound and cell line.Not applicable.
Clinical Side EffectsCan induce chemical vitiligo (depigmentation).[1] Potential for skin irritation.Post-inflammatory hyperpigmentation (PIH), hypopigmentation, erythema, and transient pain are possible.[[“]][13] Risk of PIH is a significant consideration, especially in darker skin types.[13]

Experimental Protocols

Chemical Treatment: 4-Substituted Phenols (Surrogate Protocol)

1. Cell Culture:

  • Human epidermal melanocytes or B16F10 melanoma cells are cultured in appropriate media supplemented with growth factors.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with various concentrations of the 4-substituted phenol (e.g., 250 µM 4-TBP for 72 hours) or vehicle control.[12]

  • MTT reagent is added, and after incubation, the formazan product is solubilized.

  • Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

3. Melanin Content Assay:

  • Cells are treated with the test compound for a specified period.

  • Cell pellets are collected and dissolved in a sodium hydroxide solution.

  • The absorbance of the solution is measured at approximately 405 nm to quantify melanin content.

4. Tyrosinase Activity Assay:

  • Cell lysates are prepared from treated and untreated cells.

  • The lysate is incubated with L-DOPA, a substrate for tyrosinase.

  • The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm.

Physical Treatment: Laser Ablation (General In Vitro Protocol)

1. Cell Culture:

  • Melanocytes or melanoma cells are cultured on appropriate plates or slides.

2. Laser Treatment:

  • The cultured cells are exposed to a laser beam with specific parameters:

    • Wavelength: e.g., 1064 nm for Q-switched Nd:YAG.[4]

    • Fluence (Energy Density): e.g., 2.5–3.4 J/cm² for low-fluence Q-switched Nd:YAG.

    • Pulse Duration: Nanoseconds for Q-switched lasers, picoseconds for picosecond lasers.[4][6]

    • Spot Size: Determines the area of treatment.

3. Post-Treatment Analysis:

  • Cell Viability: Assessed using methods like Trypan Blue exclusion or MTT assay at various time points post-irradiation.

  • Apoptosis/Necrosis Assays: Flow cytometry using Annexin V and propidium iodide staining can differentiate between apoptotic and necrotic cell death.

  • Melanin Quantification: As described in the chemical treatment protocol.

  • Microscopy: Light and electron microscopy can be used to observe morphological changes in cells and melanosomes.

Visualizations

Signaling Pathway of 4-Substituted Phenols in Melanocytes

phenol a-(4-Morpholinobutylthio)phenol (or surrogate) tyrosinase Tyrosinase phenol->tyrosinase Inhibition quinone Reactive Quinone Species phenol->quinone Metabolism by Tyrosinase melanin Melanin Synthesis tyrosinase->melanin Catalysis depigmentation Depigmentation melanin->depigmentation ros Oxidative Stress (ROS Production) quinone->ros apoptosis Apoptosis ros->apoptosis necrosis Necrosis ros->necrosis apoptosis->depigmentation immune Immune Response apoptosis->immune necrosis->depigmentation necrosis->immune

Caption: Signaling pathway of 4-substituted phenols in melanocytes.

Experimental Workflow for Laser Ablation of Melanocytes

start Patient Consultation & Skin Assessment prep Pre-Treatment: - Topical Anesthesia - Skin Cleansing start->prep laser Laser Application: - Select Wavelength - Set Fluence & Pulse Duration - Deliver Pulses to Target Area prep->laser cool Post-Treatment (Immediate): - Cooling of the skin laser->cool care Post-Treatment Care: - Sunscreen Application - Gentle Skincare Routine cool->care followup Follow-up Sessions (if required) care->followup end Evaluation of Outcome care->end followup->laser followup->end

Caption: Clinical workflow for laser ablation of melanocytes.

Conclusion

Both a-(4-Morpholinobutylthio)phenol (as represented by its surrogates) and laser ablation offer effective means of modulating melanocyte function, albeit through distinct mechanisms. Chemical agents like 4-substituted phenols provide a targeted biochemical approach through tyrosinase inhibition and induction of melanocyte-specific cytotoxicity. This approach may be suitable for topical applications for diffuse hyperpigmentation.

Laser ablation, on the other hand, offers a precise physical method for the removal of discrete pigmented lesions. The choice of laser modality allows for tailoring the treatment to the specific depth and nature of the pigmentation.

The decision to use a chemical versus a laser-based approach will depend on the specific research or clinical objective, the nature of the pigmentation, and the desired outcome. Further research is warranted to directly compare the efficacy and safety of a-(4-Morpholinobutylthio)phenol with various laser modalities in controlled experimental settings. Such studies will be crucial for optimizing treatment strategies for a range of pigmentation-related conditions.

References

A Comparative Analysis of a-(4-Morpholinobutylthio)phenol and Hydroquinone in Inducing Melanocyte Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms and efficacy of a-(4-Morpholinobutylthio)phenol and the well-established depigmenting agent, hydroquinone, in inducing melanocyte death. The information presented is based on available experimental data for hydroquinone and related phenolic compounds, offering a framework for understanding their potential as cytotoxic agents for melanocytes.

Executive Summary

Mechanism of Action

Hydroquinone: The cytotoxic effect of hydroquinone on melanocytes is intrinsically linked to the activity of tyrosinase, the key enzyme in melanin synthesis.[1] Hydroquinone is oxidized by tyrosinase to form the highly reactive p-benzoquinone. This process generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis.[2] The activation of caspase-3 is a key step in the hydroquinone-induced apoptotic cascade.

a-(4-Morpholinobutylthio)phenol and Related Phenols: Direct experimental evidence on the mechanism of a-(4-Morpholinobutylthio)phenol is currently lacking. However, studies on other 4-substituted phenols, notably 4-tertiary butylphenol (4-TBP), indicate a mechanism that may be independent of tyrosinase activity. Research has shown that 4-TBP can induce apoptosis in melanocytes without a corresponding increase in tyrosinase-mediated oxidation. This suggests that the cytotoxicity of certain 4-substituted phenols may be initiated through alternative cellular pathways, potentially involving direct membrane interactions or other enzymatic processes that lead to apoptosis, characterized by plasma membrane blebbing, DNA fragmentation, and phosphatidylserine relocalization.

Quantitative Data Comparison

The following tables summarize the available quantitative data for hydroquinone and representative 4-substituted phenols on melanocyte cytotoxicity and apoptosis induction. It is important to note the absence of specific data for a-(4-Morpholinobutylthio)phenol.

CompoundCell LineAssayEndpointResultReference
HydroquinoneB16F10 MelanomaMTTIC50~50 µM (48h)[1]
HydroquinoneDetroit 551 FibroblastCaspase-3 ActivityFold Increase~1.9-fold (at 400 µM of a precursor)[2]
4-Tertiary Butylphenol (4-TBP)Human MelanocytesChromium Release% CytotoxicityIncreased 5.8-fold with HSP-activated DC

Data for a-(4-Morpholinobutylthio)phenol is not available in the reviewed literature.

Signaling Pathways

The distinct mechanisms of hydroquinone and 4-substituted phenols in inducing melanocyte death can be visualized through their respective signaling pathways.

hydroquinone_pathway HQ Hydroquinone Tyrosinase Tyrosinase HQ->Tyrosinase p_Benzoquinone p-Benzoquinone Tyrosinase->p_Benzoquinone ROS ROS p_Benzoquinone->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondria Mitochondria Oxidative_Stress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hydroquinone-induced melanocyte apoptosis pathway.

substituted_phenol_pathway Substituted_Phenol a-(4-Morpholinobutylthio)phenol (Hypothesized) Cell_Membrane Cell Membrane Interaction Substituted_Phenol->Cell_Membrane Stress_Response Cellular Stress Response Cell_Membrane->Stress_Response Apoptotic_Signal Pro-apoptotic Signaling Stress_Response->Apoptotic_Signal Caspase_Cascade Caspase Activation Apoptotic_Signal->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Comparative Mechanistic Analysis: 4-tertiary-butyl phenol (4-TBP) vs. a-(4-Morpholinobutylthio)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the mechanistic actions of 4-tertiary-butyl phenol (4-TBP) and a-(4-Morpholinobutylthio)phenol is currently not feasible due to the limited availability of scientific literature on the latter compound. Extensive searches for "a-(4-Morpholinobutylthio)phenol" and its chemical variations have yielded a single commercial listing for a structurally related compound, 4-[[4-(4-MORPHOLINYL)BUTYL]THIO]-PHENOL HCL (CAS Number: 57055-96-6), with no associated biological or mechanistic data.[1]

Consequently, this guide provides a comprehensive overview of the well-documented mechanisms of action for 4-tertiary-butyl phenol (4-TBP), a compound known for its industrial applications and its significant biological effects, including skin depigmentation and endocrine disruption.

4-tertiary-butyl phenol (4-TBP): A Detailed Mechanistic Profile

4-tertiary-butyl phenol (4-TBP) is a phenolic compound recognized for its potent effects on melanocytes, the pigment-producing cells in the skin, and its activity as an endocrine-disrupting chemical. Its mechanisms of action are multifaceted, involving direct enzyme inhibition, induction of cellular stress, apoptosis, and modulation of immune responses.

Effects on Melanocytes and Induction of Vitiligo

4-TBP is a known causative agent of contact or occupational vitiligo, a skin disorder characterized by depigmentation.[2] The underlying mechanisms involve a combination of direct toxicity to melanocytes and the initiation of an autoimmune response.

Tyrosinase is the key enzyme in the synthesis of melanin, the pigment responsible for skin color. 4-TBP acts as a competitive inhibitor of tyrosinase, interfering with the conversion of tyrosine to melanin.[2] This inhibition leads to a reduction in melanin production, contributing to the depigmenting effects of the compound.

Exposure to 4-TBP induces oxidative stress in melanocytes through the generation of reactive oxygen species (ROS).[3] This is thought to occur via the conversion of 4-TBP to quinones, which can undergo redox cycling.[3] The resulting oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis.[3] Studies have shown that melanocytes from individuals with vitiligo are more sensitive to 4-TBP-induced oxidative stress.[3]

4-TBP can trigger an immune response that targets melanocytes. Stressed melanocytes exposed to 4-TBP can release heat shock protein 70 (HSP70).[2] This, in turn, can induce the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) on dendritic cells (DCs).[2] These activated DCs can then mediate the killing of melanocytes, which may be sensitized to this process through the upregulation of TRAIL death receptors on their surface.[2] This process can initiate a systemic autoimmune response against melanocytes, leading to the spreading of vitiligo.

Endocrine Disrupting Properties

4-TBP is also recognized as an endocrine-disrupting chemical (EDC). It has been shown to exhibit estrogenic activity by binding to estrogen receptors.[4][5] Specifically, it can act as an agonist for the estrogen receptor alpha (ERα).[4] Furthermore, 4-TBP has demonstrated anti-androgenic activity, acting as an antagonist for the androgen receptor (AR).[4] These interactions with nuclear receptors can interfere with normal hormonal signaling pathways, potentially leading to adverse effects on reproductive health and development.

Quantitative Data on 4-TBP's Biological Effects

ParameterEffect of 4-TBPCell TypeConcentrationReference
Tyrosinase Activity Competitive inhibitionCultured human melanocytesNot specified[2]
Cell Viability DecreasedMelanocytes>100 µM
Apoptosis InducedMelanocytesNot specified[3]
HSP70 Release IncreasedImmortalized vitiligo melanocyte cell line (PIG3V)Non-toxic concentrations[2]
TRAIL Receptor Expression Increased (TRAILR1 and TRAILR2)MelanocytesNot specified[2]
Estrogen Receptor α (ERα) Activity AgonistRecombined yeast strainsNot specified[4]
Androgen Receptor (AR) Activity AntagonistRecombined yeast strainsNot specified[4]

Signaling Pathway Diagrams

G Signaling Pathway of 4-TBP-Induced Melanocyte Toxicity cluster_0 4-TBP Exposure cluster_1 Cellular Effects in Melanocyte cluster_2 Immune Response TBP 4-tertiary-butyl phenol (4-TBP) Tyrosinase Tyrosinase Inhibition TBP->Tyrosinase OxidativeStress Oxidative Stress (ROS Generation) TBP->OxidativeStress HSP70 HSP70 Release TBP->HSP70 TRAILR Upregulation of TRAIL Receptors TBP->TRAILR Apoptosis Apoptosis OxidativeStress->Apoptosis MelanocyteKilling DC-mediated Melanocyte Killing Apoptosis->MelanocyteKilling DC Dendritic Cell (DC) HSP70->DC activates TRAILR->MelanocyteKilling sensitizes TRAIL TRAIL Expression on DC DC->TRAIL TRAIL->MelanocyteKilling induces

Caption: Signaling pathway of 4-TBP-induced melanocyte toxicity.

Experimental Protocols

Tyrosinase Activity Assay

This protocol is a general method for determining the effect of a compound on tyrosinase activity, often measured by the rate of dopachrome formation from L-DOPA.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (4-TBP) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare various concentrations of the test compound (4-TBP) and a control (solvent only).

  • In a 96-well plate, add phosphate buffer, the test compound solution (or control), and mushroom tyrosinase solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome) at regular intervals (e.g., every minute) for a set duration using a microplate reader.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

  • Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control.

Apoptosis Assessment by Annexin V/Propidium Iodide Staining

This protocol describes a common flow cytometry-based method to detect apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide).

Materials:

  • Cultured melanocytes

  • Test compound (4-TBP)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed melanocytes in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of 4-TBP and a vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for a defined period (e.g., 15 minutes).

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

G Experimental Workflow for Apoptosis Assessment start Start: Cultured Melanocytes treatment Treat with 4-TBP and Vehicle Control start->treatment harvest Harvest and Wash Cells treatment->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

Caption: Experimental workflow for apoptosis assessment.

References

Validating the Phenotype of 4-(4-Morpholinobutylthio)phenol with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a chemical-induced phenotype with a genetic model, using 4-(4-Morpholinobutylthio)phenol (MoTP) as a case study. We present experimental data, detailed protocols, and logical diagrams to illustrate the validation process, offering a framework for authenticating the specificity and mechanism of action of small molecule compounds.

Introduction to 4-(4-Morpholinobutylthio)phenol (this compound)

4-(4-Morpholinobutylthio)phenol, also known as this compound, is a small molecule used for the targeted ablation of melanocytes in larval zebrafish.[1] Its mechanism relies on the enzymatic activity of tyrosinase, an enzyme highly and specifically expressed in melanocytes. Tyrosinase converts this compound into a cytotoxic product, leading to the selective death of these pigment cells. This tool allows for the study of melanocyte regeneration by creating a model of targeted cell loss.[1] Validating that the observed phenotype (melanocyte ablation) is specifically due to the inhibition of tyrosinase is critical for the correct interpretation of experimental results. This guide compares the effects of this compound treatment with a genetic knockdown of the tyrosinase gene (tyr) to validate the compound's on-target effect.

cluster_melanocyte Melanocyte This compound 4-(4-Morpholinobutylthio)phenol (this compound) Tyrosinase Tyrosinase Enzyme This compound->Tyrosinase Substrate Cytotoxin Cytotoxic Metabolite Tyrosinase->Cytotoxin Enzymatic Conversion Ablation Cell Ablation (Apoptosis) Cytotoxin->Ablation cluster_workflow Experimental Workflow cluster_groups cluster_treatments A Zebrafish Embryo Collection (0 hpf) B1 Group 1: Wild-Type A->B1 B2 Group 2: tyr-MO Injection A->B2 C1 Control (DMSO) B1->C1 C2 This compound (5 µM) (24-48 hpf) B1->C2 C3 Control (DMSO) B2->C3 C4 This compound (5 µM) (24-48 hpf) B2->C4 D Imaging & Melanocyte Quantification (72 hpf) C1->D C2->D C3->D C4->D E Data Analysis & Comparison D->E cluster_logic Validation Logic A Hypothesis: This compound action is Tyrosinase-dependent B Prediction: Inhibiting Tyrosinase will block This compound-induced cell death A->B C Experiment: Treat Tyrosinase-knockdown model with this compound B->C D Observation: Melanocyte ablation is prevented (Phenotype is rescued) C->D E Conclusion: Hypothesis is supported. This compound is a specific tool. D->E

References

a-(4-Morpholinobutylthio)phenol efficacy compared to other tyrosinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Tyrosinase Inhibitors: A Guide for Researchers

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Inhibition of this enzyme is a principal strategy in the development of agents for the treatment of hyperpigmentation disorders, such as melasma and age spots, and for skin lightening applications in cosmetics. While a vast number of natural and synthetic compounds have been investigated for their tyrosinase inhibitory potential, this guide provides a comparative overview of the efficacy of established inhibitors and discusses emerging classes of these molecules.

It is important to note that a comprehensive search of the scientific literature did not yield specific efficacy data for a-(4-Morpholinobutylthio)phenol . Therefore, this guide will focus on a comparison of well-characterized tyrosinase inhibitors, including kojic acid, arbutin, and hydroquinone, and will touch upon the potential of novel morpholine-containing compounds as a promising class of inhibitors.

Quantitative Comparison of Tyrosinase Inhibitor Efficacy

The inhibitory efficacy of a compound against tyrosinase is most commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the reported IC50 values for several common tyrosinase inhibitors. It is crucial to consider that these values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and the specific experimental conditions.

InhibitorTyrosinase SourceSubstrateIC50 (µM)Inhibition TypeReference
Kojic AcidMushroomL-DOPA15.2 ± 0.6Mixed[1]
Arbutin (β-arbutin)MushroomL-DOPA>2400CompetitiveN/A
HydroquinoneMushroomL-Tyrosine~500Substrate[2]
(E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6)MushroomL-DOPA15.2 ± 0.6Mixed[1]
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b)MushroomN/A0.2 ± 0.01Competitive[3]

Note: The IC50 values can vary significantly between studies due to different assay conditions.

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can act through several mechanisms to block the production of melanin.

  • Competitive Inhibition: These inhibitors have a structure similar to the natural substrate of tyrosinase (tyrosine or L-DOPA) and bind to the active site of the enzyme, preventing the substrate from binding. Arbutin is an example of a competitive inhibitor.[4]

  • Non-competitive Inhibition: These inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic activity. Kojic acid can act as a non-competitive inhibitor.[4]

  • Mixed Inhibition: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate. Some novel morpholine-containing cinnamoyl amides have been shown to be mixed-type inhibitors.[1]

  • Substrate Action: Some compounds, like hydroquinone, can act as a substrate for tyrosinase, being preferentially oxidized over tyrosine and thus inhibiting melanin formation.[2][5]

Tyrosinase_Inhibition_Pathway cluster_Melanogenesis Melanogenesis Pathway cluster_Inhibition Inhibition Mechanisms Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Competitive Competitive Inhibitor (e.g., Arbutin) Tyrosinase_enzyme Tyrosinase Enzyme Competitive->Tyrosinase_enzyme Binds to active site NonCompetitive Non-competitive Inhibitor (e.g., Kojic Acid) NonCompetitive->Tyrosinase_enzyme Binds to allosteric site Substrate Alternate Substrate (e.g., Hydroquinone) Substrate->Tyrosinase_enzyme Acts as substrate

Caption: General mechanisms of tyrosinase inhibition in the melanin biosynthesis pathway.

Experimental Protocols

The following is a generalized protocol for a mushroom tyrosinase inhibition assay, a common in vitro method for screening potential inhibitors.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test inhibitor compound

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor and kojic acid in an appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Enzyme Assay:

    • In a 96-well plate, add a specific volume of the phosphate buffer, the tyrosinase solution, and the test inhibitor solution (or control solvent).

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader. The formation of dopachrome, an orange/red colored product, is monitored.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]

Tyrosinase_Assay_Workflow start Start prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions start->prep mix Mix in 96-well plate: Buffer + Tyrosinase + Inhibitor prep->mix incubate Pre-incubate mix->incubate add_substrate Add L-DOPA to initiate reaction incubate->add_substrate measure Measure Absorbance (e.g., 475 nm) over time add_substrate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow for a standard in vitro tyrosinase inhibition assay.

Discussion of Key Tyrosinase Inhibitors

  • Hydroquinone: Historically considered a gold standard for treating hyperpigmentation, hydroquinone's use is now restricted in many regions due to safety concerns.[7] It is believed to act as an alternative substrate for tyrosinase, thereby inhibiting melanin production.[2] It may also cause oxidative damage to melanocytes.

  • Arbutin: A naturally occurring glycoside of hydroquinone found in plants like bearberry. It is considered a safer alternative to hydroquinone.[7] Alpha-arbutin is generally more stable and effective than its beta counterpart.[8][9] It acts as a competitive inhibitor of tyrosinase.[4]

  • Kojic Acid: A fungal metabolite, kojic acid is widely used in cosmetic skin-lightening products.[4] It inhibits tyrosinase by chelating the copper ions in the enzyme's active site.[4] It can act as a mixed-type inhibitor.[1]

  • Morpholine-Containing Inhibitors: Recent research has explored novel synthetic compounds incorporating a morpholine moiety. For instance, certain N-(2-morpholinoethyl)cinnamamide derivatives have shown potent tyrosinase inhibitory activity, with IC50 values comparable to kojic acid.[1] These findings suggest that the morpholine scaffold could be a valuable component in the design of new and effective tyrosinase inhibitors.

The development of safe and effective tyrosinase inhibitors remains an active area of research. While established compounds like kojic acid and arbutin continue to be widely used, the exploration of novel chemical scaffolds, such as those containing morpholine, holds promise for the discovery of next-generation inhibitors with improved potency and safety profiles. For researchers in this field, a thorough understanding of the comparative efficacy, mechanisms of action, and appropriate experimental protocols is essential for advancing the development of new treatments for hyperpigmentation and related conditions.

References

A Guide to Assessing the Cross-Reactivity of a-(4-Morpholinobutylthio)phenol and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their interaction with biological systems. A critical aspect of this is the assessment of cross-reactivity, which defines the spectrum of a compound's biological targets. This guide provides an objective comparison of key experimental methodologies to evaluate the cross-reactivity of novel compounds, such as the hypothetical molecule a-(4-Morpholinobutylthio)phenol. While no specific experimental data for this exact compound is publicly available, this guide will use illustrative data to demonstrate how to present findings from cross-reactivity studies.

Data Presentation: Comparative Cross-Reactivity Profile

A primary goal of cross-reactivity screening is to identify both on-target and off-target interactions. The data generated from various assays should be summarized for clear comparison. Below are examples of how such data could be presented.

Table 1: Kinase Selectivity Profile of a-(4-Morpholinobutylthio)phenol (Hypothetical Data)

This table illustrates the percentage of inhibition of a panel of kinases at a given concentration of the test compound.

Kinase TargetFamily% Inhibition @ 1 µM
Target Kinase AABC Family95%
Off-Target Kinase BXYZ Family85%
Off-Target Kinase CXYZ Family45%
Off-Target Kinase DPQR Family15%
Off-Target Kinase EPQR Family5%

Table 2: Cellular Activity Profile of a-(4-Morpholinobutylthio)phenol (Hypothetical Data)

This table shows the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound in various cell-based assays, indicating its functional effect on different cell types.

Cell LinePrimary Target PathwayAssay TypeIC50 / EC50 (µM)
Cell Line X (Target)Target A SignalingProliferation Assay0.1
Cell Line Y (Off-Target)Target B SignalingApoptosis Assay1.5
Cell Line Z (Off-Target)-Cytotoxicity Assay> 50
Primary Hepatocytes-Cytotoxicity Assay> 50
Cardiomyocytes-Calcium Flux Assay25

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cross-reactivity.

Kinase Selectivity Profiling

Kinase profiling services are widely used to screen compounds against a large panel of kinases to identify potential off-target interactions.[1][2][3][4][5]

Methodology: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the ability of a test compound to bind to a specific kinase within living cells.

  • Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer.

  • Compound Treatment: The transfected cells are plated in a multi-well plate and treated with a range of concentrations of the test compound (e.g., a-(4-Morpholinobutylthio)phenol).

  • Tracer Addition: A fluorescent energy transfer tracer that binds to the active site of the kinase is added to the cells.

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound required to displace 50% of the tracer.

Cell-Based Phenotypic Assays

Cell-based assays are crucial for understanding the functional consequences of a compound's activity in a physiologically relevant context.[6][7][8][9][10]

Methodology: High-Content Screening (HCS) for Cytotoxicity and Apoptosis

  • Cell Plating: A panel of cell lines representing various tissues and potential off-target cell types are seeded in multi-well plates.

  • Compound Incubation: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Staining: Cells are stained with a cocktail of fluorescent dyes that specifically label different cellular compartments and markers of cell health (e.g., Hoechst for nuclei, a mitochondrial membrane potential dye, and a marker for caspase activation).

  • Imaging: The plates are imaged using a high-content imaging system.

  • Image Analysis: Automated image analysis software is used to quantify various cellular parameters, such as cell number, nuclear morphology, mitochondrial health, and caspase activation, to determine the compound's effect on cell viability and induction of apoptosis.

Competitive Binding Assays

Competitive binding assays, such as a competitive ELISA, can be used to determine the binding affinity of a compound to a purified target protein.[11][12][13][14][15]

Methodology: Competitive ELISA

  • Plate Coating: A 96-well plate is coated with the purified target protein.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Binding: A fixed concentration of a labeled ligand (e.g., a biotinylated version of a known binder) is mixed with a serial dilution of the test compound. This mixture is then added to the coated plate. The test compound will compete with the labeled ligand for binding to the target protein.

  • Washing: The plate is washed to remove unbound reagents.

  • Detection: An enzyme-conjugated streptavidin (if a biotinylated ligand is used) is added, followed by a substrate that produces a colorimetric or fluorescent signal.

  • Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound. The IC50 is determined from the resulting dose-response curve.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be affected by a-(4-Morpholinobutylthio)phenol, assuming it targets "Target Kinase A" which is part of a larger signaling cascade.

G cluster_membrane Cell Membrane Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Phosphorylation Ligand Ligand Ligand->Receptor Activation Target_Kinase_A Target_Kinase_A Upstream_Kinase->Target_Kinase_A Phosphorylation Downstream_Effector Downstream_Effector Target_Kinase_A->Downstream_Effector Phosphorylation Cellular_Response Proliferation/ Survival Downstream_Effector->Cellular_Response Transcription, etc. a_phenol a-(4-Morpholinobutylthio)phenol a_phenol->Target_Kinase_A Inhibition Start Novel Compound (e.g., a-(4-Morpholinobutylthio)phenol) Primary_Screening Primary Target Assay Start->Primary_Screening Kinase_Profiling Broad Kinase Panel Screen Primary_Screening->Kinase_Profiling Cell_Based_Assays Panel of Diverse Cell Lines Primary_Screening->Cell_Based_Assays Data_Analysis Data Analysis and Hit Prioritization Kinase_Profiling->Data_Analysis Cell_Based_Assays->Data_Analysis Follow_Up Dose-Response and Mechanism of Action Studies Data_Analysis->Follow_Up End Cross-Reactivity Profile Follow_Up->End

References

A Comparative Guide to the Toxicological Effects of Phenolic Compounds on Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological effects of various phenolic compounds on the embryonic development of zebrafish (Danio rerio). The zebrafish model is a powerful tool in toxicology for its rapid development, genetic tractability, and optical transparency, which allows for detailed in vivo imaging.[1] This document summarizes key experimental data, outlines common methodologies, and visualizes experimental workflows to aid in the assessment of phenol-related compound toxicity.

Quantitative Comparison of Phenolic Compound Toxicity

The following table summarizes the median effective concentration (EC₅₀) and median lethal concentration (LC₅₀) of various phenolic compounds on zebrafish embryos. These values are critical for understanding the relative toxicity of each compound.

CompoundEndpointEC₅₀ (mg/L)LC₅₀ (mg/L)Zebrafish StrainSource
2,6-DibromophenolLack of Pigmentation1.83.2Not Specified[2]
Spinal Deformation2.4[2]
Yolk Sac Edema2.8[2]
4-BromoindoleLack of Pigmentation0.91.5Not Specified[2]
Spinal Deformation1.1[2]
Yolk Sac Edema1.3[2]
o-CresolAcute Toxicity-25.8Adult Zebrafish[3]
m-CresolAcute Toxicity-28.3Adult Zebrafish[3]
p-CresolAcute Toxicity-23.7Adult Zebrafish[3]
2,4-Di-ter-butylphenolAcute Toxicity-0.42Adult Zebrafish[3]
PhenolMetabolism StudyNot ApplicableNot ApplicableNot Specified[4]
4-ChlorophenolMetabolism StudyNot ApplicableNot ApplicableNot Specified[4]
PentachlorophenolMetabolism StudyNot ApplicableNot ApplicableNot Specified[4]
4-NitrophenolMetabolism StudyNot ApplicableNot ApplicableNot Specified[4]

Experimental Protocols

A standardized protocol for assessing the toxicity of phenolic compounds in zebrafish embryos is crucial for reproducible and comparable results. The following is a generalized methodology based on common practices in zebrafish toxicology studies.[2][5]

Zebrafish Embryo Toxicity Test (FET)

1. Animal Husbandry and Embryo Collection:

  • Adult zebrafish are maintained in a controlled aquatic environment.

  • Embryos are collected shortly after fertilization. Healthy, fertilized embryos are selected for the assay.

2. Exposure Protocol:

  • Embryos are placed in multi-well plates containing embryo medium.

  • The test compound (e.g., a phenolic derivative) is added to the medium at varying concentrations. A control group with no test compound is always included.

  • Embryos are incubated at a standard temperature (typically 28.5°C) for a defined period, often up to 96 hours post-fertilization (hpf).

3. Endpoint Evaluation:

  • At specific time points (e.g., 24, 48, 72, and 96 hpf), embryos are examined under a microscope for a range of developmental endpoints.

  • Lethal endpoints include coagulation of the embryo, lack of heartbeat, and failure to develop somites.[2]

  • Sub-lethal and teratogenic endpoints include malformations such as yolk sac edema, spinal curvature, pericardial edema, and lack of pigmentation.[2]

  • Data is collected to determine the EC₅₀ (concentration at which 50% of the embryos show an effect) and LC₅₀ (concentration at which 50% of the embryos die).

4. Data Analysis:

  • Dose-response curves are generated to calculate EC₅₀ and LC₅₀ values using appropriate statistical software.[2]

Visualized Workflows and Pathways

The following diagrams illustrate common workflows in zebrafish toxicology studies.

Zebrafish_Embryo_Toxicity_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Zebrafish Embryo Collection B Exposure to Phenolic Compounds in Multi-well Plates A->B C Incubation at 28.5°C B->C D Microscopic Observation at 24, 48, 72, 96 hpf C->D E Endpoint Assessment (Lethal & Sub-lethal) D->E F Dose-Response Curve Generation E->F G LC50 & EC50 Calculation F->G

Caption: General workflow for a zebrafish embryo toxicity assay.

Phenol_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Phenol Phenol Quinol Quinol Phenol->Quinol Oxidation Phenyl_Glucuronide Phenyl Glucuronide Phenol->Phenyl_Glucuronide Phenyl_Sulphate Phenyl Sulphate Phenol->Phenyl_Sulphate Quinol_Sulphate Quinol Sulphate Quinol->Quinol_Sulphate

Caption: Metabolic pathways of phenol in zebrafish.[4]

Discussion and Alternative Compounds

The data indicates that the toxicity of phenolic compounds in zebrafish can vary significantly based on their chemical structure. For instance, the brominated phenols and indoles show toxicity at lower concentrations compared to simple cresols.[2][3] The addition of a butyl group and a morpholine ring, as in a-(4-Morpholinobutylthio)phenol, would likely alter its lipophilicity and potential modes of action, suggesting a need for specific toxicological evaluation.

While direct data on a-(4-Morpholinobutylthio)phenol in different zebrafish strains is not available, the provided protocols and comparative data on other phenols offer a strong framework for designing such studies. Researchers could expand on the presented data by:

  • Utilizing different zebrafish strains: Including wild-type strains (like AB and Tübingen) and potentially transgenic lines that report on specific organ toxicity (e.g., liver or neuron-specific fluorescent reporters) to investigate strain-specific differences in metabolism and susceptibility.[6][7]

  • Investigating a broader range of endpoints: Beyond morphological defects, behavioral assays can provide insights into neurotoxicity.[8]

  • Exploring mechanistic studies: Gene expression analysis and high-content imaging can help elucidate the molecular pathways disrupted by phenolic compounds.

This guide serves as a foundational resource for researchers initiating studies on the toxicological impact of novel phenolic compounds using the zebrafish model. The provided data and methodologies encourage a standardized approach to facilitate cross-study comparisons and a deeper understanding of structure-activity relationships.

References

Comparative Analysis of Phenol-Induced Systemic Effects in Teleost Fish: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the systemic effects of phenol exposure in various teleost fish species, drawing upon published experimental data. While the originally intended focus was on a-(4-Morpholinobutylthio)phenol, a thorough literature search revealed a lack of specific studies on this compound in piscine models. Consequently, this document focuses on phenol as a representative phenolic compound to offer a foundational understanding of the toxicological impacts of this chemical class on fish physiology. The data herein is intended to serve as a valuable resource for researchers investigating the effects of phenolic compounds on aquatic organisms and for professionals in drug development seeking to understand potential environmental impacts.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of phenol on hematological, biochemical, and growth parameters in different fish species as reported in peer-reviewed literature. These tables are designed for straightforward comparison of phenol's impact across species.

Table 1: Hematological Alterations Following Phenol Exposure

Fish SpeciesPhenol ConcentrationExposure DurationRed Blood Cell (RBC) CountWhite Blood Cell (WBC) CountHemoglobin (Hb)Packed Cell Volume (PCV)Mean Corpuscular Volume (MCV)Mean Corpuscular Hemoglobin (MCH)Mean Corpuscular Hemoglobin Concentration (MCHC)Reference
Labeo rohita22.32 mg/L7 daysDecreaseIncreaseDecreaseDecreaseDecreaseDecreaseDecrease[1]
Labeo rohita22.32 mg/L21-28 daysSignificant DecreaseSignificant DecreaseSignificant DecreaseSignificant DecreaseSignificant DecreaseSignificant DecreaseSignificant Decrease[1]
Clarias lazeraSublethal (1.5 mg/L)14 daysIncrease-IncreaseIncrease--Increase[2]

Table 2: Biochemical Responses to Phenol Exposure

Fish SpeciesPhenol ConcentrationExposure DurationAlanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Total ProteinAlbuminGlucoseCholesterolReference
Oreochromis niloticus30 mg/L21-45 daysSignificant IncreaseSignificant DecreaseSignificant IncreaseSignificant IncreaseSignificant Increase-[3]
Oreochromis aureus20-80% of 96-h LC50---Reduced Levels---[4]
Clarias gariepinusHigher dose2, 7, 14 daysIncreaseIncreaseDecreaseDecrease-Increase[5]
Clarias lazeraSublethal (1.5 mg/L)14 daysSignificant IncreaseSignificant Increase----[2]

Table 3: Effects of Phenol on Growth and Organosomatic Indices

Fish SpeciesPhenol ConcentrationExposure DurationGonadosomatic Index (GSI)Hepatosomatic Index (HSI)Intestinosomatic Index (ISI)Other Growth ParametersReference
Oreochromis aureus20-80% of 96-h LC50-General ReductionGeneral IncreaseReduced-[4]
Oreochromis niloticus30 mg/L21-45 daysSignificant Decrease--Significant decrease in growth measurements, relative fecundity, sperm density, and sperm live %[3]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for designing future toxicological assessments of phenolic compounds in fish.

General Experimental Workflow for Phenol Toxicity Testing

A typical experimental design for evaluating the toxicity of phenol in fish involves several key stages, from animal selection and acclimation to exposure and endpoint analysis.

G cluster_0 Pre-Exposure Phase cluster_1 Exposure Phase cluster_2 Data Collection and Analysis A Fish Selection and Acclimation (e.g., 7-15 days) B Determination of LC50 (Acute Toxicity Testing, e.g., 96 hours) A->B D Control Group (No Phenol Exposure) A->D C Sublethal Phenol Exposure (e.g., fractions of LC50 for 7-45 days) B->C E Blood and Tissue Sampling C->E D->E F Hematological Analysis (RBC, WBC, Hb, etc.) E->F G Biochemical Analysis (Enzyme activity, Protein, Glucose, etc.) E->G H Histopathological Examination E->H I Statistical Analysis F->I G->I H->I

Caption: A generalized workflow for aquatic toxicology studies investigating the sublethal effects of phenol.

Methodologies for Key Endpoints
  • Fish Species and Acclimation: Studies utilized species such as Labeo rohita, Clarias gariepinus, Oreochromis aureus, and Oreochromis niloticus. Fish were typically acclimated to laboratory conditions for a period of 7 to 15 days in dechlorinated tap water with adequate aeration.[5]

  • Determination of LC50: The 96-hour median lethal concentration (LC50) of phenol was determined using standard static renewal bioassay methods. This value was then used to establish sublethal concentrations for chronic exposure studies.

  • Sublethal Exposure: Fish were exposed to various sublethal concentrations of phenol, often expressed as fractions of the 96-h LC50 (e.g., 1/10th, 20%, 40%, 80%), for durations ranging from 24 hours to 45 days.[3][4]

  • Hematological Analysis: Blood samples were collected from the caudal vein. Red blood cell (RBC) and white blood cell (WBC) counts were performed using a hemocytometer. Hemoglobin (Hb) concentration was determined spectrophotometrically, and packed cell volume (PCV) was measured by centrifugation. Mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC) were calculated from these parameters.[1]

  • Biochemical Analysis: Serum was separated from blood samples for the analysis of various biochemical parameters. Activities of enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using commercially available kits. Total protein, albumin, glucose, and cholesterol levels were also determined using standard colorimetric methods.[3][5]

  • Growth and Organosomatic Indices: At the end of the exposure period, fish were weighed, and specific organs (gonads, liver, intestine) were dissected and weighed. The Gonadosomatic Index (GSI), Hepatosomatic Index (HSI), and Intestinosomatic Index (ISI) were calculated as (organ weight / total body weight) x 100.[3][4]

  • Oxidative Stress Markers: The induction of oxidative stress was assessed by measuring the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in tissues like the liver and gills. Lipid peroxidation was often quantified by measuring the levels of malondialdehyde (MDA).

Signaling Pathways

Phenol-Induced Oxidative Stress Pathway in Fish

Phenol exposure is known to induce oxidative stress in fish by promoting the generation of reactive oxygen species (ROS). This overproduction of ROS can overwhelm the fish's antioxidant defense system, leading to cellular damage.

G cluster_antioxidants Antioxidant Enzyme Response Phenol Phenol Exposure ROS Increased Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Phenol->ROS Antioxidant_Defense Antioxidant Defense System ROS->Antioxidant_Defense Induces SOD Superoxide Dismutase (SOD) ROS->SOD O2- converted to H2O2 Cellular_Damage Cellular Damage ROS->Cellular_Damage Overwhelms defenses CAT Catalase (CAT) SOD->CAT H2O2 converted to H2O + O2 Lipid_Peroxidation Lipid Peroxidation (MDA) Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage

Caption: A simplified signaling pathway illustrating phenol-induced oxidative stress in fish.

References

Validating a-(4-Morpholinobutylthio)phenol: A Comparative Guide to Immunofluorescence and Microscopy Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of a-(4-Morpholinobutylthio)phenol and Analogous Compounds

Note: As of October 2025, publicly available data specifically validating the effects of a-(4-Morpholinobutylthio)phenol on melanocytes using immunofluorescence and microscopy is limited. This guide provides a comparative framework using established experimental data for analogous 4-substituted phenolic compounds known to modulate melanocyte function. The methodologies and expected outcomes detailed below serve as a valuable reference for designing validation studies for novel compounds like a-(4-Morpholinobutylthio)phenol.

The exploration of phenolic compounds as modulators of melanogenesis is a critical area of research in dermatology and oncology. These compounds, characterized by a hydroxyl group attached to a benzene ring, can influence the synthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The enzyme tyrosinase plays a crucial role in this process, and its activity is a key target for therapeutic intervention in pigmentation disorders such as vitiligo and melanoma.

This guide focuses on the validation of a-(4-Morpholinobutylthio)phenol's effects, in comparison with other 4-substituted phenols, through two primary analytical methods: immunofluorescence and microscopy. These techniques provide qualitative and quantitative insights into cellular and subcellular changes, offering a robust platform for compound validation.

Data Presentation: Quantitative Comparison of 4-Substituted Phenols

The following tables summarize the quantitative effects of various 4-substituted phenols on key parameters of melanocyte function. This data provides a benchmark for evaluating the potential efficacy of a-(4-Morpholinobutylthio)phenol.

Table 1: Inhibition of Tyrosinase Activity by Phenolic Compounds

CompoundCell LineConcentrationInhibition (%)IC50 Value
4-tert-ButylphenolB16F10 Melanoma50 µM~40%Not Reported
RhododenolB16F10 Melanoma50 µM~30%Not Reported
Kojic Acid (Control)B16F10 Melanoma50 µg/mLSignificantNot Reported
Methyl GallateB16F10 Melanoma200 µM~50%Not Reported

Table 2: Effect of Phenolic Compounds on Melanin Content in B16F10 Melanoma Cells

CompoundConcentrationTreatment DurationMelanin Content (% of Control)
4-tert-Butylphenol250 µM72 hDecreased
Rhododenol50 µg/mL48 hDecreased
Methyl Gallate200 µM24 h~50%
Olive-derived Phenolic Compounds (OP, OL, OC)200 nM72-96 hIncreased (115-143%)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments in the validation of phenolic compounds.

Immunofluorescence Staining of Tyrosinase

This protocol allows for the visualization and localization of tyrosinase within melanocytes.

  • Cell Culture: Culture human melanocytes or B16F10 melanoma cells on glass coverslips in a suitable culture medium.

  • Treatment: Treat cells with the desired concentrations of a-(4-Morpholinobutylthio)phenol or other phenolic compounds for a specified duration.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for tyrosinase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Microscopic Analysis of Melanocyte Morphology

This protocol is used to assess changes in cell shape, dendricity, and overall morphology.

  • Cell Culture and Treatment: As described in the immunofluorescence protocol.

  • Imaging: At the end of the treatment period, observe the cells under a phase-contrast or differential interference contrast (DIC) microscope.

  • Image Acquisition: Capture images of multiple fields of view for each treatment condition.

  • Morphometric Analysis: Quantify morphological changes, such as cell area, perimeter, and the number and length of dendrites, using image analysis software (e.g., ImageJ). Rhododenol treatment, for instance, has been shown to induce morphological alterations in melanocytes at sub-cytotoxic levels[2].

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes.

  • Cell Culture and Treatment: Culture and treat cells in a multi-well plate.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a solution of 1 N NaOH.

  • Solubilization: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

  • Spectrophotometry: Measure the absorbance of the solubilized melanin at 475 nm using a spectrophotometer.

  • Normalization: Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the melanin biosynthesis pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data_acquisition Data Acquisition cluster_quantification Quantification & Comparison A Seed Melanocytes B Treat with Phenolic Compound A->B C Immunofluorescence (Tyrosinase) B->C D Microscopy (Morphology) B->D E Melanin Assay B->E F Fluorescence Imaging C->F G Brightfield/DIC Imaging D->G H Spectrophotometry E->H I Image Analysis (Intensity, Localization) F->I J Morphometric Analysis (Dendricity, Area) G->J K Melanin Content Calculation H->K

Fig. 1: General experimental workflow for compound validation.

Melanin_Biosynthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow) Dopaquinone->Pheomelanin + Cysteine Tyrosinase Tyrosinase Cysteine Cysteine

Fig. 2: Simplified melanin biosynthesis pathway.

By following these protocols and utilizing the comparative data, researchers can effectively validate the biological activity of a-(4-Morpholinobutylthio)phenol and other novel compounds, contributing to the development of new therapies for pigmentation disorders.

References

Safety Operating Guide

Proper Disposal of 4-(4-Morpholinobutylthio)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 4-(4-Morpholinobutylthio)phenol (MoTP), a compound utilized for the targeted ablation of melanocytes in research models, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this chemical, based on established safety data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 4-(4-Morpholinobutylthio)phenol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of 4-(4-Morpholinobutylthio)phenol is to entrust it to a licensed and approved waste disposal company. This ensures that the chemical is managed in a manner that is compliant with all applicable local, state, and federal regulations.

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for the collection of 4-(4-Morpholinobutylthio)phenol waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by the waste disposal company.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Engaging a Licensed Waste Disposal Service:

    • Contact a reputable chemical waste disposal company that is certified to handle and transport hazardous materials.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for 4-(4-Morpholinobutylthio)phenol to ensure they have all the necessary information for its safe handling and disposal.

  • Packaging for Disposal:

    • Follow the specific packaging instructions provided by the waste disposal company. This may include requirements for the type of container, labeling, and secondary containment.

  • Documentation:

    • Maintain accurate records of the amount of 4-(4-Morpholinobutylthio)phenol waste generated and the date of its transfer to the waste disposal company. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

ParameterValueSource
CAS Number 57055-82-0Cayman Chemical SDS[1]
Molecular Formula C14H21NO2SCayman Chemical SDS[1]
Molecular Weight 267.4 g/mol Cayman Chemical SDS[1]

Logical Workflow for Disposal

The decision-making process for the proper disposal of 4-(4-Morpholinobutylthio)phenol can be visualized as a straightforward workflow.

G start Start: Have 4-(4-Morpholinobutylthio)phenol Waste assess_waste Assess Waste: Pure Compound or Contaminated Material? start->assess_waste package_waste Package Waste in a Labeled, Sealed Container assess_waste->package_waste contact_disposal Contact Licensed Waste Disposal Company package_waste->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_disposal->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document_disposal Document Waste Transfer schedule_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

Disposal Workflow for 4-(4-Morpholinobutylthio)phenol

References

Personal protective equipment for handling 4-(4-Morpholinobutylthio)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(4-Morpholinobutylthio)phenol. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary and Personal Protective Equipment (PPE)

4-(4-Morpholinobutylthio)phenol is a hazardous substance that requires stringent safety measures. The primary routes of exposure are inhalation, ingestion, and skin contact. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] Additionally, it is suspected of causing genetic defects and may cause damage to the nervous system, kidneys, liver, and skin through prolonged or repeated exposure.[1]

Quantitative Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin CorrosionSub-category 1B
Serious Eye DamageCategory 1
Germ Cell MutagenicityCategory 2
Specific Target Organ Toxicity (Repeated Exposure)Category 2
Acute Aquatic HazardCategory 2
Chronic Aquatic HazardCategory 2

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[1]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing. Immediately remove and launder contaminated clothing before reuse.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

Operational and Handling Plan

A systematic approach to handling 4-(4-Morpholinobutylthio)phenol is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).[1] Prepare the work area by ensuring a chemical fume hood is operational and an eyewash station and safety shower are accessible.[3]

  • Handling:

    • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[1][3]

    • Avoid direct contact with the substance. Use appropriate tools and techniques to prevent skin and eye contact.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][4]

  • Storage:

    • Store in a tightly closed, properly labeled container.[1][2][4][5]

    • Keep in a dry, well-ventilated place away from heat and sources of ignition.[1][5]

    • Store locked up.[4]

Emergency Procedures and First Aid

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1][2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3][4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Management: Keep waste containers tightly closed and store them in a secure, well-ventilated area.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] Do not release into the environment.[1]

Workflow and Safety Logic

The following diagram illustrates the essential workflow for safely handling 4-(4-Morpholinobutylthio)phenol, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Chemical Handling in Hood prep3->handle1 handle2 Experimentation handle1->handle2 emergency Exposure Event handle1->emergency post1 Decontaminate Workspace handle2->post1 disp1 Segregate Waste handle2->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp3 Dispose via Approved Vendor disp2 Store in Labeled Container disp1->disp2 disp2->disp3 first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling 4-(4-Morpholinobutylthio)phenol.

References

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